Octyl dihydrogen phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
octyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCIHRWQZQBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058605 | |
| Record name | Monooctyl phosphate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. | |
| Record name | OCTYL ACID PHOSPHATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
39407-03-9, 3991-73-9 | |
| Record name | OCTYL ACID PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octyl dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3991-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Monooctyl phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, monooctyl ester | |
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| Record name | Monooctyl phosphate | |
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| Record name | Phosphoric acid, octyl ester | |
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| Record name | Octyl dihydrogen phosphate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOOCTYL PHOSPHATE | |
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| Record name | MONOOCTYL PHOSPHATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to Octyl Dihydrogen Phosphate for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Phosphate Ester
Octyl dihydrogen phosphate, a seemingly simple molecule, holds a surprising degree of versatility that makes it a compound of significant interest to researchers, scientists, and professionals in the dynamic field of drug development. Its amphiphilic nature, stemming from a hydrophilic phosphate head and a lipophilic octyl tail, underpins its utility in a wide array of applications, from formulation science to its more recently discovered role as a modulator of critical biological signaling pathways. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, characterization, and practical applications, all grounded in scientific principles and supported by authoritative references. Our goal is to equip you with the knowledge necessary to confidently and effectively incorporate this compound into your research and development endeavors.
Core Identification and Chemical Identity
At the heart of any chemical investigation is a clear and unambiguous identification of the substance . This compound is most definitively identified by its CAS Registry Number.
| Identifier | Value | Source |
| CAS Number | 3991-73-9 | [1] |
| Molecular Formula | C₈H₁₉O₄P | [2][3] |
| Molecular Weight | 210.21 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
This primary identifier is crucial for accurate literature searches, regulatory submissions, and procurement. To further aid in its identification, a number of synonyms are commonly used in literature and commercial listings:
-
MONOOCTYLPHOSPHATE[2]
-
Phosphoric acid dihydrogen octyl ester[2]
-
Octyl phosphate ((C₈H₁₇O)(HO)₂PO)[1]
-
Monooctylphosphoric acid
-
JAMP 8[1]
Physicochemical Properties: A Foundation for Application
The utility of this compound in various scientific contexts is dictated by its physical and chemical properties. Understanding these characteristics is paramount for designing experiments, formulating products, and ensuring safe handling.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Boiling Point | 328.4 °C at 760 mmHg | [2][5] |
| Density | 1.129 g/cm³ | [2][5] |
| Flash Point | 152.4 °C | [2][5] |
| pKa (predicted) | 1.96 ± 0.10 | [2] |
| LogP (predicted) | 2.45620 | [3][5] |
The predicted pKa suggests that this compound is a relatively strong acid, a key consideration for pH-dependent studies and formulations. Its predicted LogP value indicates a moderate lipophilicity, consistent with its amphiphilic character.
Synthesis and Purification: From Precursors to a Pure Compound
The synthesis of mono-alkyl phosphates like this compound can be achieved through several established chemical routes. The choice of method often depends on the desired scale, purity requirements, and the nature of the starting materials.
Common Synthetic Pathways
Historically, the reaction of alcohols with phosphorus pentoxide (P₂O₅) or polyphosphoric acid has been a common method for producing phosphate esters.[6][7] A more controlled approach involves the use of phosphoryl chloride (POCl₃).[8]
A general, idealized reaction scheme for the synthesis from an alcohol and a phosphorylating agent is as follows:
Caption: Generalized synthesis workflow for this compound.
A review of synthetic methods highlights the preparation of various n-alkyl phosphates, providing a solid foundation for adapting a procedure for this compound.[8] For instance, the reaction of n-octanol with phosphorus anhydride can yield mono-octyl dihydrogen phosphate, though di-alkyl phosphate byproducts are also formed.[8]
A Step-by-Step Synthetic Protocol (Illustrative)
The following is an illustrative protocol based on common phosphorylation methods. This should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), place a suitable solvent (e.g., dichloromethane).
-
Phosphorylation: Cool the solvent in an ice bath. Slowly add the phosphorylating agent (e.g., phosphoryl chloride) to the stirred solvent.
-
Alcohol Addition: Dissolve n-octanol in the same solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of water or an aqueous acidic solution to hydrolyze the intermediate phosphoester chlorides.
-
Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Strategies
Purification of the crude product is essential to remove unreacted starting materials, byproducts (such as dioctyl phosphate), and residual reagents. Solvent extraction is a powerful technique for separating mono- and di-alkyl phosphoric acids.[9] The differential solubility of these compounds in a biphasic system of an organic solvent and an aqueous phase allows for their separation.[9] Column chromatography can also be employed for achieving high purity.
Analytical Characterization: Confirming Identity and Purity
A rigorous analytical characterization is non-negotiable in research and drug development to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups in this compound.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Significance |
| P=O (Phosphoryl) | ~1250 | Confirms the presence of the phosphate group. |
| P-O-C (Phosphate Ester) | ~1050 | Indicates the formation of the ester linkage. |
| C-H (Alkyl) | 2850-2960 | Confirms the presence of the octyl chain. |
| O-H (Acid) | Broad, 2500-3300 | Characteristic of the acidic protons on the phosphate. |
The FTIR spectrum of ammonium dihydrogen phosphate shows characteristic phosphate vibrations, which can be used as a reference for interpreting the spectrum of this compound.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. For this compound, both ¹H NMR and ³¹P NMR are highly informative.
-
¹H NMR Spectroscopy: This technique will confirm the structure of the octyl chain. The spectrum would be expected to show a triplet for the terminal methyl group, multiplets for the methylene groups of the chain, and a multiplet for the methylene group attached to the phosphate oxygen, which would be shifted downfield.
-
³¹P NMR Spectroscopy: This is a particularly powerful tool for analyzing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[11][12] It provides a distinct signal for the phosphorus atom, and the chemical shift can give information about its chemical environment. Quantitative ³¹P NMR can also be used to determine the purity of the compound.[11][13] The analysis of organophosphorus degradation by ³¹P NMR demonstrates its utility in monitoring reactions involving these compounds.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular ion peak for this compound would correspond to its molecular weight of 210.21 g/mol .
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of pharmaceutical science.
Role as an Excipient in Formulations
As an amphiphilic molecule, this compound can act as a surfactant, emulsifier, and wetting agent.[15][16] These properties are crucial in the formulation of poorly water-soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[17][18] This can enhance the solubility and bioavailability of lipophilic drugs.[17][19] The surfactant properties of this compound make it a potential candidate for use in such systems.
Caption: Role of surfactants in Self-Emulsifying Drug Delivery Systems (SEDDS).
Biological Activity: A Modulator of Lysophosphatidic Acid (LPA) Receptors
Perhaps one of the most exciting areas of research for this compound is its potential biological activity. Fatty alcohol phosphates have been identified as subtype-selective agonists and antagonists of lysophosphatidic acid (LPA) receptors.[2] LPA is a signaling phospholipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival. Its receptors are G protein-coupled receptors that are attractive targets for drug discovery in areas such as oncology, fibrosis, and inflammation.
The ability of this compound to potentially modulate LPA receptor activity opens up avenues for its investigation as a lead compound or a pharmacological tool to probe the function of these receptors. This makes it a compound of high interest for drug development professionals.
Safety and Toxicology
A thorough understanding of the safety and toxicological profile of any chemical is essential.
Hazard Identification
Based on available data, this compound has the following hazard statements:[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning".[4]
Toxicological Profile
Studies on various alkyl phosphates indicate that they are generally of low acute toxicity.[15] For instance, the oral LD50 in rats for several alkyl phosphates is greater than 2 g/kg.[15] However, some alkyl phosphates can be skin and eye irritants, which is consistent with the hazard statements for this compound.[15][20]
Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, appropriate precautions should be taken when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
In case of exposure, the following first aid measures should be taken:[20][21]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion and Future Perspectives
This compound is more than just a simple chemical. It is a versatile molecule with a well-defined chemical identity, a set of physicochemical properties that lend it to various applications, and an emerging biological role that warrants further investigation. For researchers and drug development professionals, it represents both a practical tool for formulation and a potential starting point for the discovery of new therapeutics. As our understanding of the intricate roles of lipid signaling pathways, such as those involving LPA receptors, continues to grow, the importance of molecules like this compound is likely to increase. It is our hope that this guide will serve as a valuable resource, empowering you to explore the full potential of this fascinating compound in your scientific pursuits.
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Monooctyl Phosphate: A Technical Guide to its Molecular Characteristics, Analysis, and Application in Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl phosphate (MOP) is an organophosphate compound belonging to the class of monoalkyl phosphate esters. It is characterized by a hydrophilic phosphate head group and a lipophilic eight-carbon octyl tail, rendering it amphiphilic. This structure is fundamental to its utility in diverse applications, from its role as a surfactant and emulsifying agent to its critical use as a structural motif in pharmaceutical sciences. Specifically, the phosphate ester linkage is a cornerstone of prodrug strategies, designed to enhance the solubility and bioavailability of therapeutic agents.[1][2][3]
This guide provides a comprehensive technical overview of monooctyl phosphate, delving into its core molecular attributes, synthesis, and analytical characterization. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective application and innovation.
Core Molecular Attributes
A thorough understanding of monooctyl phosphate begins with its fundamental molecular and physical properties.
Molecular Structure and Composition
Monooctyl phosphate consists of a single n-octyl group (C₈H₁₇) covalently bonded to a phosphoric acid molecule via an ester linkage. This arrangement results in a molecule with a distinct polar head and a nonpolar tail.
The key identifiers and structural representations are:
-
IUPAC Name : Octyl dihydrogen phosphate[4]
-
Synonyms : Monooctyl phosphate, Phosphoric acid, monooctyl ester[4][5]
-
InChI : InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)[6]
Visualized Molecular Structure
The two-dimensional chemical structure of monooctyl phosphate highlights the connectivity between the octyl chain and the phosphate group.
Caption: 2D structure of Monooctyl Phosphate.
Physicochemical Properties
The quantitative attributes of monooctyl phosphate are summarized below. These parameters are critical for experimental design, formulation development, and analytical method setup.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉O₄P | [5] |
| Molecular Weight | 210.21 g/mol | [5] |
| CAS Number | 3991-73-9 | [5] |
| Appearance | Corrosive liquid | [7] |
| Solubility | Insoluble in water | [7] |
Synthesis and Purification
The synthesis of monoalkyl phosphates is a well-established process in organic chemistry, yet achieving high selectivity for the mono-esterified product over di- or tri-esterified byproducts requires careful control of reaction conditions.
Synthetic Rationale
The most common and commercially viable methods for synthesizing monooctyl phosphate involve the phosphorylation of octan-1-ol.[8] The primary challenge is the high reactivity of the phosphorylating agent, which can lead to a mixture of products.
-
Choice of Reagent : Phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are frequently used.[8][9] P₂O₅ is a powerful dehydrating and phosphorylating agent, but its reaction with alcohols can be aggressive and difficult to control, often yielding a complex mixture of monoalkyl phosphate, dialkyl phosphate, and various pyrophosphates.[10]
-
Controlling Selectivity : To favor the formation of the monoalkyl ester, the reaction stoichiometry is critical. Using a "heel" of the final product mixture to suspend the P₂O₅ before the slow addition of the alcohol can moderate the reaction and improve the yield of the desired mono-ester.[10] A final hydrolysis step is necessary to convert any remaining pyrophosphate intermediates into the desired orthophosphate product.
General Synthesis Workflow
The process involves phosphorylation of the parent alcohol followed by purification to isolate the target compound.
Caption: General workflow for synthesis and purification.
Exemplary Laboratory Synthesis Protocol
This protocol describes a generalized procedure for the synthesis of monostearyl acid phosphate, which is adapted here for monooctyl phosphate.
-
Reactor Setup : In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, establish an inert atmosphere (e.g., nitrogen).
-
Reagent Suspension : If using a heel, add a portion of a previously synthesized product mixture to the flask. Add phosphorus pentoxide (P₂O₅) slowly while stirring to create a suspension.
-
Alcohol Addition : Slowly add octan-1-ol via the addition funnel. The reaction is exothermic; maintain the temperature within a specified range (e.g., 70-85°C) using external cooling as needed.[10]
-
Reaction Monitoring : Stir the mixture vigorously at the target temperature for several hours until the reaction is complete (monitorable by techniques like ³¹P NMR).
-
Hydrolysis : Cool the reaction mixture and slowly add water to hydrolyze any remaining pyrophosphates. This step can also be exothermic and requires caution.
-
Purification : Transfer the mixture to a separatory funnel. Isolate the product through liquid-liquid extraction, followed by washing to remove unreacted phosphoric acid. Further purification can be achieved via column chromatography.
-
Characterization : Confirm the identity and purity of the final product using the analytical methods described in the following section.
Analytical Characterization
Robust analytical methods are essential to confirm the structure, purity, and quantity of monooctyl phosphate.
The Challenge of Phosphate Analysis
A significant, field-proven insight is the problematic interaction between phosphate-containing analytes and metal surfaces, particularly the stainless steel components common in HPLC systems. Phosphate groups can form chelate-complexes with iron ions, leading to severe peak tailing, reduced sensitivity, and poor reproducibility.[11] This is a critical consideration for any researcher developing methods for phosphate esters. The authoritative solution is the use of bio-inert or PEEK-based chromatographic systems that eliminate metal from the sample flow path.
Recommended Analytical Workflow
A multi-faceted approach is required for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Confirms the presence of the octyl chain by identifying the characteristic signals of the methylene (-CH₂-) and methyl (-CH₃) protons.
-
³¹P NMR : This is the most direct method for analyzing phosphorus-containing compounds. It provides information on the different phosphate species present (monoester, diester, phosphoric acid), allowing for a quantitative assessment of purity.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
System : A bio-inert LC system is strongly recommended to prevent on-column degradation and peak tailing.
-
Column : A reversed-phase column (e.g., C8 or C18) is typically used.
-
Detection : UV detection is often not feasible due to the lack of a chromophore. Therefore, coupling with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is necessary.
-
-
Mass Spectrometry (MS) : When coupled with LC, MS provides highly sensitive detection and accurate mass determination, confirming the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is particularly effective for detecting phosphate esters.[12]
Protocol: Purity Analysis by Bio-Inert HPLC-MS
-
System Preparation : Use an Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent. Ensure all tubing and flow path components are PEEK or ceramic.
-
Sample Preparation : Dissolve a known quantity of the synthesized monooctyl phosphate in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions :
-
Column : C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Analysis : Scan for the [M-H]⁻ ion (m/z 209.1).
-
-
Data Analysis : Integrate the peak area corresponding to the target m/z. Assess purity by comparing the main peak area to any impurity peaks.
Relevance in Drug Development
The phosphate ester moiety is a powerful tool in medicinal chemistry, primarily used to create prodrugs with improved pharmaceutical properties.[13]
The Phosphate Prodrug Strategy
Many promising drug candidates fail due to poor aqueous solubility, which limits their formulation options (especially for intravenous administration) and hinders their absorption and bioavailability.[14] The phosphate prodrug approach addresses this by attaching a highly polar phosphate group to a hydroxyl or amine functional group on the parent drug molecule.[14]
-
Causality : The introduction of the ionizable phosphate group dramatically increases water solubility.
-
Self-Validation : This strategy is self-validating in vivo. The body is rich in alkaline phosphatase enzymes, which are ubiquitously present and efficiently cleave the phosphate ester bond, releasing the active parent drug at the site of action.[14]
Mechanism of Prodrug Activation
The activation of a phosphate prodrug is an enzyme-mediated hydrolysis reaction. This process is fundamental to the design and efficacy of such therapeutics.
Caption: In-vivo activation of a phosphate prodrug.
Monooctyl Phosphate as a Model Compound
While not a drug itself, monooctyl phosphate serves as an invaluable model compound for drug development professionals:
-
Formulation Studies : Its amphiphilic nature makes it an excellent tool for studying the behavior of surfactants and emulsifiers in complex drug delivery systems like lipid nanoparticles or microemulsions.
-
Membrane Interaction Research : The defined hydrophobic tail and hydrophilic head allow researchers to investigate how phosphate-containing molecules interact with biological membranes, providing insights into drug absorption and transport mechanisms.
-
Analytical Method Development : Due to its simple structure, it is an ideal standard for developing and validating analytical methods (e.g., bio-inert HPLC) for more complex phosphate-containing drugs and prodrugs.
Conclusion
Monooctyl phosphate is more than a simple chemical; it is a foundational tool for scientific research and pharmaceutical development. Its well-defined molecular structure (C₈H₁₉O₄P) and molecular weight (210.21 g/mol ) provide a reliable basis for a wide range of applications.[5] An expert understanding of its synthesis, the specific challenges associated with its analysis, and its role as a model for the phosphate prodrug strategy enables scientists to leverage its properties to overcome significant hurdles in drug delivery and formulation. This guide provides the technical foundation and field-proven insights necessary to utilize monooctyl phosphate effectively in a research and development setting.
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Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry | Request PDF . ResearchGate. [Link]
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The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
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A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE . Bulgarian Academy of Sciences. [Link]
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Commercial synthesis of monoalkyl phosphates - ResearchGate . ResearchGate. [Link]
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Analysis of Phosphate Compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System - ResearchGate . ResearchGate. [Link]
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The Solubility of Octyl Dihydrogen Phosphate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Foreword: Understanding the Critical Role of Solubility in Application
Octyl dihydrogen phosphate (ODP), a mono-alkyl phosphate ester, holds significant promise across various scientific and industrial domains, from its role as a hydrotrope and emulsifier to its application in drug delivery systems and material science. Its amphiphilic nature, characterized by a polar phosphate head group and a non-polar octyl tail, dictates its interaction with different solvent environments. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals to effectively harness its properties. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉O₄P | [1][2][3] |
| Molecular Weight | 210.21 g/mol | [1][2][3] |
| pKa (Predicted) | 1.96 ± 0.10 | [1] |
| LogP (Predicted) | 2.45620 | [2] |
| Boiling Point | 328.4°C at 760 mmHg | [1][2] |
| Density | 1.129 g/cm³ | [1][2] |
The predicted pKa value of approximately 1.96 suggests that this compound is a relatively strong acid.[1] This implies that its ionization state, and consequently its solubility, will be significantly influenced by the pH of the aqueous medium. The predicted LogP value of 2.456 indicates a moderate lipophilicity, suggesting that it will exhibit solubility in both polar and some non-polar solvents.[2]
Principles of this compound Solubility: A Molecular Perspective
The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. The molecule's amphiphilic character is the primary determinant of its solubility across a spectrum of solvents.
dot
Caption: Molecular interactions governing ODP solubility.
-
In Polar Protic Solvents (e.g., Water, Ethanol): These solvents possess O-H or N-H bonds, enabling them to act as both hydrogen bond donors and acceptors.[4] The polar phosphate head of this compound can engage in strong hydrogen bonding and ion-dipole interactions with these solvents. The solubility in these solvents is heavily dependent on pH. At pH values above the pKa, the phosphate group will be deprotonated, forming an anion that is readily solvated by polar protic solvents.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[4][5][6] The phosphate head can still interact favorably through dipole-dipole forces. The non-polar octyl tail will have some favorable interactions with the less structured environment of these solvents compared to the highly structured hydrogen-bonded network of water.
-
In Non-polar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant intermolecular forces are weak van der Waals forces.[4] The non-polar octyl tail of this compound will interact favorably with these solvents. However, the highly polar phosphate head group is energetically disfavored in a non-polar environment, leading to lower overall solubility. The formation of inverse micelles or aggregates can sometimes enhance solubility in these systems.
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility is crucial for any application. Two primary methods are employed: equilibrium solubility and kinetic solubility assays.[7] The choice of method depends on the stage of research and the required throughput.
Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound when the dissolved and undissolved states are at equilibrium.[7][8] It is considered the "gold standard" for its accuracy.
-
Preparation of Saturated Solution:
-
Equilibration:
-
Phase Separation:
-
Quantification:
-
Data Analysis:
-
The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature and pH.
-
dot
Caption: Equilibrium solubility determination workflow.
Kinetic Solubility Assay
This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of many compounds.[7][10] It measures the solubility of a compound that is rapidly precipitated from a stock solution.
-
Stock Solution Preparation:
-
Dilution and Precipitation:
-
Detection of Precipitation:
-
Data Analysis:
-
The concentration at which precipitation is observed or the concentration in the filtrate is reported as the kinetic solubility.
-
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. A comprehensive understanding of these allows for the strategic manipulation of solubility for specific applications.
The Critical Role of pH
For an ionizable compound like this compound, pH is arguably the most critical factor influencing its aqueous solubility. The solubility of phosphate compounds is highly dependent on the pH of the medium.[12][13][14]
-
At low pH (pH < pKa): The phosphate group will be predominantly in its protonated, neutral form (R-OPO(OH)₂). This form is less polar and will have lower solubility in aqueous solutions.
-
At high pH (pH > pKa): The phosphate group will be deprotonated to its anionic forms (R-OPO(OH)O⁻ and R-OPO(O⁻)₂). These charged species are significantly more polar and will exhibit much higher solubility in water due to strong ion-dipole interactions.
dot
Caption: Relationship between pH, ionization, and solubility.
The Influence of Temperature
The effect of temperature on the solubility of this compound depends on the thermodynamics of the dissolution process.
-
Endothermic Dissolution: If the dissolution process requires energy to overcome the lattice energy of the solid and disrupt solvent-solvent interactions (which is common for many solids dissolving in liquids), an increase in temperature will increase solubility.[15][16]
-
Exothermic Dissolution: If the dissolution process releases more energy through solute-solvent interactions than is consumed, an increase in temperature will decrease solubility.[15]
For ionic surfactants, increasing the temperature generally leads to an increase in solubility up to the Krafft temperature, at which point there is a sharp increase in solubility due to the formation of micelles.[17]
The Presence of Other Solutes (Co-solvents and Salts)
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly alter the solubility of this compound. For instance, adding ethanol to water can decrease the polarity of the solvent mixture, which may increase the solubility of the less polar, protonated form of ODP but could decrease the solubility of the highly polar, deprotonated form.
-
Salts: The presence of salts can have a complex effect on solubility. At low concentrations, salts can sometimes increase solubility ("salting-in") by reducing the activity of the solute. At high concentrations, they often decrease the solubility of non-polar solutes ("salting-out") by competing for solvent molecules.
Conclusion: A Practical Framework for Solubility Assessment
A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its successful application. This guide has provided a framework for understanding the molecular basis of its solubility, detailed protocols for its experimental determination, and an analysis of the key factors that influence it. By applying these principles and methodologies, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their respective fields, from formulating stable emulsions to designing novel drug delivery systems. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the generation of reliable and reproducible solubility data, which is the cornerstone of robust scientific and product development.
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A Comprehensive Guide to the Safe Handling of Octyl Dihydrogen Phosphate for Research and Development Applications
Introduction: Octyl dihydrogen phosphate (CAS No. 3991-73-9) is an amphiphilic organophosphate compound of significant interest in biochemical and materials science research.[1] Its structure, featuring a polar dihydrogen phosphate headgroup and a nonpolar octyl tail, allows it to function as a synthetic anionic surfactant, making it a valuable tool for creating model membrane systems, studying lipid-protein interactions, and in the formulation of specialized compositions.[1][2]
However, its utility in advanced applications is matched by a distinct hazard profile that necessitates a robust and informed approach to safety. This guide moves beyond mere procedural checklists to provide researchers, scientists, and drug development professionals with a deep, causality-driven understanding of the risks associated with this compound and the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) framework for its safe handling, storage, and disposal. The protocols herein are designed as self-validating systems to ensure maximum safety and experimental integrity.
Section 1: Core Hazard Profile and Physicochemical Characteristics
A foundational understanding of a chemical's properties is the first principle of its safe utilization. The hazards associated with this compound are directly linked to its chemical structure and reactivity. The acidic phosphate group and the hydrophobic alkyl chain dictate its interaction with biological systems.
The official hazard classification for this compound warrants significant operational caution.[3] It is designated as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3] These classifications form the basis for all subsequent risk mitigation strategies.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Implication for Handling |
| CAS Number | 3991-73-9[2][3][4][5] | Ensures unambiguous identification and retrieval of safety data. |
| Molecular Formula | C₈H₁₉O₄P[2][4] | - |
| Molecular Weight | 210.21 g/mol [3][4] | Required for accurate preparation of molar solutions. |
| Appearance | Solid[3] | Potential for dust generation during weighing and transfer. |
| Boiling Point | 328.4°C @ 760 mmHg[2] | Low volatility at room temperature, but thermal decomposition is possible. |
| Flash Point | 152.4°C[2] | Not considered flammable under standard laboratory conditions. |
| Signal Word | Warning [3] | Indicates a moderate level of hazard. |
| Hazard Statements | H302, H315, H319, H335[3] | Dictates mandatory use of PPE for ingestion, skin, eye, and respiratory routes. |
| pKa (Predicted) | 1.96 ± 0.10[2] | Indicates it is a moderately strong acid; avoid contact with incompatible bases. |
| Storage | Refrigerator, dry conditions[3][4][6] | Prevents degradation and maintains chemical integrity. |
Section 2: Risk Assessment and Control Framework
Effective safety management is not a static list of rules but a dynamic process of risk assessment. Before any procedure involving this compound, a risk assessment must be performed. The following decision-making workflow, grounded in the principles of hazard control, provides a systematic approach to defining necessary safety measures.
Caption: Risk assessment workflow for selecting appropriate controls.
Section 3: Standard Operating Procedures (SOPs)
The following protocols are designed to address the specific hazards of this compound and should be incorporated into laboratory-specific SOPs.
SOP 1: Required Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and based directly on the identified hazards. A multi-layered approach is crucial for preventing exposure.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve. | Prevents skin absorption (H315).[7] Double gloving allows for immediate removal of the outer layer if contamination is suspected. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[7] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the powder. | Protects against splashes and aerosolized particles (H319, H335).[7][8] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation of irritating dust (H335).[7][9] |
SOP 2: Engineering Controls
Reliance on PPE alone is insufficient. Engineering controls are the primary line of defense.
-
Chemical Fume Hood: All weighing, aliquoting, and stock solution preparations of solid this compound must be performed inside a certified chemical fume hood to contain dust and prevent respiratory exposure.
-
Ventilation: Procedures involving the handling of dilute, non-aerosolized solutions may be performed on a well-ventilated lab bench.
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the handling area.[8]
SOP 3: Workflow for Preparation of a Stock Solution
This protocol provides a step-by-step methodology for the safe preparation of a stock solution from solid this compound. It is a self-validating workflow that integrates safety checks at critical points.
Caption: Experimental workflow for safe stock solution preparation.
Detailed Steps:
-
Preparation: Assemble all necessary equipment (spatulas, weigh boat, solvent, vortex mixer, storage vial) and place them within the chemical fume hood.
-
Don PPE: Before handling the primary container, don all PPE as specified in SOP 1 for handling solids.
-
Tare Vessel: Place an appropriate weigh boat on the analytical balance inside the fume hood and tare it.
-
Aliquot Solid: Carefully transfer the desired amount of solid this compound to the weigh boat. Close the primary container immediately.
-
Dissolution: Place the weigh boat into a secondary container (e.g., a beaker or conical tube). Slowly add the calculated volume of the desired solvent to the secondary container, rinsing the weigh boat to ensure a quantitative transfer.
-
Mixing: Cap the container and mix via vortexing or gentle agitation until the solid is fully dissolved.
-
Storage: Transfer the final solution to a clearly labeled, sealed, and appropriate storage vial. The label must include the chemical name, concentration, solvent, date, and hazard pictograms. Store under recommended conditions (refrigeration).[3][6]
-
Decontamination: Wipe down the work surface in the fume hood. All disposable items that came into contact with the chemical (weigh boat, pipette tips, gloves) are considered hazardous waste.
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
-
Skin Exposure (H315):
-
Immediately remove contaminated clothing and outer gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists.[10]
-
-
Eye Exposure (H319):
-
Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.
-
Remove contact lenses if present and easy to do.[11]
-
Seek immediate medical attention.
-
-
Inhalation (H335):
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[12]
-
-
Ingestion (H302):
-
Do NOT induce vomiting.
-
Rinse the mouth with water and have the person drink two glasses of water, if conscious.[9]
-
Seek immediate medical attention.
-
-
Spill Management:
-
Minor Spill (Solid): Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a labeled hazardous waste container.[13]
-
Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite or sand). Collect and place in a sealed, labeled hazardous waste container.
-
Major Spill: Evacuate the area and contact the institutional Environmental Health & Safety (EHS) department immediately.
-
Section 5: Storage and Waste Disposal
Proper long-term management is critical to laboratory safety.
Storage
Store this compound in its original, tightly sealed container in a refrigerator (2-8°C).[4] Ensure it is stored away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[8][10]
Waste Management
All waste streams containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain.
Table 3: Waste Stream Management
| Waste Type | Disposal Container | Procedure |
| Contaminated Solid Waste | Labeled, leak-proof hazardous solid waste container. | Includes used gloves, gowns, weigh boats, absorbent liners, and contaminated wipes. |
| Unused/Expired Solutions | Labeled, leak-proof hazardous liquid waste container. | Do not mix with other incompatible waste streams. |
| Empty Primary Containers | Original container, defaced label. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, then manage the empty container as per institutional EHS guidelines. |
All waste must be disposed of through a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[14]
Conclusion
This compound is a valuable research tool, but its safe use hinges on a comprehensive understanding of its hazard profile and a disciplined adherence to multi-layered safety protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and emergency preparedness into every workflow, researchers can mitigate exposure risks and maintain a safe and productive laboratory environment. This guide serves as an authoritative foundation for developing institution-specific protocols, fostering a culture where safety and scientific integrity are inextricably linked.
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Kiilto. Sodium dihydrogen phosphate dihydrate 99 +% food grade, FCC, E339i. [Link]
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An In-depth Technical Guide to the Mechanism of Action for Octyl Dihydrogen Phosphate as a Surfactant
<
Abstract
Octyl dihydrogen phosphate is a highly versatile anionic surfactant belonging to the class of alkyl phosphate esters. Its efficacy stems from a unique molecular architecture, comprising a compact, hydrophobic octyl (C8) tail and a strongly hydrophilic, ionizable dihydrogen phosphate headgroup. This amphiphilic nature governs its behavior at interfaces, driving significant reductions in surface and interfacial tension. The mechanism of action is multifaceted, involving adsorption at interfaces, self-assembly into micelles above a critical concentration, and pH-dependent charge modulation, which dictates its functionality in diverse applications ranging from emulsion polymerization to advanced drug delivery systems. This guide provides a detailed exploration of these core mechanisms, supported by experimental protocols for characterization.
Introduction: The Phosphate Ester Advantage
Surfactants are fundamental components in countless chemical formulations, valued for their ability to modify the properties of interfaces. Among the various classes, anionic phosphate esters represent a distinguished group due to their combination of performance and biocompatibility. Unlike sulfonate or sulfate surfactants, the phosphate headgroup is a natural constituent of biological systems (e.g., phospholipids), offering lower toxicity and enhanced biodegradability.
This compound, a mono-alkyl phosphate (MAP), is a notable member of this class. Its straight-chain eight-carbon hydrophobe provides a balance of surface activity without the excessive hydrophobicity that can lead to poor water solubility. The core of its function lies in the dibasic nature of the phosphate headgroup, which allows for precise control over its properties through pH adjustment. This guide will deconstruct the physicochemical principles that govern the action of this compound, providing researchers and developers with the foundational knowledge to leverage its unique properties.
Molecular Structure and Physicochemical Properties
The performance of any surfactant is intrinsically linked to its molecular structure. This compound (CAS 3991-73-9) is characterized by a straightforward yet highly effective design.
-
Hydrophobic Tail: A linear eight-carbon alkyl chain (CH₃(CH₂)₇-). This portion of the molecule is nonpolar and repelled by water, providing the driving force for interfacial adsorption and micellization.
-
Hydrophilic Headgroup: A dihydrogen phosphate group (-O-P(O)(OH)₂). This group is highly polar and ionizable, conferring water solubility and electrostatic properties to the molecule.
2.1 The Critical Role of pH and Ionization
-
pKa₁ (~1.0 - 2.0): The first proton is strongly acidic and readily dissociates in most aqueous environments.
-
pKa₂ (~6.5 - 7.2): The second proton dissociates in the near-neutral pH range.
This pH-dependent ionization is a key mechanistic feature. By adjusting the pH of the formulation, a scientist can control the charge density of the surfactant headgroup, transitioning it from a monoanion to a dianion. This directly influences its solubility, emulsification power, and interaction with other charged species in a system.
Diagram: pH-Dependent Ionization States
The following diagram illustrates the equilibrium between the different ionic forms of this compound as a function of solution pH.
Caption: pH-dependent equilibrium of this compound.
Core Surfactant Mechanisms of Action
The amphiphilic structure of this compound dictates its behavior in aqueous systems, which is primarily characterized by two phenomena: adsorption at interfaces to reduce surface tension and self-assembly into micelles.
3.1 Surface Tension Reduction
In an aqueous solution, there is an energetic penalty for disrupting the hydrogen-bonding network of water molecules at the air-water interface. Surfactant molecules spontaneously migrate to this interface to lower the system's free energy. The hydrophobic octyl tails orient away from the water phase (into the air), while the hydrophilic phosphate headgroups remain solvated in the water. This alignment disrupts the cohesive energy of the water surface, resulting in a marked decrease in surface tension. This property is fundamental to processes requiring wetting, foaming, and dispersion.
3.2 Micellization and the Critical Micelle Concentration (CMC)
As the concentration of this compound in a solution increases, the interface eventually becomes saturated with surfactant monomers. Beyond this point, a phenomenon known as micellization occurs to further minimize unfavorable interactions between the hydrophobic tails and water. The surfactant monomers spontaneously self-assemble into spherical aggregates called micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic headgroups form a charged outer corona, interacting favorably with the surrounding water.
The Critical Micelle Concentration (CMC) is the specific concentration at which this transition occurs. It is a crucial parameter for any surfactant, as many physical properties of the solution—such as conductivity, surface tension, and osmotic pressure—show an abrupt change at the CMC. Below the CMC, the surfactant exists primarily as monomers; above the CMC, any additional surfactant forms new micelles.
Diagram: Monomer to Micelle Transition
This diagram shows the self-assembly of surfactant monomers into a micelle once the concentration surpasses the CMC.
Caption: Workflow for CMC determination via conductometric titration.
Conclusion
The mechanism of action for this compound as a surfactant is a robust interplay of its molecular structure and its environment. Its amphiphilic character drives its migration to interfaces, effectively lowering surface tension. Above the CMC, it self-assembles into micelles, providing capabilities for solubilization and emulsification. The ionizable phosphate headgroup is a key feature, allowing its properties to be finely tuned by adjusting the solution pH. This combination of predictable physicochemical behavior and biocompatibility makes this compound a powerful and versatile tool for researchers and formulation scientists across numerous industries.
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Fundamental applications of phosphoric acid, monooctyl ester.
An In-Depth Technical Guide to the Fundamental Applications of Phosphoric Acid, Monooctyl Ester
Authored by a Senior Application Scientist
Abstract
Phosphoric acid, monooctyl ester, a prominent member of the alkyl phosphate family, stands as a versatile and functionally critical molecule in a multitude of advanced industrial and scientific applications. This technical guide provides an in-depth exploration of its core functionalities, moving beyond a mere listing of uses to elucidate the underlying chemical and physical mechanisms that drive its performance. We will dissect its role as a high-performance anionic surfactant, a robust corrosion inhibitor for metallic substrates, a specialized collector in mineral flotation, and an essential additive in high-performance lubricants. This document is structured to provide researchers, scientists, and drug development professionals with not only a comprehensive overview but also actionable, field-proven insights into the causality behind its application and relevant experimental protocols.
Introduction: The Molecular Architecture and Physicochemical Profile
Phosphoric acid, monooctyl ester (CAS No: 3991-73-9) is an organophosphate compound characterized by a hydrophilic phosphate head group and a hydrophobic octyl tail.[1][2] This amphiphilic structure is the cornerstone of its functionality, enabling it to orient itself at interfaces (e.g., oil-water, air-water, solid-liquid) and dramatically alter interfacial properties. It is classified as an anionic surfactant, as the phosphate group carries a negative charge, particularly when neutralized.[3][4][5]
Commercially, it is often supplied as a mixture of the monoester and the corresponding dioctyl ester. The ratio of mono- to di-ester is a critical parameter that can be controlled during synthesis—typically by selecting the phosphating agent (e.g., phosphorus pentoxide or polyphosphoric acid)—to tailor the final product's properties, such as solubility and emulsifying power, for specific applications.[6][7]
Key Physicochemical Properties
A clear understanding of its fundamental properties is essential for its effective application.
| Property | Value | Source(s) |
| CAS Registry Number | 3991-73-9 | [1][2] |
| Molecular Formula | C8H19O4P | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| Appearance | Corrosive liquid | [8] |
| Solubility | Insoluble in water; soluble in various organic solvents | [8][9] |
| Classification | Anionic Surfactant, Weak Acid | [3][4][8] |
Synthesis Overview: A Controlled Esterification
The synthesis of monooctyl phosphate is typically achieved through the reaction of 1-octanol with a powerful phosphating agent. The choice of agent and reaction conditions dictates the final product composition.
Caption: Generalized workflow for the synthesis of phosphate esters.
The reaction is highly exothermic and requires careful temperature control. Using phosphorus pentoxide (P₂O₅) typically yields a mixture with a significant proportion of the diester, which enhances oil solubility.[6] In contrast, using polyphosphoric acid (PPA) tends to produce a higher ratio of the monoester.[6]
Core Application: Corrosion Inhibition
One of the most critical industrial applications of monooctyl phosphate is the protection of metallic surfaces, particularly steel, from corrosion.[10] It functions as a mixed-type inhibitor, suppressing both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, though its primary impact is often on the anodic process.[11][12]
Mechanism of Action: Adsorption and Barrier Formation
The efficacy of alkyl phosphates as corrosion inhibitors stems from a dual-action mechanism rooted in their amphiphilic nature.
-
Chemisorption: The hydrophilic phosphate head group exhibits a strong affinity for metal surfaces. It reacts with metal ions (e.g., Fe²⁺/Fe³⁺) generated during the initial stages of corrosion or adsorbs directly onto the metal oxide layer, forming a highly organized and insoluble metal-phosphate complex.[13][14][15] This process is thermodynamically favored and creates a stable, passivating film on the surface.[12][13]
-
Hydrophobic Barrier: Once the phosphate head groups are anchored to the surface, the hydrophobic octyl tails orient themselves outwards, away from the metal. This tightly packed alkyl layer forms a non-polar, hydrophobic barrier that repels water and other corrosive species (like chloride ions), physically preventing them from reaching the metal surface and disrupting the electrochemical corrosion cell.[10]
Caption: Adsorption and barrier formation by monooctyl phosphate.
Experimental Protocol: Evaluating Inhibition Efficiency via Potentiodynamic Polarization
This protocol provides a standardized method to quantify the effectiveness of monooctyl phosphate as a corrosion inhibitor.
-
Electrode Preparation:
-
Polish a mild steel working electrode with successively finer grades of silicon carbide paper (e.g., 200, 400, 600, 800 grit).
-
Rinse the electrode with deionized water, then degrease with acetone, and finally dry with a stream of nitrogen.
-
Causality: This sequential polishing and cleaning process is critical to remove any pre-existing oxide layers or contaminants, ensuring a standardized and reproducible initial surface state for the experiment.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the corrosive medium (e.g., 3.5% NaCl solution). The cell consists of the prepared mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Connect the electrodes to a potentiostat.
-
-
System Stabilization:
-
Immerse the electrodes in the test solution. Add the desired concentration of monooctyl phosphate inhibitor to the solution.
-
Monitor the open-circuit potential (OCP) for 60 minutes.
-
Causality: Allowing the system to stabilize is crucial for the inhibitor to adsorb onto the electrode surface and form a protective film. A stable OCP indicates that the system has reached a quasi-equilibrium state, which is the necessary starting point for a valid polarization scan.
-
-
Potentiodynamic Polarization Scan:
-
Begin the scan from -250 mV versus OCP to +250 mV versus OCP at a scan rate of 0.5 mV/s.
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the data on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Trustworthiness: This method provides a quantitative measure of performance. A high IE% value, coupled with a shift in Ecorr and a significant reduction in icorr, provides a self-validating system demonstrating the inhibitor's efficacy.
-
Core Application: Surfactancy and Emulsification
As an anionic surfactant, monooctyl phosphate is a powerful wetting, emulsifying, and dispersing agent.[3][4] Its stability over a broad pH range makes it particularly valuable in formulating high-performance industrial and institutional cleaners, as well as in cosmetic preparations.[3][7][16]
-
Emulsifying Agent: It excels at creating stable oil-in-water (O/W) emulsions by reducing the interfacial tension between the two immiscible liquids. The phosphate groups reside in the aqueous phase while the octyl tails penetrate the oil droplets, forming a stabilizing film at the interface that prevents coalescence.[16]
-
Wetting Agent: It lowers the surface tension of aqueous solutions, allowing them to spread more effectively over low-energy surfaces. This is critical in applications like textile processing and agricultural formulations.[5]
-
Dispersing Agent: In paints and pigment formulations, it adsorbs onto the surface of solid particles, preventing them from agglomerating through a combination of electrostatic and steric repulsion, ensuring a stable and uniform dispersion.[5][7]
Niche Applications: Lubricity and Mineral Flotation
Beyond its primary roles, monooctyl phosphate demonstrates significant utility in more specialized technical fields.
Lubricant Additives
In metalworking fluids and industrial lubricants, alkyl phosphates serve as effective anti-wear (AW) and extreme-pressure (EP) additives.[17][18][19]
-
Mechanism: Under the high temperature and pressure conditions found at asperity contacts between moving metal parts, the phosphate ester decomposes and reacts with the metal surface. This reaction forms a sacrificial, low-shear-strength phosphide or phosphate film. This film is physically worn away instead of the base metal, significantly reducing adhesive wear and preventing catastrophic welding of the surfaces.[20]
Mineral Flotation
In the mining industry, monooctyl phosphate can be used as a collector in froth flotation, a process for selectively separating minerals.[21]
-
Mechanism: The phosphate head group selectively adsorbs onto the surface of specific mineral particles (e.g., apatite, rare earth minerals), a process driven by the chemical affinity between the phosphate and the mineral's surface cations.[22] This adsorption renders the mineral surface hydrophobic due to the outward-facing octyl tails. When air is bubbled through the mineral slurry, the now-hydrophobic particles attach to the air bubbles and float to the surface, where they are collected in the froth, separating them from the hydrophilic gangue minerals that remain in the slurry.[23]
Conclusion
Phosphoric acid, monooctyl ester is a testament to the power of tailored molecular design. Its simple yet elegant amphiphilic structure gives rise to a remarkable portfolio of functionalities that are indispensable across a wide range of scientific and industrial domains. From protecting critical infrastructure from corrosion to enabling the formulation of high-performance cleaners and lubricants, its impact is both profound and pervasive. For the research and development professional, a deep understanding of its mechanistic principles—the "why" behind its performance—is the key to unlocking its full potential in the creation of next-generation materials and formulations.
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ILCO PHOS Phosphate Esters. (n.d.). Retrieved from [Link]
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Phosphoric acid, monooctyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
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Phosphoric acid, monodecyl monooctyl ester - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
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Phosphoric acid, octyl ester | C8H17O4P-2 | CID 21896147 - PubChem. (n.d.). Retrieved from [Link]
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Corrosion Inhibition Mechanism of Steel Reinforcements in Mortar Using Soluble Phosphates: A Critical Review - NIH. (2021). Retrieved from [Link]
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Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014). Retrieved from [Link]
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Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - MDPI. (n.d.). Retrieved from [Link]
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Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. (n.d.). Retrieved from [Link]. Stepan.com/en-us/blog/phosphate-esters-high-performance-cleaners-advanced-emulsifiers
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Alkyl phosphates – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Phosphate Esters | Anionic Surfactants - Venus Ethoxyethers. (n.d.). Retrieved from [Link]
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Development of Novel Phosphate Based Inhibitors Effective For Oxygen Corrosion. (n.d.). Retrieved from [Link]
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Phosphoric acid esters - EP and AW additives - TER Chemicals. (n.d.). Retrieved from [Link]
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octyl phosphate-DOHOLL Chemical_Production of phosphate ester products. (n.d.). Retrieved from [Link]
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Organic phosphoric acid esters - Schaerer Schlaepfer. (n.d.). Retrieved from [Link]
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Phosphoric acid, monodecyl monooctyl ester (C18H39O4P) - PubChemLite. (n.d.). Retrieved from [Link]
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Phosphoric acid, monoethyl monooctyl ester - ChemBK. (n.d.). Retrieved from [Link]
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Synthesis and Application Insights of New Phosphate Materials A2MnP2O7 (A = Na, K, Li) as Corrosion Inhibitors - MDPI. (2024). Retrieved from [Link]
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Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - MDPI. (n.d.). Retrieved from [Link]
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Potential Corrosion Inhibition, Vibrational spectra, and Electrochemical study of AMnPO4 (A=Na and Li) monophosphate. (n.d.). Retrieved from [Link]
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Top 5 Uses of Phosphoric Acid. (2021). Retrieved from [Link]
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APPLICATION OF PHOSPHORIC ESTERS TO FLOTATION OF FINELY DIVIDED OXIDIZED ORES - InfoTerre. (n.d.). Retrieved from [Link]
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Phosphoric Acid: Common Application, Uses & Properties - Prakash Chemicals International. (2021). Retrieved from [Link]
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Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - NIH. (n.d.). Retrieved from [Link]
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Different Uses of Phosphoric Acid - BYJU'S. (2020). Retrieved from [Link]
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Corrosion Inhibition Mechanism of Steel Reinforcements in Mortar Using Soluble Phosphates: A Critical Review - MDPI. (n.d.). Retrieved from [Link]
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SYNERGY EFFECT OF CORROSION INHIBITORS FOR PROTECTION OF MILD STEEL IN COOLING WATER SYSTEM. (n.d.). Retrieved from [Link]
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MANUFACTURER of Chemical PHOSPHORIC ACID,MONOOCTYL ESTER, [ 125091-04-5 ] and SUPPLIER, BUYER, SELLER and MSDS List - Chemolink.com. (2023). Retrieved from [Link]
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Lubricating Oil Additives - SciSpace. (2011). Retrieved from [Link]
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Deformulation of metalworking lubricants: Organic phosphorus additives characterization by 1 H, 13 C and 31 P NMR - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Commercial synthesis of monoalkyl phosphates - ResearchGate. (2025). Retrieved from [Link]
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Optimization of flotation efficiency of phosphate minerals in mine tailings using polymeric depressants: Experiments and machine - Biblioteka Nauki. (n.d.). Retrieved from [Link]
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Increasing the efficiency of phosphate ore processing using flotation method - Semantic Scholar. (n.d.). Retrieved from [Link]
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Phosphate based additives for hydraulic fluids and lubricating compositions - European Patent Office - Googleapis.com. (n.d.). Retrieved from [Link]
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Mono-di phosphates esters - Lamberti Group. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Octyl Dihydrogen Phosphate for Advanced Research and Drug Development
Introduction: Unveiling a Versatile Excipient
Octyl dihydrogen phosphate (CAS No. 3991-73-9), also known as mono-octyl phosphate, is an anionic surfactant of significant interest in the pharmaceutical sciences.[1][2][3] Its amphiphilic nature, characterized by a hydrophilic phosphate head group and a hydrophobic eight-carbon alkyl tail, imparts unique physicochemical properties that are leveraged in advanced drug delivery systems.[4] This guide provides a comprehensive overview of its chemical and physical data, synthesis, analytical characterization, and core applications, with a particular focus on its role as a penetration enhancer in transdermal formulations and as a component in liposomal drug carriers. The insights herein are curated for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.
Physicochemical and Chemical Data
A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties dictate its behavior in various formulations and biological environments.
Core Properties Summary
The key physical and chemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3991-73-9 | [2][3] |
| Molecular Formula | C₈H₁₉O₄P | [2][3] |
| Molecular Weight | 210.21 g/mol | [2] |
| Synonyms | Phosphoric acid, monooctyl ester; Monooctyl phosphate | [1][3] |
| Physical Form | Solid | |
| Boiling Point | 328.4°C at 760 mmHg | [3] |
| Flash Point | 152.4°C | [3] |
| Density | ~1.129 g/cm³ | [3] |
| Water Solubility | Insoluble / Very Low (Predicted LogS = -4.05 mol/L) | [5][6] |
| Octanol/Water Partition Coefficient (LogP) | 2.456 (Calculated) | [2][6] |
| pKa (Predicted) | 1.96 ± 0.10 | [3] |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of other C8 anionic surfactants (e.g., Sodium octyl sulfate: ~130 mM) | [7] |
Synthesis and Purification: A Laboratory-Scale Approach
The synthesis of mono-alkyl phosphates like this compound is typically achieved by the phosphorylation of the corresponding alcohol. The reaction of 1-octanol with a suitable phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), is a common strategy.[8][9][10] The primary challenge in this synthesis is controlling the degree of esterification to maximize the yield of the mono-ester over the di- and tri-ester byproducts.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Phosphorus Pentoxide
This protocol is a synthesized methodology based on established industrial practices for producing mono-alkyl phosphates, adapted for a laboratory setting.[9][11] The causality behind using a "heel" of the product is to create a slurry that improves the dispersion of the solid P₂O₅ and helps to moderate the initial exothermic reaction with the alcohol.
Materials:
-
1-Octanol
-
Phosphorus Pentoxide (P₂O₅)
-
Deionized Water
-
Heel (product from a previous batch, or a mixture of pure this compound and phosphoric acid)
-
An appropriate solvent for recrystallization (e.g., a nonpolar/polar solvent pair like hexane/acetone)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, charge a "heel" of a previous product mixture.
-
P₂O₅ Addition: With vigorous stirring, slowly add phosphorus pentoxide (P₂O₅) to the heel. The goal is to create a well-dispersed suspension.
-
Alcohol Addition: Heat the mixture to approximately 80°C. Slowly add 1-octanol via the addition funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature between 80-85°C.[9]
-
Reaction: After the addition of 1-octanol is complete, continue stirring the mixture at 80-85°C for 2-3 hours to ensure the reaction goes to completion.
-
Hydrolysis: Cool the reaction mixture slightly. Carefully and slowly add a stoichiometric amount of water to hydrolyze any remaining polyphosphate esters to the desired orthophosphate.
-
Isolation: The resulting crude product is a mixture of mono-octyl phosphate, di-octyl phosphate, and free phosphoric acid.
Protocol: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[12] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Procedure:
-
Solvent Selection: Select a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product when hot but have low solubility for the desired mono-alkyl phosphate when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A hexane/acetone mixture is a plausible starting point.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If a solvent pair is used, the second, less-polar solvent is added to the hot solution until cloudiness persists, then reheated to clarify before cooling. Slow cooling promotes the formation of purer crystals. The process can be completed by placing the flask in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Analytical Characterization and Quality Control
Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.
Predicted Spectroscopic Characteristics
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups.[13] The spectrum of this compound is expected to show characteristic absorption bands:
-
~2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the octyl alkyl chain.[13]
-
~1310-1200 cm⁻¹: A very strong and prominent band from the P=O (phosphoryl) stretch, which is highly characteristic of phosphate esters.[13]
-
~1060-950 cm⁻¹: Strong, broad bands associated with the P-O-C (phosphate ester) stretching vibrations.[13]
-
Broad O-H stretch: A broad absorption band in the region of 3400-2400 cm⁻¹ is also expected, corresponding to the P-OH groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be dominated by signals from the octyl chain. Expected signals include a triplet around 0.9 ppm for the terminal methyl (CH₃) group, a broad multiplet between 1.2-1.6 ppm for the methylene (CH₂) groups, and a multiplet deshielded to around 3.8-4.1 ppm for the methylene group attached to the phosphate oxygen (-CH₂-O-P).
-
³¹P NMR: Phosphorus-31 NMR is a highly specific technique for analyzing organophosphorus compounds.[14][15] For this compound, a single sharp resonance is expected in the proton-decoupled spectrum. The chemical shift for monoalkyl phosphates typically falls in the range of 0 to +5 ppm relative to an external 85% H₃PO₄ standard.
-
Core Applications in Drug Development
The unique amphiphilic structure of this compound makes it a valuable excipient in pharmaceutical formulations, particularly for enhancing drug delivery across biological membranes.
Mechanism of Action as a Transdermal Penetration Enhancer
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of keratin-filled corneocytes embedded in a highly organized intercellular lipid matrix. Anionic surfactants like this compound enhance penetration primarily by disrupting this barrier.[16]
The proposed mechanism involves a two-pronged approach:
-
Lipid Disruption: The hydrophobic octyl tail intercalates into the ordered lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.
-
Protein Interaction: The anionic phosphate head group can bind to proteins (keratin) within the corneocytes. This interaction can lead to protein denaturation, causing the corneocytes to swell and further increasing the permeability of the stratum corneum.[16]
The overall effect is a reversible reduction in the barrier function of the skin, allowing for enhanced flux of the active pharmaceutical ingredient (API).[17][18]
Caption: Mechanism of skin penetration enhancement by this compound.
Role in Liposome and Nanocarrier Formulations
Liposomes are microscopic vesicles composed of a lipid bilayer, often used to encapsulate and deliver drugs.[19] The inclusion of charged lipids like this compound in the liposome formulation can impart a negative surface charge (zeta potential). This negative charge is crucial for several reasons:
-
Stability: Electrostatic repulsion between negatively charged liposomes prevents their aggregation during storage, thereby increasing the formulation's shelf life.[20]
-
Targeting and Interaction: The surface charge can influence how the liposome interacts with biological membranes and cells, which can be tailored for specific drug delivery applications.
-
Enhanced Encapsulation: For certain drugs, the presence of a charged lipid can improve encapsulation efficiency.
The use of octyl-modified compounds has been shown to enhance the stability and pharmacokinetic profiles of liposomal drug formulations.[20][21]
Safety and Handling
As a chemical reagent, this compound requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).
Conclusion
This compound is a multifaceted compound with well-defined physicochemical properties that make it a valuable tool for pharmaceutical scientists. Its role as an effective anionic surfactant enables its use as a skin penetration enhancer, working through the disruption of the stratum corneum's lipid and protein structures. Furthermore, its ability to impart a negative charge and stability to lipid-based nanocarriers like liposomes underscores its utility in advanced drug delivery system design. A comprehensive understanding of its synthesis, purification, and analytical profile, as outlined in this guide, is essential for its successful and reliable application in research and development.
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Moore, P. N., Puvvada, S., & Blankschtein, D. (2019). Mechanisms of anionic surfactant penetration into human skin: Investigating monomer, micelle and submicellar aggregate penetration theories. International Journal of Cosmetic Science, 41(2), 126-138. [Link]
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Yin, Z., Chen, X., He, H., He, Y., Zhou, L., & Jia, Y. (2026). Surfactants as transdermal penetration enhancers: structure, mechanism, and application. International Journal of Pharmaceutics, 126417. [Link]
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Anwar, E., & Ramadon, D. (2019). Mechanisms of anionic surfactant penetration into human skin: Investigating monomer, micelle, and submicellar aggregate penetration theories. Request PDF. [Link]
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ChemBK. (2024, April 9). OCTYL PHOSPHATE. Retrieved January 12, 2026, from [Link]
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Singh, P. B., & Kumar, R. (2011). Status of surfactants as penetration enhancers in transdermal drug delivery. Journal of Applied Pharmaceutical Science, 1(2), 12-18. [Link]
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Varvoglis, A. (2010). ChemInform Abstract: Facile Synthesis of Simple Mono-Alkyl Phosphates from Phosphoric Acid and Alcohols. Request PDF. [Link]
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Todd, A. R., & Atherton, F. R. (1950). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic, 178-182. [Link]
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Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved January 12, 2026, from [Link]
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A Technical Guide to the Amphiphilic Nature of Octyl Dihydrogen Phosphate
Introduction
In the landscape of pharmaceutical sciences and materials research, the principle of amphiphilicity—the possession of both hydrophilic (water-loving) and hydrophobic (water-fearing) properties within a single molecule—is a cornerstone of innovation. Molecules exhibiting this dual nature, known as surfactants or amphiphiles, are fundamental to processes ranging from cellular membrane formation to the stabilization of complex drug delivery systems. Octyl dihydrogen phosphate, also known as mono-octyl phosphate, is a prime example of such a molecule, belonging to the class of organophosphates.[1] Its unique structure allows it to interface between polar and non-polar environments, a characteristic that is increasingly harnessed in advanced formulation science.
This guide provides an in-depth exploration of the core principles governing the amphiphilic behavior of this compound. We will dissect its molecular architecture, elucidate the physicochemical forces driving its self-assembly, and detail the experimental methodologies used to characterize its properties. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's nature is pivotal for leveraging its full potential in creating stable, effective, and innovative therapeutic products.
The Molecular Architecture of Duality
The amphiphilic character of this compound is a direct consequence of its distinct molecular structure. The molecule can be deconstructed into two key functional regions: a polar, hydrophilic "head" and a non-polar, hydrophobic "tail".
-
The Hydrophilic Head: The head of the molecule consists of a dihydrogen phosphate group (-PO(OH)₂). This group is highly polar and capable of forming strong hydrogen bonds with water molecules. The presence of two hydroxyl groups on the phosphorus atom allows it to act as a weak acid, capable of deprotonation to form a negatively charged phosphate anion (-PO(O⁻)₂). This ionization significantly enhances its hydrophilicity and makes its interaction with aqueous environments highly pH-dependent.
-
The Hydrophobic Tail: The tail is an eight-carbon alkyl chain (the octyl group, CH₃(CH₂)₇-). This hydrocarbon chain is non-polar and water-insoluble. In an aqueous environment, the hydrophobic tail disrupts the hydrogen-bonding network of water, leading to an energetically unfavorable state. This phenomenon, known as the hydrophobic effect, is the primary driving force for the self-assembly of surfactant molecules.
Caption: Molecular structure of this compound.
Self-Assembly and the Critical Micelle Concentration (CMC)
The dual nature of this compound dictates its behavior in solution. At low concentrations in an aqueous medium, the molecules exist as individual monomers, with some adsorbing at the air-water interface to reduce the system's overall free energy. This adsorption lowers the surface tension of the water.[2]
As the concentration of the surfactant increases, the interface becomes saturated. A point is reached where it is more energetically favorable for the hydrophobic tails to escape the aqueous environment by aggregating together in the bulk of the solution. This process is known as self-assembly, and the resulting spherical structures are called micelles.[3] In a micelle, the hydrophobic octyl tails form a core, shielded from the water, while the hydrophilic phosphate heads form an outer shell, maintaining favorable contact with the aqueous solvent.
The specific concentration at which micelles begin to form is a crucial physical parameter known as the Critical Micelle Concentration (CMC) .[3][4] Above the CMC, any additional surfactant molecules added to the system will predominantly form new micelles, and physical properties like surface tension, conductivity, and osmotic pressure remain relatively constant.[3] The CMC is therefore a measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.
Caption: Self-assembly of amphiphiles into a micelle.
Factors Influencing the CMC
The CMC of this compound is not a fixed value but is influenced by several environmental factors:
-
pH: As a weak acid, the charge on the phosphate headgroup is pH-dependent. At low pH, the headgroup is largely neutral (-PO(OH)₂), while at higher pH, it becomes ionized (-PO(O⁻)₂). The increased charge at higher pH leads to greater electrostatic repulsion between the headgroups, making micelle formation less favorable and thus increasing the CMC.
-
Ionic Strength: The presence of electrolytes (salts) in the solution can decrease the CMC. The counter-ions from the salt can shield the electrostatic repulsion between the charged phosphate headgroups, allowing the hydrophobic tails to aggregate at lower concentrations.[5]
-
Temperature: Temperature has a complex effect on the CMC. It can affect both the hydration of the hydrophilic group and the solubility of the hydrophobic group. Typically, for ionic surfactants, the CMC decreases with increasing temperature up to a certain point, after which it may increase.
Experimental Characterization: Determining the CMC
The determination of the CMC is a critical step in characterizing any surfactant. One of the most common and intuitive methods is through surface tension measurement .[6][7] The principle behind this method is that as surfactant monomers are added to a solution, they adsorb at the surface, causing a decrease in surface tension. Once the surface is saturated and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[2][8] The CMC is identified as the concentration at the inflection point of the surface tension versus surfactant concentration curve.[6]
Protocol: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)
This protocol outlines the steps for determining the CMC of this compound using a force tensiometer with a Wilhelmy plate.
I. Materials and Equipment:
-
This compound (purity ≥97%)[9]
-
High-purity deionized water
-
Appropriate buffer solution (e.g., phosphate buffer, if pH control is needed)[5]
-
Wilhelmy plate (platinum)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
II. Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water or buffer to create a concentrated stock solution (e.g., 100 mM).
-
Instrument Setup:
-
Clean the Wilhelmy plate thoroughly by flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a known volume of the pure solvent (water or buffer) into the sample vessel and measure its surface tension to establish a baseline.
-
-
Measurement Series:
-
Create a series of solutions with increasing surfactant concentrations by making serial dilutions from the stock solution. Concentrations should span the expected CMC value.
-
For each concentration, measure the surface tension. Allow the reading to stabilize before recording the value, as it can take time for the surfactant to equilibrate at the interface.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[6]
-
The resulting graph will typically show two linear regions: a steeply sloped region at low concentrations and a nearly flat plateau at high concentrations.[8]
-
The CMC is determined from the intersection of the two lines extrapolated from these linear regions.[2]
-
Caption: Workflow for CMC determination via surface tensiometry.
Representative Data
| Concentration (mM) | log(Concentration) | Surface Tension (mN/m) |
| 0.1 | -1.00 | 72.0 |
| 0.5 | -0.30 | 65.4 |
| 1.0 | 0.00 | 58.1 |
| 2.0 | 0.30 | 49.3 |
| 5.0 | 0.70 | 38.2 |
| 8.0 | 0.90 | 31.5 |
| 10.0 | 1.00 | 30.8 |
| 20.0 | 1.30 | 30.5 |
| 50.0 | 1.70 | 30.4 |
Note: Data are illustrative. The actual CMC for this compound would need to be determined experimentally and will vary based on conditions like pH and temperature.
Applications in Drug Development
The unique properties of alkyl phosphates like this compound make them valuable in pharmaceutical formulation and drug delivery.[1]
-
Solubilizing Agents: The micellar core provides a hydrophobic microenvironment that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is critical for the development of intravenous formulations for drugs that would otherwise precipitate in the bloodstream.
-
Emulsifiers and Stabilizers: In emulsions and suspensions, this compound can adsorb at the oil-water or solid-water interface, creating a protective barrier that prevents droplets or particles from coalescing or aggregating. This enhances the physical stability and shelf-life of the formulation.
-
Prodrug Strategies: The phosphate group can be chemically attached to a parent drug molecule to create a phosphate ester prodrug.[10] This strategy is often employed to temporarily increase the water solubility of a drug for parenteral administration. In the body, enzymes (phosphatases) cleave the phosphate group, releasing the active parent drug.
Conclusion
This compound is a classic example of an amphiphilic molecule whose utility is derived directly from its dual chemical nature. The interplay between its hydrophilic phosphate head and hydrophobic octyl tail governs its ability to reduce surface tension and self-assemble into micelles. Understanding the critical micelle concentration and the factors that influence it is paramount for controlling its behavior in various applications. For drug development professionals, mastering the principles of this and similar amphiphiles is not merely an academic exercise; it is a fundamental requirement for designing stable, bioavailable, and effective drug delivery systems that can overcome the significant challenges posed by poorly soluble active pharmaceutical ingredients.
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Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant. Retrieved from Alfa Chemistry website.[6]
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Ji, X., Wang, J., Zhang, L., Zhao, L. X., Jiang, H. L., & Liu, H. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634.[10]
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Cárdenas, M., Schillén, K., & Jönsson, B. (2000). Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications.[5]
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Methodological & Application
Application Notes & Protocols: Synthesis and Preparation of High-Purity Octyl Dihydrogen Phosphate
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of high-purity octyl dihydrogen phosphate (CAS 3991-73-9), also known as mono-octyl phosphate.[1] Intended for researchers in materials science, drug development, and specialty chemicals, these protocols emphasize robust methodologies that yield a final product of high purity, suitable for demanding applications. We delve into the mechanistic underpinnings of key synthetic choices, present detailed, step-by-step experimental procedures, and outline rigorous analytical methods for quality control.
Introduction: The Challenge of Selectivity in Phosphate Ester Synthesis
This compound is an anionic surfactant and a key intermediate in various industrial and pharmaceutical applications. Its amphiphilic nature, stemming from a polar phosphate head group and a nonpolar octyl tail, makes it valuable as an emulsifier, corrosion inhibitor, and a component in drug delivery systems.
The primary challenge in its synthesis is achieving high selectivity for the monoester over the concurrent formation of diester (dioctyl hydrogen phosphate) and triester (trioctyl phosphate) byproducts. The presence of these impurities, along with residual inorganic phosphate, can significantly alter the physicochemical properties of the final product. This guide focuses on a reliable laboratory-scale method using phosphoryl chloride (POCl₃), which offers excellent control over reaction conditions to maximize the yield of the desired mono-alkyl phosphate.
Strategic Approach: The Phosphoryl Chloride Method
While several methods exist for phosphorylating alcohols, including the use of phosphorus pentoxide (P₂O₅), the reaction of 1-octanol with phosphoryl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is a preferred laboratory route.[2][3] This method is advantageous because the stepwise substitution of chloride atoms on the phosphorus center can be controlled through stoichiometry and temperature management.
The overall reaction proceeds as follows:
n-C₈H₁₇OH + POCl₃ + 2H₂O → n-C₈H₁₇OPO(OH)₂ + 3HCl
In practice, the reaction is not as simple as the net equation suggests. It involves the formation of an intermediate dichlorophosphate ester, which is then hydrolyzed. A base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise promote unwanted side reactions.[4]
Mechanistic Rationale
The use of POCl₃ with a base like pyridine follows an E2 elimination pathway for the alcohol's hydroxyl group, but in the context of substitution at the phosphorus atom, the mechanism involves nucleophilic attack.[5][6]
-
Activation of Alcohol (or POCl₃): The lone pair on the oxygen of 1-octanol attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Displacement: This attack forms a tetrahedral intermediate. The departure of the first chloride ion results in the formation of octyl phosphorodichloridate (C₈H₁₇OPOCl₂).
-
Role of the Base: Pyridine (or another amine base) acts as an HCl scavenger, driving the reaction forward. Without a base, the buildup of HCl can lead to degradation or reversal of the reaction.[6]
-
Controlled Hydrolysis: The subsequent hydrolysis of the remaining P-Cl bonds must be carefully controlled. Rapid or high-temperature hydrolysis can lead to the formation of pyrophosphates or complete hydrolysis back to phosphoric acid.
The logical flow of this synthesis strategy is depicted below.
Caption: Experimental workflow for the synthesis and validation of high-purity this compound.
Detailed Experimental Protocols
Safety Precautions: Phosphoryl chloride is highly corrosive, toxic, and reacts violently with water.[4] All operations must be conducted in a certified fume hood. Personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) is mandatory. All glassware must be oven-dried to be free of moisture.
Protocol 1: Synthesis of Crude this compound
Materials:
-
1-Octanol (reagent grade, anhydrous)
-
Phosphoryl chloride (POCl₃, ≥99%)
-
Pyridine (anhydrous, <0.005% water)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Thermometer
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reactor Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Initial Charge: In the flask, dissolve 1-octanol (13.0 g, 0.1 mol) in anhydrous pyridine (15.8 g, 0.2 mol).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
POCl₃ Addition: Add phosphoryl chloride (15.3 g, 0.1 mol) to the dropping funnel. Add the POCl₃ dropwise to the alcohol-pyridine solution over 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent the formation of byproducts.[7]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The mixture will become a thick, white slurry (pyridinium hydrochloride precipitate).
-
Hydrolysis (Quenching): Cool the reaction mixture again to 0-5 °C. Slowly and carefully add 50 mL of cold deionized water through the dropping funnel. This step is exothermic.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove pyridine), and then twice with 50 mL of deionized water.
-
Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is a colorless to pale yellow viscous oil or waxy solid.
Protocol 2: Purification by Recrystallization
The crude product often contains residual di-octyl phosphate and phosphoric acid. Recrystallization is an effective method to improve purity.
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Precipitation: While stirring, slowly add hexane until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Cool the mixture to 4 °C and allow it to stand for several hours, or overnight, to facilitate complete crystallization.
-
Filtration: Collect the white, crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold hexane.
-
Drying: Dry the purified product under vacuum to a constant weight. A typical melting point for the high-purity product is around 45°C.[8]
Quality Control and Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Result |
| ³¹P NMR | Identify and quantify phosphorus species | A major singlet peak for mono-octyl phosphate (δ ≈ 0 to +2 ppm). Minor peaks for inorganic phosphate (δ ≈ 0 ppm) or di-octyl phosphate (δ ≈ -1 to 0 ppm) may be visible in impure samples. |
| ¹H NMR | Confirm the octyl chain structure | Characteristic signals: triplet at ~0.8-0.9 ppm (CH₃), broad multiplet at ~1.2-1.4 ppm (-(CH₂)₅-), and a multiplet near 3.8-4.0 ppm (-CH₂-O-P). |
| Mass Spectrometry (ESI-) | Confirm molecular weight | A prominent ion at m/z = 209.1 corresponding to [M-H]⁻ for C₈H₁₉O₄P (MW: 210.21 g/mol ).[1] |
| HPLC | Determine purity | A single major peak when monitored by a suitable detector (e.g., ELSD or UV after derivatization). Purity should be ≥98% for high-purity grade. |
| Colorimetric Assay | Quantify total phosphate | The vanadate-molybdate method can be used to determine the total phosphorus content, which should align with the theoretical value.[9] |
The following diagram illustrates the key mechanistic steps in the phosphorylation reaction.
Caption: Mechanism of 1-octanol phosphorylation using POCl₃ and subsequent hydrolysis.
Conclusion
The protocol detailed herein provides a reliable and reproducible method for synthesizing high-purity this compound. The key to success lies in the careful control of reaction temperature during the addition of phosphoryl chloride and the subsequent purification steps. By following this guide and implementing the recommended analytical checks, researchers can confidently produce material suitable for even the most sensitive applications. The principles of this synthesis can be adapted for other primary alcohols, though re-optimization of reaction and purification conditions may be necessary.
References
-
Hernandez, F., et al. (2002). Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(18), 1766-73. [Link]
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Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
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-
Wikipedia. (2023). Phosphoryl chloride. [Link]
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]
-
Chemistry LibreTexts. (2022). Determination of Phosphate by a Colorimetric Method. [Link]
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- McKenna, C. E., et al. (2011). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42: Organophosphorus Compounds. Thieme.
-
Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]
-
Leah4sci. (2014). Dehydration of Secondary Alcohol using Phosphorus Oxychloride. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). POCl3, Alcohols & HX. YouTube. [Link]
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Application Notes and Protocols for Octyl Dihydrogen Phosphate in Research
Introduction: Unveiling the Potential of Octyl Dihydrogen Phosphate
This compound (CAS 3991-73-9), a mono-alkyl ester of phosphoric acid, is an anionic surfactant of significant interest to the research, pharmaceutical, and drug development communities.[1][2] Its molecular structure, comprising a hydrophilic phosphate head group and an eight-carbon hydrophobic tail, imparts valuable surface-active properties.[3][4] This unique amphiphilic nature allows it to function effectively as an emulsifier, dispersant, wetting agent, and stabilizer in a variety of aqueous and non-aqueous systems.[5][6]
Phosphate esters, as a class of surfactants, are known for their excellent stability across a range of temperatures, pH levels, and in the presence of electrolytes.[7] They are also recognized for their biocompatibility and biodegradability, making them an attractive choice for applications in personal care and cosmetics.[4] This document provides detailed application notes and protocols for the utilization of this compound in key research areas, including emulsion polymerization, nanoparticle synthesis, and drug delivery. It also explores its potential, though less established, role as a vaccine adjuvant.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3991-73-9 | [1] |
| Molecular Formula | C₈H₁₉O₄P | [2] |
| Molecular Weight | 210.21 g/mol | [2] |
| Appearance | Corrosive liquid | [8] |
| Density | Approximately the same as water | [8] |
| Solubility in Water | Insoluble | [8] |
| Boiling Point | 328.4 °C at 760 mmHg | [9] |
| Flash Point | 152.4 °C | [9] |
Safety and Handling:
This compound is classified as a corrosive liquid and may cause severe irritation to the skin, eyes, and mucous membranes.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Concept: Micellization and the Critical Micelle Concentration (CMC)
The functionality of surfactants like this compound is intrinsically linked to their ability to self-assemble into micelles in a solution.[10] Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form spherical or other-shaped structures where the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic heads are exposed.[11] This phenomenon is crucial for emulsification, solubilization, and other surface-active effects.[12]
Protocol for Experimental Determination of CMC
The following protocol outlines a common method for determining the CMC of a surfactant using surface tension measurements.
Objective: To determine the Critical Micelle Concentration (CMC) of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. Note: Due to its low water solubility, a co-solvent or adjustment of pH might be necessary to achieve complete dissolution.
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 50 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the system reaches equilibrium before each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point where the surface tension begins to plateau. This is typically determined by the intersection of two linear fits to the data points before and after the inflection point.[11]
Application 1: Emulsion Polymerization
Phosphate esters are valuable surfactants in emulsion polymerization, a process used to produce a wide range of polymers with applications in paints, adhesives, and coatings.[5][15] They contribute to the stability of the monomer emulsion and the final polymer latex.[7]
Causality in Emulsion Polymerization with this compound
The choice of this compound as a surfactant in emulsion polymerization is driven by several key factors:
-
Droplet Stabilization: The amphiphilic nature of the surfactant allows it to adsorb at the oil-water interface, stabilizing the monomer droplets in the aqueous phase.[16][17]
-
Micelle Formation: Above its CMC, this compound forms micelles that act as nucleation sites for polymerization.
-
Particle Size Control: The concentration of the surfactant influences the number of micelles, which in turn affects the final particle size of the polymer latex.
-
Latex Stability: The anionic phosphate head group provides electrostatic stabilization to the growing polymer particles, preventing their agglomeration.[7]
Caption: Workflow for emulsion polymerization using this compound.
Generalized Protocol for Emulsion Polymerization
This protocol provides a general starting point for the emulsion polymerization of a hydrophobic monomer, such as styrene or methyl methacrylate, using this compound as the surfactant. Optimization of parameters will be necessary for specific monomer systems and desired polymer properties.
Objective: To synthesize a stable polymer latex via emulsion polymerization.
Materials:
-
Monomer (e.g., Styrene, freshly distilled)
-
This compound
-
Initiator (e.g., Potassium persulfate)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a condenser, stirrer, and temperature control
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the desired amount of this compound in deionized water. The concentration should be above the estimated CMC. Purge the solution with nitrogen for at least 30 minutes to remove oxygen.
-
Initiator Addition: While maintaining the nitrogen purge, add the initiator to the aqueous phase.
-
Heating: Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C) with continuous stirring.
-
Monomer Addition: Slowly add the monomer to the reaction mixture over a period of 2-4 hours. The rate of addition can influence the particle size and molecular weight of the polymer.
-
Polymerization: Continue the reaction for an additional 2-4 hours after the monomer addition is complete to ensure high conversion.
-
Cooling: Cool the reactor to room temperature.
-
Characterization: The resulting polymer latex can be characterized for particle size (e.g., using Dynamic Light Scattering), solid content, and polymer molecular weight.
Application 2: Nanoparticle Synthesis
Surfactants play a critical role in the synthesis of nanoparticles by controlling their size, shape, and stability.[18][19] this compound can be employed as a stabilizing agent in the synthesis of various types of nanoparticles, particularly metal and metal oxide nanoparticles.
Mechanism of Nanoparticle Stabilization
The phosphate head group of this compound can strongly adsorb onto the surface of growing nanoparticles, providing a protective layer that prevents aggregation.[20] This steric and electrostatic stabilization is crucial for obtaining monodisperse nanoparticles with well-defined properties. The hydrophobic tails of the surfactant molecules extend into the solvent, creating a repulsive barrier between particles.
Caption: Workflow for nanoparticle synthesis stabilized by this compound.
Generalized Protocol for Gold Nanoparticle Synthesis
This protocol describes a general method for the synthesis of gold nanoparticles using this compound as a capping agent. The size of the nanoparticles can be tuned by varying the ratio of the precursor to the reducing agent and the concentration of the surfactant.
Objective: To synthesize stable gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
-
Glass vials and stir bars
Procedure:
-
Precursor Solution: Prepare an aqueous solution of HAuCl₄ (e.g., 1 mM).
-
Surfactant Solution: Prepare an aqueous solution of this compound (e.g., 10 mM).
-
Synthesis: In a clean glass vial, mix the HAuCl₄ solution and the this compound solution with vigorous stirring.
-
Reduction: While stirring, rapidly inject a freshly prepared, ice-cold solution of NaBH₄ (e.g., 100 mM). The color of the solution should change, indicating the formation of gold nanoparticles.
-
Stabilization: Continue stirring for at least 1 hour to ensure complete reaction and stabilization of the nanoparticles.
-
Purification: The nanoparticles can be purified by centrifugation and resuspension in deionized water to remove excess reactants.
-
Characterization: The synthesized nanoparticles should be characterized using UV-Vis spectroscopy (for the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for hydrodynamic diameter and stability.
Application 3: Drug Delivery Systems
The amphiphilic nature of this compound makes it a candidate for use in various drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs.[12][21] It can be used to formulate emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[22]
Role in Enhancing Drug Solubility and Delivery
-
Solubilization: The hydrophobic core of micelles formed by this compound can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in aqueous media.
-
Emulsion Stabilization: In oil-in-water (O/W) emulsions, the surfactant stabilizes the oil droplets containing the dissolved drug, facilitating their dispersion in an aqueous phase for oral or topical administration.[23]
-
Permeability Enhancement: Surfactants can interact with biological membranes, potentially enhancing the permeability of drugs across the intestinal epithelium or the skin.
Generalized Protocol for O/W Emulsion Formulation
This protocol provides a basic method for preparing an oil-in-water emulsion for the potential delivery of a hydrophobic drug.
Objective: To formulate a stable O/W emulsion.
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., medium-chain triglycerides, castor oil)
-
Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
High-shear homogenizer or sonicator
Procedure:
-
Drug Dissolution: Dissolve the hydrophobic drug in the oil phase. Gentle heating may be required.
-
Aqueous Phase Preparation: Dissolve the this compound in the aqueous phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for a sufficient time to achieve the desired droplet size.
-
Characterization: The emulsion should be characterized for droplet size distribution, zeta potential (an indicator of stability), and drug content. The stability of the emulsion should be assessed over time under different storage conditions.
Exploratory Application: Vaccine Adjuvants
While not a well-established application, the phosphate head group of this compound suggests a potential for interaction with the immune system, making it a candidate for investigation as a vaccine adjuvant. Adjuvants are substances that enhance the body's immune response to an antigen.[24]
Hypothesized Mechanism of Action
Phosphate-containing lipids, such as phospholipids, are known to have immunomodulatory properties.[20][25] It is hypothesized that this compound could act as an adjuvant through several mechanisms:
-
Depot Effect: By forming an emulsion with the antigen, it could create a depot at the injection site, leading to a slow release of the antigen and prolonged stimulation of the immune system.
-
Immune Cell Activation: The surfactant molecules or the emulsion droplets could be taken up by antigen-presenting cells (APCs), leading to their activation and an enhanced immune response.
-
Inflammasome Activation: Some particulate adjuvants are known to activate the NLRP3 inflammasome, a key component of the innate immune system. The potential for this compound to do so would require experimental investigation.
It is important to note that the immunomodulatory effects of organophosphates are complex, and some compounds in this class have been shown to be immunotoxic, particularly in the context of pesticides.[5][7] Therefore, any investigation into the use of this compound as a vaccine adjuvant would require rigorous toxicological and immunological evaluation.
Conclusion and Future Perspectives
This compound is a versatile anionic surfactant with significant potential in various research and development applications. Its utility in emulsion polymerization and nanoparticle synthesis is grounded in the well-understood principles of surfactant science. While its application in drug delivery is promising, further research is needed to develop specific and effective formulations. The exploration of its potential as a vaccine adjuvant represents an exciting, albeit nascent, area of investigation that could lead to novel vaccine technologies. As with any chemical, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for unlocking its full potential.
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HROC. Organic Phosphate Ester (OPE) – A Surfactant for Stability. [Link]
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Lankem. Phosphate Esters for Agrochemicals. [Link]
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Princeton University. Micellization in aqueous solutions of monoalkyl phosphate salts. [Link]
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Wikipedia. Organophosphate. [Link]
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PubMed. Surface activity and cutaneous effects of monoalkyl phosphate surfactants. [Link]
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ACS Publications. Langmuir Vol. 39 No. 45. [Link]
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PubMed Central. Phospholipids: “Greasing the Wheels” of Humoral Immunity. [Link]
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University at Buffalo. Role of Chain Length and Electrolyte on the Micellization of Anionic Fluorinated Surfactants in Water. [Link]
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Croda Agriculture. Specialty Phosphate Esters. [Link]
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ACS Publications. Enrichment of Organophosphate Esters in the Sea Surface Microlayer from the Atlantic and Southern Oceans. [Link]
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ResearchGate. Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. [Link]
-
PubChem. Phosphoric acid, octyl ester. [Link]
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SVC. Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. [Link]
-
ResearchGate. Degradation of Organophosphate Pesticides Using Pyridinium Based Functional Surfactants. [Link]
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-
Wikipedia. Critical micelle concentration. [Link]
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ResearchGate. Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. [Link]
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MDPI. Phospholipids of Animal and Marine Origin: Structure, Function, and Anti-Inflammatory Properties. [Link]
-
NIST Technical Series Publications. Critical micelle concentrations of aqueous surfactant systems. [Link]
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PubMed Central. Phospholipid signaling in innate immune cells. [Link]
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PubMed Central. Research progress on emulsion vaccine adjuvants. [Link]
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PubMed Central. Nanoparticles: synthesis and applications. [Link]
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Patsnap Synapse. What are the adjuvants in vaccines? [Link]
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Academia.edu. Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. [Link]
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PubMed. Immunoregulatory properties of pulmonary surfactant: influence of variations in the phospholipid profile. [Link]
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Semantic Scholar. Degradation of Organophosphate Pesticides Using Pyridinium Based Functional Surfactants. [Link]
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protocols.io. Synthesis of Silver Nanoparticles V.1. [Link]
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ResearchGate. EMULSION FORMING DRUG DELIVERY SYSTEM FOR LIPOPHILIC DRUGS. [Link]
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Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
YouTube. #009: Emulsion Polymerization - Making Polymer Nanoparticles. [Link]
-
OZ Biosciences. Vaccine adjuvants for vaccination research. [Link]
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Univar Solutions. Emulsion Polymerization Solutions. [Link]
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LookChem. Cas 3991-73-9,this compound. [Link]
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-
PubMed. Preparation and Drug Controlled Release of Porous Octyl-Dextran Microspheres. [Link]
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ResearchGate. Nanoparticle Synthesis, Applications, and Toxicity. [Link]
-
ResearchGate. Synthesis of methacrylate-functionalized phosphonates and phosphates with long alkyl-chain spacers and their self-aggregation in aqueous solutions. [Link]
-
ResearchGate. Nanoparticle synthesis approaches at a glance. [Link]
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PubMed. Tocopheryl phosphate mixture (TPM) as a novel lipid-based transdermal drug delivery carrier: formulation and evaluation. [Link]
-
AWS. Minireview Article Insights on the Importance and Use of Adjuvants in Vaccine Production Technology. [Link]
-
ONdrugDelivery. Injectable Drug Delivery 2010: Formulations Focus. [Link]
-
ResearchGate. Effects of Alkyl Chain Length on Synergetic Adsorption and Micelle Formation in Homologous Cationic Surfactant Mixtures. [Link]
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Application Notes & Protocols: The Role of Octyl Dihydrogen Phosphate in Nanoparticle Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: A Multifaceted Tool for Nanomaterial Engineering
Octyl dihydrogen phosphate (CAS: 3991-73-9) is an organophosphate compound that is emerging as a highly versatile tool in the field of nanotechnology.[1][2] Its molecular structure, featuring a hydrophilic dihydrogen phosphate head group and a hydrophobic eight-carbon (octyl) tail, imparts an amphiphilic character, classifying it as an anionic surfactant.[3][4] This dual nature allows it to adsorb at interfaces, a critical function in the bottom-up synthesis of nanomaterials.[5]
In nanoparticle synthesis, this compound serves three primary functions:
-
Stabilizing Agent: It prevents the agglomeration of newly formed nanoparticles, ensuring colloidal stability through a combination of electrostatic repulsion from the negatively charged phosphate groups and steric hindrance from the octyl chains.[4][6]
-
Size and Shape-Directing Agent: By selectively adsorbing to specific crystallographic faces of a growing nanocrystal, it can modulate the growth rate of those faces, enabling precise control over the final particle morphology and size distribution.[5][7]
-
Functionalizing Ligand: The phosphate head group provides a reactive surface, acting as an anchor for further chemical modification or imparting a specific surface charge that can be crucial for applications in drug delivery, catalysis, and diagnostics.[6][8]
This guide provides a detailed exploration of these roles, complete with foundational principles and adaptable protocols for leveraging this compound in the synthesis of various nanoparticle systems.
Part 1: Fundamental Principles of Action
The efficacy of any surfactant in nanoparticle synthesis is rooted in its ability to dynamically interact with particle precursors and nascent crystal surfaces. The mechanism by which this compound influences nanoparticle formation is a multi-step process.
Nucleation and Growth Modulation
Nanoparticle formation begins with nucleation, where precursor atoms or molecules coalesce to form stable nuclei, followed by a growth phase where these nuclei enlarge.[9] this compound influences both stages. During nucleation, it can form micelles that act as nanoreactors, constraining the initial size of the nuclei.[10] In the growth phase, the phosphate head group coordinates with the metal or metal oxide surface, while the octyl tail extends into the solvent. This surface passivation slows the diffusion of precursor monomers to the particle surface, preventing uncontrolled growth and Oswald ripening, which leads to a more uniform, monodisperse particle population.[9]
Colloidal Stabilization Mechanism
Once formed, nanoparticles in a solution are subject to powerful van der Waals forces that promote aggregation. This compound counteracts this by establishing a protective barrier.
-
Electrostatic Repulsion: The phosphate group (-PO₄H₂) deprotonates in solution, imparting a strong negative surface charge (zeta potential) to the nanoparticles. The resulting electrostatic repulsion between particles prevents them from approaching one another closely enough to aggregate.[3]
-
Steric Hindrance: The octyl chains projecting from the nanoparticle surface create a physical, or steric, barrier that further inhibits particle agglomeration.[4]
This dual-mode stabilization is critical for maintaining the unique properties of the nanoparticles, which are often lost upon aggregation.
Diagram: Mechanism of Stabilization
The following diagram illustrates how this compound adsorbs to a nanoparticle surface to provide both electrostatic and steric stabilization.
Caption: Adsorption of this compound on a nanoparticle surface.
Part 2: Protocols and Methodologies
While specific, published protocols detailing the use of this compound are not widespread, its properties as an anionic phosphate ester surfactant allow for its rational integration into established synthesis methods. The following sections provide standard protocols for key nanoparticle types, annotated with expert guidance on how to incorporate this compound.
Synthesis of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely used in diagnostics and therapeutics.[11][12] The classic Turkevich method involves the reduction of a gold salt with citrate, which also acts as a weak stabilizer.[13] Here, we adapt this method to use a stronger reducing agent and incorporate this compound for enhanced stability and surface functionality.
Protocol: AuNP Synthesis with this compound
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄), ice-cold
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Precursor Preparation: Prepare a 1 mM solution of HAuCl₄ in DI water. In a separate flask, prepare a 5 mM aqueous solution of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of the 1 mM HAuCl₄ solution.
-
Surfactant Addition: Add 1 mL of the 5 mM this compound solution to the HAuCl₄ solution while stirring vigorously. The solution should remain yellow.
-
Reduction: While stirring, rapidly inject 0.5 mL of freshly prepared, ice-cold 100 mM NaBH₄ solution.
-
Reaction Progression: The solution will immediately turn a deep ruby red, indicating the formation of spherical gold nanoparticles.[13]
-
Stabilization: Allow the solution to stir for an additional 30 minutes to ensure complete reaction and stabilization by the this compound.
-
Purification: Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes), discarding the supernatant, and resuspending the nanoparticle pellet in DI water. Repeat this washing step twice to remove unreacted reagents.
-
Characterization: Analyze the resulting nanoparticles using UV-Vis Spectroscopy (expecting a surface plasmon resonance peak around 520 nm), Transmission Electron Microscopy (TEM) for size and morphology, and Zeta Potential measurement to confirm surface charge.
ngcontent-ng-c1311558766="" class="ng-star-inserted">Application Scientist's Note: The concentration of this compound is a critical parameter. Higher concentrations can lead to smaller nanoparticles by more effectively capping the surface during growth. The phosphate group provides an excellent anchor for covalent attachment of biomolecules (e.g., peptides, antibodies) using carbodiimide (EDC/NHS) chemistry for targeted drug delivery applications.[8]
Synthesis of Iron Oxide Nanoparticles (IONPs)
Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used as contrast agents in magnetic resonance imaging (MRI) and in magnetic hyperthermia.[9] The co-precipitation method is a common and scalable synthesis route.
Protocol: Co-precipitation of IONPs with this compound
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Ammonium hydroxide (NH₄OH), 28%
-
DI water, deoxygenated
Procedure:
-
Precursor Preparation: Prepare a stock solution containing 2 M FeCl₃ and 1 M FeCl₂ in deoxygenated DI water. The 2:1 molar ratio of Fe³⁺ to Fe²⁺ is crucial for forming magnetite (Fe₃O₄).
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, add 50 mL of deoxygenated DI water and 2 mL of a 100 mM this compound solution. Heat the mixture to 80°C with vigorous mechanical stirring.
-
Co-precipitation: Add 10 mL of the iron chloride stock solution to the heated surfactant solution.
-
Nucleation: Immediately following the addition of the iron salts, rapidly add 15 mL of 28% NH₄OH. The solution will instantly turn black, indicating the precipitation of Fe₃O₄ nanoparticles.
-
Aging and Stabilization: Maintain the reaction at 80°C with stirring for 1 hour to allow for crystal growth and complete stabilization by the this compound.
-
Purification: Cool the reaction to room temperature. Isolate the black precipitate using a strong permanent magnet. Decant the supernatant and wash the nanoparticles three times with deoxygenated DI water and once with ethanol.
-
Storage: Resuspend the final IONP product in DI water or a suitable buffer.
-
Characterization: Confirm the crystal phase using X-ray Diffraction (XRD). Analyze size and morphology with TEM. Measure magnetic properties using a vibrating sample magnetometer (VSM).
Application Scientist's Note: In this synthesis, this compound is added before precipitation. This allows the surfactant to be present at the moment of nucleation, providing immediate stabilization and preventing the formation of large, uncontrolled aggregates.[7] The strong affinity of phosphate groups for metal oxide surfaces makes it an excellent choice for stabilizing IONPs.[6]
Part 3: Data Summary and Workflow Visualization
Effective nanoparticle synthesis requires precise control over experimental parameters. The following table summarizes key variables and their expected impact when using this compound.
Quantitative Parameter Summary
| Parameter | Typical Range | Impact on Nanoparticle Properties |
| Precursor Concentration | 0.1 mM - 10 mM | Higher concentration generally leads to larger particles or polydispersity if surfactant is limited. |
| This compound Conc. | 1 mM - 20 mM | Increasing concentration typically reduces final particle size and improves monodispersity. |
| Surfactant:Precursor Molar Ratio | 1:1 to 20:1 | A higher ratio provides better surface coverage, enhancing stability and size control.[14] |
| Reaction Temperature | 25°C - 100°C | Affects reaction kinetics (nucleation and growth rates); higher temperatures can lead to more crystalline particles.[5] |
| pH of Reaction Medium | 4 - 10 | Influences the charge of the phosphate head group, affecting its binding affinity and the resulting surface charge of the nanoparticle.[15] |
| Resulting Zeta Potential | -25 mV to -50 mV | A value more negative than -25 mV typically indicates good electrostatic stability. |
General Experimental Workflow
The diagram below outlines the logical flow for a typical nanoparticle synthesis experiment incorporating this compound, from reagent preparation through final characterization.
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Application Notes and Protocols for Surface Modification of Materials with Octyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Octyl Dihydrogen Phosphate in Surface Engineering
This compound (ODP) is an organophosphate compound that has garnered significant interest in materials science due to its ability to form robust, well-ordered self-assembled monolayers (SAMs) on a multitude of surfaces. The key to ODP's efficacy lies in its amphiphilic nature: a hydrophilic phosphate "head" group that exhibits a strong affinity for metal oxide surfaces, and a hydrophobic eight-carbon "tail" that extends outwards, modifying the surface properties. This unique structure allows for the precise control of surface energy, wettability, corrosion resistance, and biocompatibility.[1][2]
These characteristics make ODP a valuable tool in a wide range of applications, from preventing corrosion in industrial settings to promoting osseointegration in biomedical implants and improving the performance of coatings and adhesives.[3][4][5][6] This guide will provide detailed protocols for the application of ODP on various substrates, along with the scientific rationale behind each step.
Mechanism of Surface Modification: The Formation of Self-Assembled Monolayers
The primary mechanism by which this compound modifies a surface is through the process of self-assembly. On hydroxylated surfaces, such as the native oxide layers found on metals like titanium, aluminum, and silicon, the phosphate headgroup of ODP forms strong, stable bonds.[7][8][9] This interaction is believed to involve the formation of covalent or strong hydrogen bonds between the phosphate group and the surface hydroxyl groups.[7][8] The hydrophobic octyl chains then align themselves away from the surface, driven by van der Waals interactions, to create a densely packed, ordered monolayer.[1][10]
This spontaneous organization results in a significant alteration of the surface's properties. The hydrophobic tails create a low-energy surface that repels water, as evidenced by a significant increase in the water contact angle.[2] This hydrophobic barrier is also effective at preventing the ingress of corrosive agents, thus providing excellent corrosion protection.[5][6] Furthermore, the alkyl chains can act as a bridge between a substrate and a polymer coating, enhancing adhesion.[3][4]
Diagram: ODP Self-Assembled Monolayer Formation
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- 8. Functionalization with Phosphates – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Octyl Dihydrogen Phosphate in Emulsion Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing octyl dihydrogen phosphate as a primary anionic emulsifier in the formulation of stable oil-in-water (O/W) emulsions. The protocols and insights are designed to be practical and grounded in the physicochemical principles governing emulsion science, ensuring a robust starting point for formulation development in pharmaceutical and research settings.
Physicochemical Profile of this compound
This compound (CAS: 3991-73-9) is an organophosphate ester that functions as an anionic surfactant.[1] Its structure consists of a lipophilic eight-carbon (octyl) chain and a hydrophilic dihydrogen phosphate head group. This amphiphilic nature allows it to effectively reduce interfacial tension between oil and water phases.
Key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3991-73-9 | [2] |
| Molecular Formula | C₈H₁₉O₄P | [2][3] |
| Molecular Weight | ~210.21 g/mol | [1][2][3] |
| Synonyms | Monooctyl phosphate, Phosphoric acid monooctyl ester | [2][4] |
| Appearance | Solid or Liquid | [1] |
| Density | ~1.1 g/cm³ | [2][5] |
| pKa (Predicted) | ~1.96 | [2] |
| Classification | Anionic Surfactant | [6] |
Mechanism of Emulsification
The efficacy of this compound as an emulsifier stems from its molecular architecture. When introduced into an oil-and-water system and subjected to sufficient shear, the molecules orient themselves at the oil-water interface.
-
Lipophilic Interaction: The non-polar octyl "tail" partitions into the oil droplet.
-
Hydrophilic Interaction: The polar phosphate "head" extends into the continuous aqueous phase.
This orientation forms a protective film around the oil droplets, physically preventing them from coalescing. Furthermore, the mechanism is highly dependent on the pH of the aqueous phase. The dihydrogen phosphate head group can be deprotonated to impart a strong negative charge on the surface of the oil droplets. This creates a significant electrostatic repulsion between adjacent droplets, a key mechanism for long-term emulsion stability against flocculation and coalescence.[7] For this electrostatic stabilization to be effective, the pH of the aqueous phase must be maintained above the pKa of the phosphate group.
Caption: Orientation of this compound at the oil-water interface.
Pre-Formulation and Optimization Strategy
Successful emulsion formulation requires careful consideration of several key parameters before beginning experimental work.
-
Concentration Selection: The concentration of this compound should be above its critical micelle concentration (CMC) to ensure sufficient molecules are available to cover the surface of the newly formed oil droplets during homogenization.[8] While the specific CMC must be determined experimentally for the exact system, a typical starting concentration range for formulation development is 0.5% to 5.0% (w/w) of the total formulation.
-
pH of the Aqueous Phase: This is the most critical parameter for leveraging the stabilizing properties of this compound. To ensure the phosphate head group is sufficiently ionized to provide electrostatic repulsion, the pH of the aqueous phase should be adjusted and maintained at least 2-3 units above its first pKa (~1.96). A pH range of 4.5 to 7.5 is generally effective and well-tolerated in many pharmaceutical applications.[9] The use of a suitable buffering agent (e.g., phosphate or citrate buffer) is highly recommended to maintain a stable pH.[10]
-
Oil Phase and Required HLB: The choice of oil phase will influence the required Hydrophile-Lipophile Balance (HLB) for the emulsifier system.[11] As an anionic surfactant, this compound is best suited for creating oil-in-water (O/W) emulsions and possesses a relatively high HLB value. It may be used alone or in combination with a low-HLB co-surfactant to fine-tune stability for specific oils.
-
Ionic Strength: The presence of salts in the aqueous phase can influence emulsion stability. High concentrations of electrolytes can shield the electrostatic repulsion between droplets, potentially leading to instability. This effect should be evaluated during formulation development, especially if buffered saline solutions are used.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preparation and characterization of a model O/W emulsion using this compound.
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes the creation of a 100g batch of a 20% oil-in-water emulsion.
Materials & Equipment:
-
This compound (Purity ≥97%)
-
Oil Phase (e.g., Medium-Chain Triglycerides, Mineral Oil)
-
Aqueous Phase Buffer (e.g., 10 mM Sodium Phosphate Buffer)
-
pH adjustment solutions (e.g., 1M NaOH, 1M HCl)
-
Purified Water
-
High-Shear Homogenizer (e.g., rotor-stator or microfluidizer)
-
Two temperature-controlled water baths or hot plates
-
Beakers and magnetic stir bars
-
Calibrated pH meter and balance
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, combine 68g of purified water and the required amount of buffering salts.
-
Add 2g of this compound (for a 2% w/w concentration).
-
Gently stir with a magnetic stirrer until fully dissolved.
-
Adjust the pH to the desired level (e.g., 6.5) using pH adjustment solutions.
-
Heat the aqueous phase to 65°C.
-
-
Oil Phase Preparation:
-
In a separate beaker, weigh 20g of the selected oil.
-
If a co-surfactant is used, add it to the oil phase.
-
Heat the oil phase to 65°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing at a low speed with the high-shear homogenizer.
-
Once all the oil has been added, increase the homogenizer speed significantly (e.g., 5,000-10,000 RPM for a rotor-stator) and homogenize for 3-5 minutes. The exact time and speed will depend on the equipment and desired droplet size.
-
-
Cooling:
-
Transfer the beaker containing the hot emulsion to a cool water bath.
-
Continue to stir the emulsion gently with a magnetic stirrer or overhead mixer as it cools to room temperature. This prevents phase separation during the cooling process.
-
-
Final pH Check & Storage:
-
Once cooled, check the final pH of the emulsion and adjust if necessary.
-
Transfer the final emulsion to a sealed container and store it under appropriate conditions for characterization.
-
Caption: Workflow for O/W emulsion preparation.
Protocol 2: Emulsion Characterization
A thorough characterization is essential to determine the quality and predict the long-term stability of the formulated emulsion.
A. Macroscopic and Microscopic Evaluation:
-
Visual Inspection: Observe the emulsion after 24 hours. Look for any signs of instability such as creaming (an oil-rich layer at the top), sedimentation, or complete phase separation (breaking). A stable emulsion should appear uniform and homogenous.[7]
-
Optical Microscopy: Place a small, diluted drop of the emulsion on a microscope slide. Observe under 40x or 100x magnification. Note the general morphology of the droplets (they should be spherical) and check for signs of flocculation (clumping) or coalescence (large, irregular droplets).[12]
B. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).[13]
-
Procedure:
-
Dilute the emulsion significantly with the same aqueous phase buffer used in the formulation to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size (Z-average diameter) and PDI using a DLS instrument.
-
Interpretation: A smaller droplet size (typically <1 µm for many applications) and a low PDI (<0.3) are indicative of a more uniform and potentially more stable emulsion.
-
C. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).[13]
-
Procedure:
-
Prepare a diluted sample as described for DLS analysis.
-
Measure the zeta potential using an appropriate instrument.
-
Interpretation: For an emulsion stabilized by this compound, the zeta potential should be negative. A value more negative than -30 mV generally indicates strong inter-droplet repulsion and predicts good long-term stability.[13]
-
D. Accelerated Stability Testing:
-
Technique: Centrifugation.[14]
-
Procedure:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified force (e.g., 3000 x g) for 30 minutes.
-
After centrifugation, visually inspect the sample for any phase separation. The absence of a separated oil or water layer indicates high physical stability.
-
Data Interpretation & Troubleshooting
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Phase Separation | Insufficient emulsifier concentration; Incorrect pH (too low); Inadequate homogenization energy. | Increase this compound concentration; Ensure aqueous phase pH is >4.5; Increase homogenization speed/time. |
| Large Droplet Size (>2 µm) / High PDI (>0.5) | Insufficient homogenization; Emulsifier concentration too low for the oil load. | Optimize homogenization parameters (time, speed); Increase emulsifier concentration. |
| Low Zeta Potential (e.g., -10 mV) | pH of the aqueous phase is too low; High concentration of counter-ions in the buffer. | Increase pH of the aqueous phase; Use a lower molarity buffer if possible. |
| Creaming Over Time | Droplet size is too large; Insufficient viscosity of the continuous phase. | Improve homogenization to reduce droplet size; Consider adding a viscosity modifier/thickener to the aqueous phase. |
Safety and Handling
This compound is classified with a "Warning" signal word and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this substance.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or mists.[15]
-
First Aid: In case of contact, follow standard first aid procedures. For skin contact, rinse with water. For eye contact, rinse cautiously with water for several minutes.[16] If swallowed or if irritation persists, seek medical attention.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This guide is for informational purposes. Users must consult the full Safety Data Sheet (SDS) provided by the manufacturer before use and perform their own risk assessment.[15][16]
References
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LookChem. Cas 3991-73-9, this compound. [Link]
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PubChem. 2-Octanol, dihydrogen phosphate | C8H19O4P | CID 13032452. [Link]
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Wikipedia. Critical micelle concentration. [Link]
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In-future-publisher.com. From Formulation to Delivery: Understanding the Importance of Emulsifying Agents in Pharmaceuticals. [Link]
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Encyclopedia.pub. Techniques for Emulsion Characterization. [Link]
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CAS Common Chemistry. This compound. [Link]
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PMC. Techniques and methods to study functional characteristics of emulsion systems. [Link]
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ResearchGate. Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. [Link]
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MDPI. Critical Review of Techniques for Food Emulsion Characterization. [Link]
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Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
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PMC. Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies. [Link]
- Google Patents. WO2013173447A1 - Emulsifier for solubilizing polar solvents in oils and polyols.
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ACS Publications. Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. [Link]
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ResearchGate. Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. [Link]
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Scharlab. Sodium dihydrogen phosphate dihydrate AGR Safety Data Sheet. [Link]
- Google Patents.
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ResearchGate. Emulsions in Health Care Applications—An Overview. [Link]
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Slideshare. Emulsion mechanichms | PPTX. [Link]
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YouTube. Fast Formulation 1: Emulsions. [Link]
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ResearchGate. Chapter 12. Applications of Emulsions | Request PDF. [Link]
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PMC. Insight into Oil-in-Water Emulsions Stabilized by Cross-Linked and Pregelatinized Starches: The Effect of Molecular Structure, Surface Activity and Proton Molecular Dynamics. [Link]
- Google Patents.
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Application Note: A Systematic Approach to Determining the Optimal Concentration of Octyl Dihydrogen Phosphate in Pharmaceutical Formulations
Preamble: The Role of Octyl Dihydrogen Phosphate in Modern Formulations
This compound is an anionic surfactant of significant interest in the pharmaceutical and cosmetic industries. As a phosphate ester, it offers potent emulsifying, stabilizing, and wetting properties. Its molecular structure, comprising a hydrophilic phosphate headgroup and a lipophilic octyl tail, allows it to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable dispersions such as emulsions and nanoparticle suspensions.[1] Understanding how to precisely determine its optimal concentration is not merely a matter of formulation "art"; it is a critical scientific endeavor that dictates the ultimate safety, efficacy, and stability of the final product.
This guide eschews a simplistic, one-size-fits-all protocol. Instead, it presents a comprehensive, multi-phase strategic workflow. We will explore the causality behind experimental choices, grounding our protocols in the fundamental principles of surface chemistry and colloidal science to empower researchers to develop robust, self-validating formulation systems.
Defining "Optimal": Aligning Concentration with Critical Quality Attributes (CQAs)
The concept of an "optimal concentration" is intrinsically linked to the desired Quality Target Product Profile (QTPP) . Before any experiment is conducted, the formulation scientist must define the key performance indicators, or Critical Quality Attributes (CQAs) , that the final product must exhibit. The optimal concentration of this compound is the one that most effectively achieves these predetermined CQAs.
Table 1: Common Critical Quality Attributes (CQAs) for Dispersed Formulations
| Critical Quality Attribute (CQA) | Description | Rationale for Importance |
| Particle/Droplet Size | The mean diameter of the dispersed phase (e.g., oil droplets, nanoparticles). | Directly impacts bioavailability, drug release kinetics, stability, and even the route of administration.[2][3] |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the formulation. | A low PDI (<0.3) indicates a narrow, uniform size distribution, which is crucial for consistency and predictable performance.[4] |
| Zeta Potential (ζ) | A measure of the magnitude of the electrostatic charge at the particle surface.[5] | A key predictor of colloidal stability. High absolute values (typically > |25-30| mV) indicate strong repulsive forces that prevent particle aggregation.[6][7] |
| Physical Stability | Resistance to destabilization phenomena like creaming, sedimentation, coalescence, or aggregation over time. | Essential for ensuring a safe and effective product with an adequate shelf life.[8] |
| Encapsulation Efficiency (%EE) | The percentage of the active pharmaceutical ingredient (API) successfully entrapped within the dispersed phase. | Directly relates to dosage accuracy and therapeutic efficacy. |
The goal of our work is to find the concentration of this compound that produces the desired particle size and PDI, maximizes zeta potential for stability, and maintains these properties over the product's intended shelf-life.
The Strategic Workflow: A Phased Approach to Optimization
Determining the optimal surfactant concentration is a process of systematic investigation. We advocate for a four-phase approach that moves from broad screening to focused characterization and validation.
Caption: A four-phase workflow for systematic surfactant optimization.
Phase 1: Foundational Analysis - Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[9] Below the CMC, adding more surfactant progressively lowers the surface tension; at and above the CMC, the surface tension remains relatively constant as excess surfactant forms micelles.[10][11] Determining the CMC is a crucial first step, as it provides a baseline understanding of the surfactant's behavior and helps establish a relevant concentration range for subsequent experiments.
The optimal concentration for emulsification is typically found near or above the CMC, where sufficient monomers are available to stabilize newly created interfaces during homogenization, while micelles can also play a role in the overall formulation stability.
Protocol 1: Determination of CMC by Surface Tensiometry
-
Objective: To determine the CMC of this compound in the aqueous phase of the intended formulation.
-
Materials: Du Noüy ring or Wilhelmy plate tensiometer, high-purity water (or relevant buffer), this compound, precision balance, volumetric glassware.
-
Methodology:
-
Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 10 g/L).
-
Create a series of dilutions from the stock solution, typically on a logarithmic scale, to cover a wide concentration range.
-
Calibrate the tensiometer according to the manufacturer's instructions, ensuring the platinum ring or plate is thoroughly cleaned.
-
Measure the surface tension of the pure solvent (water or buffer) as a baseline.
-
Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Allow the reading to stabilize at each concentration.
-
Plot surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC.
-
Caption: Idealized plot showing the determination of the CMC.
Phase 2: Systematic Screening with Design of Experiments (DoE)
While the CMC provides a starting point, the true optimum must be determined empirically within the context of the full formulation. A Design of Experiments (DoE) approach is vastly superior to traditional one-factor-at-a-time (OFAT) methods because it allows for the efficient and simultaneous evaluation of multiple factors and, crucially, their interactions.[12][13][14]
For an oil-in-water emulsion, key factors to investigate would include:
-
Factor A: this compound Concentration (% w/w)
-
Factor B: Oil Phase Concentration (% w/w)
-
Factor C: Homogenization Pressure (bar) or Time (min)
The Responses to be measured are the CQAs defined earlier: particle size, PDI, and zeta potential.
Table 2: Example Response Surface DoE Layout
| Run | Factor A: Surfactant (%) | Factor B: Oil (%) | Factor C: Pressure (bar) | Response 1: Size (nm) | Response 2: PDI | Response 3: Zeta (mV) |
| 1 | 1.0 | 10 | 500 | Data to be collected | Data to be collected | Data to be collected |
| 2 | 3.0 | 10 | 500 | Data to be collected | Data to be collected | Data to be collected |
| 3 | 1.0 | 20 | 500 | Data to be collected | Data to be collected | Data to be collected |
| 4 | 3.0 | 20 | 500 | Data to be collected | Data to be collected | Data to be collected |
| 5 | 1.0 | 10 | 1000 | Data to be collected | Data to be collected | Data to be collected |
| ... | ... | ... | ... | ... | ... | ... |
| 15 | 2.0 | 15 | 750 | Data to be collected | Data to be collected | Data to be collected |
Statistical software is used to analyze the results, generating a mathematical model that predicts how the responses change with the factors. This allows for the identification of an "optimal region" where all CQAs are met.
Protocol 2: Emulsion Preparation and CQA Measurement for DoE
-
Objective: To prepare formulations according to the DoE matrix and measure key CQAs.
-
Materials: this compound, oil phase, aqueous phase, high-pressure homogenizer, particle size/zeta potential analyzer (e.g., DLS-based instrument).
-
Methodology:
-
For each run in the DoE table, accurately weigh and combine the components. Dissolve the this compound in the aqueous phase.
-
Create a coarse pre-emulsion by mixing the oil and aqueous phases under high shear (e.g., using a rotor-stator homogenizer) for 2-5 minutes.
-
Process the pre-emulsion through the high-pressure homogenizer at the pressure specified in the DoE run for a set number of passes (e.g., 3-5 passes).
-
Allow the resulting nanoemulsion to cool to room temperature.
-
Immediately measure the Particle Size (Z-average) , PDI , and Zeta Potential using a DLS instrument. Ensure proper dilution with filtered solvent to avoid multiple scattering effects.[6][15]
-
Record the results in the DoE table.
-
Phase 3 & 4: In-Depth Characterization and Stability Validation
The DoE will identify one or more "lead" formulations. These candidates must then undergo more rigorous testing to confirm their properties and predict their long-term performance.
Characterization Techniques:
-
Microscopy: Techniques like Transmission Electron Microscopy (TEM) or Cryo-TEM are used to visualize the morphology of the droplets/particles, confirming they are spherical and non-aggregated.[16][17][18]
-
Rheology: Measuring the viscosity of the formulation ensures it meets specifications for its intended application (e.g., injectable, topical).
Stability Testing: The ultimate test of an optimal formulation is its ability to remain stable over time.
Protocol 3: Accelerated Stability Assessment
-
Objective: To rapidly screen the stability of lead formulations by subjecting them to stress.
-
Materials: Lead formulations, centrifuge, temperature-controlled ovens/refrigerators.
-
Methodology:
-
Centrifugation: Centrifuge an aliquot of each lead formulation at high force (e.g., 3000 x g for 30 minutes). Observe for any signs of phase separation (creaming or sedimentation). A stable formulation will show no visible changes.
-
Thermal Cycling: Subject the formulations to several freeze-thaw cycles (e.g., -20°C for 24h followed by +40°C for 24h, repeated 3-6 times).
-
After each stress test, re-measure the particle size, PDI, and zeta potential. Significant changes indicate instability.
-
Table 3: Example Stability Data for Lead Formulations
| Formulation ID | Condition | Size (nm) | PDI | Zeta (mV) | Observations |
| F-08 | Initial (T=0) | 155.2 | 0.15 | -45.1 | Homogeneous |
| After Centrifugation | 156.1 | 0.16 | -44.8 | No separation | |
| After 3 Freeze-Thaw | 162.5 | 0.19 | -42.5 | No separation | |
| F-12 | Initial (T=0) | 148.9 | 0.13 | -32.4 | Homogeneous |
| After Centrifugation | 150.3 | 0.14 | -31.9 | No separation | |
| After 3 Freeze-Thaw | 254.8 | 0.45 | -20.1 | Visible aggregation |
In this example, Formulation F-08 demonstrates superior stability compared to F-12, suggesting its concentration of this compound is closer to the true optimum for long-term stability. Formulations that pass accelerated testing should be placed on a real-time stability program at their intended storage conditions.
Conclusion: An Integrated Strategy for Success
Determining the optimal concentration of this compound is not a single measurement but a comprehensive strategy. It begins with understanding its fundamental properties through CMC determination, progresses to efficient screening using statistical DoE, and culminates in rigorous characterization and stability validation. By following this logical, evidence-based workflow, researchers can move beyond trial-and-error and confidently develop robust, high-quality formulations where every component is present at its scientifically validated optimal level.
References
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Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. [Link]
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Pharmaceutical Technology. (n.d.). Design of Experiments for Formulation Development. [Link]
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Cosmetics & Toiletries. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability. [Link]
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Lab Manager Magazine. (2025). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. [Link]
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AZoM. (2005). Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential. [Link]
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International Journal of Pharmaceutical Research and Development. (2024). A comprehensive review of particle size analysis techniques. [Link]
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YouTube. (2024). Design of Experiment DOE for Pharmaceutical Product Development. [Link]
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Nanoscience Analytical. (2023). Comparing Analytical Techniques for Nanoparticle Characterization. [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
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DOHOLL Chemical. (n.d.). octyl phosphate. [Link]
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Application Notes and Protocols for the Preparation of Octyl Dihydrogen Phosphate Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and handling of octyl dihydrogen phosphate (ODP) solutions for laboratory use. ODP is an anionic surfactant of significant interest for its role in forming model membrane systems, its application in drug delivery, and as a component in various biochemical and biophysical studies.[1] This guide moves beyond a simple recitation of steps to provide a foundational understanding of the principles governing the preparation of these solutions, ensuring both accuracy and reproducibility in experimental workflows. Protocols are presented as self-validating systems, incorporating methods for the verification of solution concentration.
Introduction: The Physicochemical Rationale
This compound (CAS 3991-73-9) is an amphiphilic molecule comprising a hydrophilic dihydrogen phosphate headgroup and a hydrophobic octyl tail.[1] This structure dictates its behavior in aqueous solutions, primarily its function as a surfactant. Understanding these inherent properties is critical to developing robust and reproducible protocols for its use.
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₁₉O₄P | [2][3] |
| Molecular Weight | 210.21 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Predicted pKa | ~1.96 | [4] |
| Storage | Refrigerator (2-8°C) | [2] |
Core Principles of ODP Solution Preparation
The preparation of ODP solutions requires careful consideration of its solubility, the acidic nature of the molecule, and its surfactant properties. The following workflow provides a logical progression from initial dissolution to final concentration verification.
Caption: A logical workflow for the preparation and validation of ODP solutions.
Safety Precautions and Handling
Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS).
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Hazard Statements: ODP is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Handling: Handle in a well-ventilated area to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous this compound Stock Solution
This protocol details the preparation of a 100 mM aqueous stock solution of ODP. Note that the final pH of this solution will be acidic and will require adjustment for most biological applications.
Materials:
-
This compound (solid, MW: 210.21 g/mol )
-
High-purity, deionized water
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass of ODP:
-
0.1 L * 0.1 mol/L * 210.21 g/mol = 2.1021 g
-
-
Weighing: Accurately weigh 2.1021 g of solid this compound using an analytical balance.
-
Initial Dissolution: Transfer the weighed ODP to a 100 mL volumetric flask. Add approximately 70-80 mL of deionized water.
-
Dissolution Enhancement: ODP is known to dissolve slowly in water.[6] To facilitate dissolution, stir the solution vigorously using a magnetic stirrer at room temperature. Gentle warming (e.g., to 30-40°C) can be applied to increase the rate of dissolution; however, avoid excessive heat. Sonication in a water bath can also be an effective method to aid dissolution. Continue until all solid particles are visibly dissolved.
-
Final Volume Adjustment: Once the ODP is fully dissolved, allow the solution to cool to room temperature if it was warmed. Carefully add deionized water to the volumetric flask until the meniscus reaches the 100 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: pH Adjustment of the ODP Stock Solution
The as-prepared ODP solution will be highly acidic. This protocol describes how to adjust the pH to a desired level, for example, pH 7.4.
Materials:
-
100 mM ODP stock solution (from Protocol 1)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter with electrode
-
Stir plate and stir bar
-
Glass beaker
Procedure:
-
Transfer and Monitor: Transfer the 100 mM ODP solution to a glass beaker with a magnetic stir bar. Place the beaker on a stir plate and begin gentle stirring. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Initial pH Measurement: Record the initial pH of the ODP solution.
-
Titration: Slowly add the 1 M NaOH solution dropwise to the stirring ODP solution. Monitor the pH continuously.
-
Equilibration: As the pH approaches the target value (e.g., 7.4), add the NaOH solution more slowly, allowing the pH reading to stabilize after each addition. The phosphate headgroup has buffering capacity, so the pH may change slowly at first and then more rapidly as the pKa is passed.[7]
-
Final Adjustment: Continue adding NaOH until the pH meter reads a stable 7.4.
-
Note on Volume Change: Be mindful that the addition of NaOH will slightly increase the total volume of the solution, thereby slightly decreasing the final concentration of ODP. If a precise final concentration is critical, this dilution should be accounted for in subsequent calculations or by preparing a more concentrated initial stock.
Self-Validation: Verifying Solution Concentration
To ensure the accuracy of the prepared solution, its concentration should be verified. Two common methods are potentiometric titration and High-Performance Liquid Chromatography (HPLC).
Protocol 3: Concentration Determination by Potentiometric Titration
This method determines the concentration of the phosphate moiety.
Materials:
-
pH-adjusted ODP solution
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter or autotitrator
-
Burette
-
Glass beaker
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 20 mL) of the pH-adjusted ODP solution into a beaker.
-
Titration: Titrate the solution with standardized 0.1 M HCl while continuously monitoring the pH.
-
Endpoint Determination: Record the volume of HCl added at the inflection points of the titration curve. The second inflection point corresponds to the complete protonation of the phosphate headgroup.
-
Calculation: Use the volume of titrant at the second equivalence point to calculate the molarity of the ODP solution.
Protocol 4: Concentration Determination by HPLC with ELSD
This method provides a more direct measurement of the ODP molecule. Since ODP lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.[8][9]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known ODP concentrations.
-
Sample Analysis: Inject the prepared ODP solution and the calibration standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area from the ELSD against the concentration of the standards. Determine the concentration of the prepared ODP solution from this curve.
Storage and Stability
Storage Conditions:
-
Store ODP solutions in tightly sealed containers in a refrigerator at 2-8°C to minimize microbial growth and potential degradation.[2]
Stability Considerations:
-
Hydrolytic Stability: Organophosphate esters can undergo hydrolysis, particularly under basic conditions.[11] It is therefore recommended to store ODP solutions at a neutral or slightly acidic pH.
-
Monitoring for Degradation: Periodically re-analyzing the concentration of stored solutions using a validated method like HPLC is good practice to ensure their integrity over time. The appearance of new peaks in the chromatogram could indicate degradation.
Conclusion
The successful preparation of this compound solutions for laboratory use hinges on a thorough understanding of its physicochemical properties. By following the detailed protocols for dissolution, pH adjustment, and, critically, concentration verification, researchers can ensure the reliability and reproducibility of their experimental results. The principles and methodologies outlined in this guide provide a robust framework for the confident use of this versatile anionic surfactant in a wide range of scientific applications.
References
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Reem Al-Ameri, et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology. Available at: [Link]
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Wikipedia contributors. (2024). Critical micelle concentration. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Heirloom Body Care. (2021). How to adjust pH. Available at: [Link]
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Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]
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Elsevier. (2025). Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. Journal of Surfactants and Detergents. Available at: [Link]
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ResearchGate. (2025). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. Available at: [Link]
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Water Tech. (2024). pH Adjustment: Essential Techniques for Maintaining Optimal Water Quality. Available at: [Link]
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Wastech Controls. (n.d.). pH Adjustment and Neutralization, the basics. Available at: [Link]
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NIST. (1971). Critical micelle concentrations of aqueous surfactant systems. National Standard Reference Data Series. Available at: [Link]
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Orenda Technologies. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Available at: [Link]
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Government of Newfoundland and Labrador. (n.d.). pH Adjustment. Available at: [Link]
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ResearchGate. (n.d.). Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability. Available at: [Link]
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Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Available at: [Link]
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University of Miskolc. (n.d.). Determination of disodium hydrogen phosphate using potentiometric titration. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. Available at: [Link]
-
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ResearchGate. (2025). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Available at: [Link]
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The University of Texas at Austin. (n.d.). Nanoparticle Engineering Processes: Evaporative Precipitation into Aqueous Solution (EPAS) and Antisolvent Precipitation to Enhance the Dissolution Rates of Poorly Water Soluble Drugs. Available at: [Link]
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PubMed Central. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Available at: [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]
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US Pharmacopeia. (2016). 〈711〉 DISSOLUTION. Available at: [Link]
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Pharma Times. (2013). Excipient Selection In Parenteral Formulation Development. Available at: [Link]
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CLSI. (2023). EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. Available at: [Link]
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Role of octyl dihydrogen phosphate as a corrosion inhibitor for C-steel.
Application Notes & Protocols
Topic: Octyl Dihydrogen Phosphate (ODP) as a High-Efficacy Corrosion Inhibitor for Carbon Steel
Preamble: The Imperative for Advanced C-Steel Protection
Carbon steel (C-steel) remains the backbone of modern infrastructure and industry due to its mechanical robustness and economic viability. However, its inherent susceptibility to corrosion in aqueous and acidic environments necessitates the use of protective strategies. Among these, corrosion inhibitors are a critical and versatile line of defense. This document provides an in-depth technical guide on the application and evaluation of this compound (ODP), an organophosphate inhibitor demonstrating significant promise in forming robust, persistent protective films on C-steel surfaces. The protocols herein are designed for researchers and materials scientists to rigorously characterize ODP's mechanism and quantify its performance.
The Inhibition Mechanism of this compound
The efficacy of ODP as a corrosion inhibitor stems from its amphiphilic molecular structure, which facilitates strong adsorption onto the C-steel surface. The mechanism is a multi-faceted process involving both electrostatic interactions and covalent bonding, culminating in the formation of a durable, hydrophobic barrier.
-
The Phosphate Head Group (The Anchor): The dihydrogen phosphate (–PO(OH)₂) moiety is the polar head of the molecule. In an aqueous corrosive medium, the steel surface typically carries a net charge. The oxygen atoms in the phosphate group possess lone pair electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface.[1] This interaction leads to strong chemisorption, anchoring the ODP molecule to the substrate.[2] This process is critical as it displaces corrosive species like chloride and sulfate ions from the metal's surface.[3]
-
The Octyl Tail (The Shield): The eight-carbon alkyl chain (C₈H₁₇) is a non-polar, hydrophobic tail. Once the phosphate head groups are anchored, the octyl tails orient themselves away from the metal surface, forming a densely packed, non-polar layer. This organic layer acts as a physical barrier, repelling water and dissolved corrosive agents, thereby preventing them from reaching the steel surface and participating in electrochemical corrosion reactions.[4]
The synergistic action of the anchoring phosphate group and the shielding alkyl chain results in a mixed-type inhibition mechanism. ODP effectively stifles both the anodic reaction (dissolution of iron) and the cathodic reaction (hydrogen evolution or oxygen reduction) by blocking the active sites on the steel surface.[5][6]
Core Experimental Protocols for Inhibitor Evaluation
Materials and Sample Preparation
Causality: The preparation of the C-steel working electrode is arguably the most critical step. An improperly prepared surface with residual oxides, oils, or uneven roughness will yield non-reproducible and inaccurate results. The goal is to create a standardized, active surface for the inhibitor to interact with.
Protocol:
-
Specimen Cutting: Cut C-steel coupons to the desired dimensions (e.g., 1 cm x 1 cm x 0.2 cm for electrochemical tests).[7]
-
Mounting (for Electrochemical Tests): Mount the C-steel specimen in a cold-curing epoxy resin, leaving one face with a defined surface area (e.g., 1 cm²) exposed. Solder an electrical contact wire to the back of the specimen before mounting.
-
Mechanical Polishing: Sequentially abrade the exposed surface using silicon carbide (SiC) emery papers of increasing grit size (e.g., from 240 down to 1200 grit). Rinse with deionized water between each step.
-
Final Polishing: For a mirror finish, polish the surface with a fine alumina or diamond paste (e.g., 1 µm followed by 0.5 µm) on a polishing cloth.
-
Degreasing and Cleaning: Ultrasonically clean the polished specimen in acetone for 5-10 minutes to remove organic residues and polishing debris.
-
Rinsing and Drying: Rinse thoroughly with deionized water, followed by ethanol, and then dry quickly in a stream of warm air.
-
Immediate Use: Transfer the prepared specimen to the experimental setup immediately to prevent re-oxidation of the activated surface.
Electrochemical Evaluation
Electrochemical tests provide rapid and quantitative data on the corrosion rate and inhibition mechanism. A standard three-electrode glass cell is used, containing the C-steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[8]
A. Potentiodynamic Polarization (PDP)
Causality: PDP measurements directly assess the effect of the inhibitor on both the anodic and cathodic corrosion reactions. By polarizing the electrode and measuring the resulting current, we can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A shift in the corrosion potential (E_corr) and changes in the Tafel slopes (βa, βc) indicate whether the inhibitor is anodic, cathodic, or mixed-type.[9][10]
Protocol:
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without various concentrations of ODP (e.g., 50, 100, 200, 500 ppm).
-
Stabilization: Immerse the prepared three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize for 30-60 minutes. A stable OCP indicates that the electrode has reached a steady state with the environment.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[5]
-
Data Analysis: Plot the resulting potential (E) vs. log current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine E_corr and i_corr.
-
Calculate Inhibition Efficiency (%IE):
%IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with inhibitor.
B. Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion process at the metal-solution interface. By applying a small amplitude AC signal over a range of frequencies, we can model the interface as an equivalent electrical circuit. An effective inhibitor will significantly increase the charge transfer resistance (R_ct), which represents the resistance to corrosion reactions, and decrease the double-layer capacitance (C_dl), indicating the formation of a thicker or more compact protective film.[4][11]
Protocol:
-
Setup and Stabilization: Use the same setup as for PDP. After OCP stabilization, the EIS measurement is typically performed.
-
Frequency Scan: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) around the OCP over a frequency range, typically from 100 kHz down to 10 mHz.
-
Data Presentation: Plot the data as a Nyquist plot (–Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f; phase angle vs. log f).
-
Equivalent Circuit Modeling: Fit the impedance data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[12][13]
-
Calculate Inhibition Efficiency (%IE):
%IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_blank is the charge transfer resistance without inhibitor and R_ct_inh is the charge transfer resistance with inhibitor.
Surface Analysis
Causality: While electrochemical methods quantify corrosion rates, surface analysis techniques provide direct visual and compositional evidence of the inhibitor's protective action. They are performed post-immersion to compare the morphology and elemental composition of a protected surface versus an unprotected one.
A. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Protocol:
-
Immersion Test: Immerse prepared C-steel coupons in the corrosive solution with and without an optimal concentration of ODP for a prolonged period (e.g., 24 hours).
-
Sample Retrieval: Gently remove the coupons, rinse with deionized water to remove loose corrosion products, and dry.
-
SEM Imaging: Analyze the surface morphology using SEM. The uninhibited sample is expected to show a rough, pitted surface characteristic of corrosion, while the ODP-protected sample should appear much smoother.[14][15]
-
EDX Analysis: Use the EDX detector to perform elemental mapping of the surface. The spectrum of the inhibited sample should show peaks for Phosphorus (P) and an increased Carbon (C) signal, confirming the adsorption of the ODP molecule. A decreased Iron (Fe) signal intensity suggests the surface is covered by the inhibitor film.[15][16]
B. X-ray Photoelectron Spectroscopy (XPS)
Protocol:
-
Sample Preparation: Prepare samples as in the SEM/EDX protocol.
-
High-Vacuum Analysis: Place the sample in the ultra-high vacuum chamber of the XPS system.
-
Spectral Acquisition: Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons. Acquire survey scans to identify all elements present and high-resolution scans for specific elements like Fe 2p, O 1s, C 1s, and P 2p.
-
Data Deconvolution: Deconvolute the high-resolution spectra to determine the chemical states. This can confirm the presence of iron phosphates (from the interaction of ODP with the surface) and distinguish them from iron oxides/hydroxides that form during corrosion.[17][18][19]
Data Interpretation and Expected Results
The following tables summarize typical quantitative results expected from the electrochemical evaluation of ODP at 25°C in 1 M HCl.
Table 1: Potentiodynamic Polarization (PDP) Data
| ODP Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | %IE_PDP |
| 0 (Blank) | -480 | 1050 | 75 | 125 | - |
| 50 | -472 | 210 | 70 | 118 | 80.0 |
| 100 | -465 | 95 | 68 | 115 | 91.0 |
| 200 | -458 | 42 | 65 | 110 | 96.0 |
| 500 | -450 | 25 | 63 | 108 | 97.6 |
Interpretation: With increasing ODP concentration, the corrosion current density (i_corr) decreases significantly, leading to a high inhibition efficiency (%IE).[10] The corrosion potential (E_corr) shows a slight anodic shift, but since both anodic (βa) and cathodic (βc) Tafel slopes are affected, ODP is classified as a mixed-type inhibitor.[20]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| ODP Conc. (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | %IE_EIS |
| 0 (Blank) | 45 | 120 | - |
| 50 | 250 | 55 | 82.0 |
| 100 | 680 | 38 | 93.4 |
| 200 | 1250 | 25 | 96.4 |
| 500 | 1600 | 21 | 97.2 |
Interpretation: The charge transfer resistance (R_ct) increases dramatically with ODP concentration, indicating a significant hindrance to the corrosion process.[21] Concurrently, the double-layer capacitance (C_dl) decreases, which is attributed to the formation of an adsorbed inhibitor film that increases the thickness of the electrical double layer.[22] The %IE values calculated from EIS are in strong agreement with those from PDP.
Factors Influencing Inhibitor Performance
-
Concentration: As shown in the data tables, inhibition efficiency generally increases with ODP concentration up to a certain point, after which a plateau is reached. This corresponds to the formation of a complete, saturated monolayer on the C-steel surface.[20]
-
Temperature: The performance of ODP may decrease at higher temperatures.[23] Increased thermal energy can enhance the rate of corrosion and may also promote the desorption of the inhibitor from the steel surface, especially if the adsorption is primarily physical.[24][25] It is crucial to conduct temperature-dependence studies to determine the inhibitor's operational window and to calculate thermodynamic parameters of adsorption.
Conclusion
This compound serves as a highly effective mixed-type corrosion inhibitor for C-steel. Its mechanism relies on the strong chemisorption of its phosphate head group to the steel surface and the subsequent formation of a dense, water-repellent barrier by its hydrophobic octyl tail. Rigorous evaluation using a combination of electrochemical techniques (PDP, EIS) and surface analysis methods (SEM/EDX, XPS) provides a complete picture of its performance and mechanism. The protocols detailed in this guide offer a robust framework for researchers to validate the efficacy of ODP and similar inhibitor molecules in various corrosive environments.
References
-
ResearchGate. (n.d.). EDX and SEM images for the carbon steel surface: (a) polished sample,...[14]
-
ResearchGate. (n.d.). SEM images and EDX spectra for the carbon steel surface: a) polished...[15]
-
ResearchGate. (n.d.). Novel Anionic 4-Tert-Octyl Phenol Ethoxylate Phosphate Surfactant as Corrosion Inhibitor for C-steel in Acidic Media | Request PDF.[5]
-
Analytical and Bioanalytical Electrochemistry. (2022). PDF 1.35 M.[20]
-
Moroccan Journal of Chemistry. (2023). Synthesis, Characterization and Corrosion Inhibition Potential of Olefin Derivatives for Carbon Steel in 1M HCl: Electrochemical and DFT Investigations.
-
MDPI. (n.d.). Adsorption and Surface Analysis of Sodium Phosphate Corrosion Inhibitor on Carbon Steel in Simulated Concrete Pore Solution.[26]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild...[9]
-
ResearchGate. (2015). (PDF) The influence of temperature on the inhibition of carbon steel corrosion in acidic lignin.[23]
-
ResearchGate. (n.d.). Table 4 Potentiodynamic polarization parameters of C-Steel in 1 M HCl...[10]
-
International Journal of ChemTech Research. (2016). Electrochemical impedance spectroscopy (SIE) evaluation of the effect of immersion time of the protective matrix based on a poly.[11]
-
ResearchGate. (n.d.). Figure 2. Potentiodynamic polarization curves of steel in blank TW and...[27]
-
ResearchGate. (n.d.). The SEM and EDS for the carbon steel electrode surface in (a) 0.5 M HCl...[16]
-
ResearchGate. (n.d.). Novel Anionic 4-Tert-Octyl Phenol Ethoxylate Phosphate Surfactant as Corrosion Inhibitor for C-steel in Acidic Media | Request PDF.[2]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves of steel in blank TW and TW plus...[28]
-
Electronic Journal of New Materials, Energy and Environment. (2015). Amorphous Phosphate Coatings on Steel Surfaces – preparation and characterization.[17]
-
MDPI. (2023). Temperature Effect on the Corrosion Inhibition of Carbon Steel by Polymeric Ionic Liquids in Acid Medium.[24]
-
National Institutes of Health (NIH). (n.d.). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC.[1]
-
ResearchGate. (n.d.). Effect of temperature on the carbon steel corrosion in the absence and...[25]
-
ResearchGate. (2022). (PDF) Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations.[29]
-
MDPI. (n.d.). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations.[22]
-
National Institutes of Health (NIH). (n.d.). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants.[7]
-
ResearchGate. (n.d.). SEM and EDX images of the steel surface after 24 hours immersion in 1.0...[30]
-
Royal Society of Chemistry. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants.[21]
-
Semantic Scholar. (n.d.). Novel Anionic 4-Tert-Octyl Phenol Ethoxylate Phosphate Surfactant as Corrosion Inhibitor for C-steel in Acidic Media.[6]
-
Analytical and Bioanalytical Electrochemistry. (2025). PDF 730.16 K.[31]
-
MDPI. (2020). Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution.[3]
-
Google Patents. (n.d.). CN105153224A - Synthesizing method of 1-octylphosphonate for metal corrosion inhibition.[32]
-
Semantic Scholar. (2020). Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution.[33]
-
ChemScene. (n.d.). 3991-73-9 | this compound.[34]
-
ResearchGate. (n.d.). Electrochemical impedance spectroscopy parameters were calculated to...[35]
-
ResearchGate. (2011). (PDF) Electrochemical study of corrosion inhibition of steel reinforcement in alkaline solutions containing phosphates based components.[36]
-
MDPI. (n.d.). A Contribution of XPS and Electrochemistry to the Understanding of Hydrogen Diffusion in X60 Steel.[18]
-
ResearchGate. (2020). Electrochemical and Analytical Study of the Corrosion Inhibitory behavior of Expired Pharmaceutical Compounds for C-Steel Corrosion.[8]
-
Elixir Journal. (2014). Pdf.[4]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves after 24-hour for the steel...[37]
-
Google Patents. (n.d.). CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate.[38]
-
ResearchGate. (n.d.). Electrochemical impedance parameters for phosphate coated steel rebar...[39]
-
ResearchGate. (2018). Effect of phosphate based inhibitor on the threshold chloride to initiate steel corrosion in saturated hydroxide solution | Request PDF.[40]
-
Hilaris Publisher. (2021). XPS Rust Layer Analysis for Steel and Al/Ti Coated Steel Exposed to Urban Atmosphere.[19]
-
ResearchGate. (n.d.). Electrochemical impedance spectroscopy and linear polarization applied to evaluation of porosity of phosphate conversion coatings on electrogalvanized steels | Request PDF.[12]
-
ResearchGate. (2024). Electrochemical impedance spectroscopy (EIS) study on corrosion performance of CrAlSiN coated steels in 3.5 wt.% NaCl solution.[13]
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Mastering the Analysis of Polar and Ionic Compounds: A Guide to Analytical Techniques Involving Octyl Dihydrogen Phosphate
For researchers, scientists, and drug development professionals navigating the complexities of analyzing polar and ionic compounds, achieving adequate retention and sharp, symmetrical peaks in reversed-phase high-performance liquid chromatography (RP-HPLC) presents a persistent challenge. This guide provides an in-depth exploration of the application of octyl dihydrogen phosphate as a versatile ion-pairing reagent to overcome these analytical hurdles. We will delve into the mechanistic underpinnings of ion-pair chromatography, present detailed protocols for the analysis of critical analytes such as basic pharmaceuticals and neurotransmitters, and offer expert insights into method development, optimization, and troubleshooting.
The Challenge of Polar Analytes in Reversed-Phase Chromatography
Reversed-phase chromatography, a cornerstone of modern analytical chemistry, relies on the hydrophobic interactions between analytes and a non-polar stationary phase. However, highly polar and ionizable compounds exhibit limited affinity for the stationary phase, leading to poor retention, co-elution with the solvent front, and consequently, inadequate separation and quantification.[1][2] Ion-pair chromatography (IPC) emerges as a powerful technique to address this limitation by introducing a counter-ion into the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby enhancing its retention on the non-polar stationary phase.[1][2]
This compound: A Strategic Choice for Ion-Pairing
This compound, an anionic surfactant, is a strategic choice as an ion-pairing reagent for the analysis of cationic (basic) compounds. Its amphiphilic nature, characterized by a polar dihydrogen phosphate headgroup and a hydrophobic octyl tail, allows it to effectively modulate the chromatographic system to achieve the desired retention and separation.
Mechanism of Action: A Dual-Model Perspective
The precise mechanism by which this compound facilitates retention in RP-HPLC is understood through two primary models, which likely operate in concert:
-
Ion-Pair Formation Model: In this model, the negatively charged phosphate headgroup of this compound electrostatically interacts with a positively charged analyte in the mobile phase. This interaction forms a neutral, and more hydrophobic, ion-pair. This newly formed complex exhibits a greater affinity for the non-polar stationary phase, leading to increased retention.
-
Dynamic Ion-Exchange Model: This model posits that the hydrophobic octyl tails of the this compound molecules adsorb onto the surface of the reversed-phase stationary phase. This creates a dynamic, negatively charged layer on the column. Cationic analytes are then retained through electrostatic interactions with this modified surface, behaving in a manner akin to ion-exchange chromatography.
The following diagram illustrates the interplay of these mechanisms at the molecular level:
Caption: Mechanisms of Retention in Ion-Pair Chromatography.
Application Note 1: Quantitative Analysis of Basic Pharmaceutical Compounds in Human Plasma
Objective: To develop and validate a robust IP-RP-HPLC method for the quantification of a model basic drug (e.g., propranolol) in human plasma, demonstrating the utility of this compound for bioanalytical applications.
Causality Behind Experimental Choices:
-
Ion-Pairing Reagent Selection: Propranolol, a basic drug, is protonated at acidic pH, carrying a positive charge. This compound, an anionic ion-pairing reagent, is chosen to form a neutral ion-pair with the protonated propranolol, thereby increasing its retention on a C18 column. The C8 alkyl chain of the reagent provides a moderate hydrophobicity, which is often a good starting point for method development to avoid excessively long retention times that can occur with longer chain pairing agents.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. It is maintained at an acidic pH (e.g., 2.5-3.5) to ensure the complete ionization of the basic analyte, making it available for ion-pairing.
-
Column Choice: A standard end-capped C18 column is selected for its hydrophobicity and stability at acidic pH. The end-capping minimizes interactions between the basic analyte and residual silanol groups on the silica surface, which can cause peak tailing.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Propranolol hydrochloride reference standard
-
Internal standard (e.g., metoprolol)
-
Human plasma (drug-free)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM KH₂PO₄ buffer with 5 mM this compound, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | UV at 290 nm |
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition (70% A: 30% B).
-
Vortex for 30 seconds and inject into the HPLC system.
Method Development and Optimization Workflow:
The following diagram outlines the logical steps for developing and optimizing an IP-RP-HPLC method.
Caption: Method Development Workflow for IP-RP-HPLC.
Application Note 2: Analysis of Neurotransmitters (Catecholamines)
Objective: To present a highly sensitive method for the simultaneous determination of catecholamines (e.g., norepinephrine, epinephrine, and dopamine) in biological samples using IP-RP-HPLC with electrochemical detection.
Causality Behind Experimental Choices:
-
High Sensitivity Requirement: Catecholamines are present at very low concentrations in biological matrices, necessitating a highly sensitive detection method. Electrochemical detection (ECD) is ideally suited for this purpose as catecholamines are readily oxidizable.
-
Ion-Pairing for Polar Analytes: Catecholamines are highly polar molecules and require an ion-pairing reagent for adequate retention on a reversed-phase column.[3] Sodium octyl sulfate, a close analog of this compound, is commonly used for this application.[3] The underlying principle of using an anionic ion-pairing reagent for these cationic analytes remains the same.
-
pH Control for Stability and Ionization: A mobile phase with a pH around 2.5 to 3.0 ensures that the catecholamines are stable and exist in their protonated, cationic form, ready for ion-pairing.[3]
Experimental Protocol (Adapted from literature using sodium octyl sulfate):
1. Materials and Reagents:
-
Sodium octyl sulfate (or this compound) (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
EDTA disodium salt (Na₂EDTA)
-
Catecholamine standards (norepinephrine, epinephrine, dopamine)
-
Perchloric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 0.1 M Sodium Phosphate buffer containing 300 mg/L Sodium Octyl Sulfate and 1 mM Na₂EDTA, pH adjusted to 2.5 with Phosphoric Acid. A small percentage of methanol (e.g., 5-10%) may be added to modulate retention.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | Electrochemical Detector (ECD) with a glassy carbon working electrode (potential set according to manufacturer's recommendations for catecholamine oxidation) |
3. Sample Preparation (from Urine):
A solid-phase extraction (SPE) step is typically required to clean up and concentrate the catecholamines from complex matrices like urine. A common approach involves using an affinity column, such as one with phenylboronic acid, which selectively binds the cis-diol groups of the catecholamines.
Expected Performance:
The use of an ion-pairing reagent like this compound or octyl sulfate significantly increases the retention times of catecholamines compared to standard RP-HPLC, allowing for their separation from other endogenous components and from each other.
| Analyte | Expected Retention Behavior without Ion-Pairing | Expected Retention Behavior with this compound |
| Norepinephrine | Elutes near the void volume | Significantly retained, allowing for baseline separation |
| Epinephrine | Elutes near the void volume | Retained longer than norepinephrine |
| Dopamine | Elutes near the void volume | Retained longer than epinephrine |
Considerations for Mass Spectrometry (MS) Compatibility
A significant consideration in modern analytical workflows is the compatibility of HPLC methods with mass spectrometry. Traditional ion-pairing reagents like this compound are non-volatile and can cause significant ion suppression and contamination of the MS interface.[4] However, with careful consideration, their use with MS is not entirely precluded.
Challenges:
-
Ion Suppression: The non-volatile ion-pairing reagent can compete with the analyte for ionization in the MS source, leading to a significant decrease in signal intensity.
-
Source Contamination: The reagent can accumulate in the ion source, leading to a persistent high background signal and requiring frequent cleaning.
Potential Strategies for LC-MS with Ion-Pairing Reagents:
-
Use of Volatile Ion-Pairing Reagents: When possible, opting for volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is the most straightforward approach for LC-MS compatibility.
-
Low Concentrations: Using the minimum effective concentration of the ion-pairing reagent can mitigate some of the negative effects.
-
Post-Column Reagent Removal: While complex, some methods involve post-column addition of a reagent to neutralize the ion-pairing agent or the use of a trapping column to remove it before the eluent enters the MS.
-
In-Sample Addition of Ion-Pairing Reagent: An innovative approach involves adding the ion-pairing reagent to the sample only, not the mobile phase.[5] This can lead to sufficient on-column retention, and the reagent can be washed off the column during a gradient cleanup step and diverted from the MS detector.[5]
Troubleshooting Guide for Ion-Pair Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drifting or Irreproducible Retention Times | Incomplete column equilibration with the ion-pairing reagent. | Equilibrate the column with the mobile phase for an extended period (at least 30-60 minutes) before the first injection.[6][7] |
| Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and use a column oven for temperature control.[8][9] | |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanol groups on the column. | Ensure a sufficient concentration of the ion-pairing reagent is used to mask the silanols. Consider using a base-deactivated column. |
| Mobile phase pH is too close to the analyte's pKa, resulting in mixed ionization states. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Split Peaks | Co-elution with an impurity or presence of both ionized and non-ionized forms of the analyte. | Optimize the mobile phase composition and pH to ensure a single ionic form and improve resolution. |
| High Backpressure | Precipitation of the ion-pairing reagent or buffer salts in the mobile phase. | Ensure all mobile phase components are fully dissolved. Filter the mobile phase before use. Avoid mixing high concentrations of buffer and organic modifier.[8] |
References
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
- Peng, L., & Farkas, T. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.
- David, V., et al. (n.d.). RETENTION STUDY FOR SOME NEUROTRANSMITTERS UNDER ION-PAIRING LIQUID CHROMATOGRAPHIC MECHANISM. Revue Roumaine de Chimie.
- Pico, Y. (Ed.). (2008). LC-MS analysis of basic pharmaceuticals (beta-blockers and anti-ulcer agents) in wastewater and surface water. In Comprehensive Analytical Chemistry (Vol. 50, pp. 491-527). Elsevier.
-
MicroSolv Technology Corporation. (n.d.). Serotonin, metabolites, analogs analyzed by HPLC with LCMS. Retrieved from [Link]
- Jung, Y.-J., et al. (2024, June 12). Reversed-phase ion-pair high performance liquid chromatography with electrochemical detection for simultaneous quantification of neurotransmitters in mice brain tissues.
-
Alhajjaj, Z. (2013, December 29). How to prepare plasma samples for HPLC analysis? ResearchGate. Retrieved from [Link]
- Václav Havel, J. (n.d.).
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian pharmaceutical bulletin, 68(1), 69-74.
- Gong, L., & McCullagh, J. S. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry, 28(6), 639–648.
- Kataoka, H. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
- Merck. (n.d.). Trouble-Shooting.
- PanReac AppliChem. (n.d.).
- Patel, D. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- BenchChem. (2025).
-
Sartorius. (n.d.). HPLC Sample Prep in 4 steps. Retrieved from [Link]
- Sharma, S. (2017). Ion Pair Chromatograpy: A Critical Prespective. MedCrave online.
- Shah, Z. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Slideshare. (n.d.).
- Korfmacher, W. A. (2005). 19 Applications of LC/MS in pharmaceutical analysis.
- Aceña, J., et al. (2021). Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique. Journal of the Mexican Chemical Society, 65(1).
- Vervoort, R. J. M., et al. (2002). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Molecules, 29(20), 4887.
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
How to improve the yield of octyl dihydrogen phosphate synthesis.
<Technical Support Center: Octyl Dihydrogen Phosphate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve the overall yield and purity of their product.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing the specific challenges you may encounter in the lab.
Part 1: Troubleshooting Guide - Enhancing Yield and Purity
This section addresses common problems encountered during the synthesis of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the phosphorylation of 1-octanol are a frequent issue. The root cause often lies in one of the following areas: reagent quality, reaction conditions, or the formation of side products.
-
Reagent Purity and Stoichiometry:
-
Phosphorylating Agent: The choice and handling of your phosphorylating agent are critical. Phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are common choices. POCl₃ is highly reactive and susceptible to hydrolysis from atmospheric moisture, which can reduce its efficacy.[1] Ensure you are using a fresh, unopened bottle or a properly stored and handled reagent.
-
1-Octanol: Ensure your 1-octanol is anhydrous. The presence of water will consume the phosphorylating agent, leading to the formation of phosphoric acid and reducing the amount available to react with the alcohol.
-
Stoichiometry: Carefully control the molar ratio of alcohol to the phosphorylating agent. An excess of alcohol can favor the formation of di- and tri-octyl phosphates, while an excess of the phosphorylating agent can lead to the formation of pyrophosphates and other inorganic byproducts. A good starting point for the reaction with POCl₃ is a 1:1.1 molar ratio of 1-octanol to POCl₃.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction between 1-octanol and POCl₃ is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the phosphorylating agent to prevent uncontrolled reactions and the formation of undesired byproducts.[2] After the initial addition, the reaction may be allowed to slowly warm to room temperature.
-
Solvent Choice: The reaction is often performed in a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. The solvent must be anhydrous to prevent side reactions.
-
-
Presence of a Base:
-
The reaction of alcohols with POCl₃ generates hydrochloric acid (HCl) as a byproduct.[1] This acid can catalyze side reactions. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential to act as an HCl scavenger.[3][4][5] The base should be added in at least a stoichiometric equivalent to the HCl that will be produced.
-
Q2: I'm observing significant amounts of di- and tri-octyl phosphate in my final product. How can I improve the selectivity for the mono-ester?
The formation of di- and tri-substituted phosphate esters is a common challenge due to the high reactivity of POCl₃.[6] Minimizing these byproducts is key to achieving a high yield of the desired mono-octyl phosphate.
-
Control the Stoichiometry: The most critical factor is the molar ratio of your reactants. To favor the formation of the mono-ester, you should use a slight excess of the phosphorylating agent (e.g., 1-octanol:POCl₃ ratio of 1:1.1 to 1:1.2). Using an excess of the alcohol will drive the reaction towards the formation of di- and tri-esters.
-
Slow, Controlled Addition: Add the 1-octanol dropwise to the solution of POCl₃ and base in your anhydrous solvent at a low temperature (0-5 °C). This slow addition ensures that the concentration of the alcohol is kept low at any given time, which statistically favors the reaction of one molecule of alcohol with one molecule of POCl₃.
-
Hydrolysis Step: After the initial reaction to form the octyl phosphorodichloridate intermediate, a carefully controlled hydrolysis step is necessary to convert it to the final this compound. This is typically done by slowly adding water or an aqueous acidic solution while maintaining a low temperature.
Q3: My final product is difficult to purify. What are the recommended purification strategies?
Purification can be challenging due to the similar polarities of the mono- and di-alkyl phosphates and the presence of residual phosphoric acid.
-
Extraction: A common initial purification step is a liquid-liquid extraction. After the hydrolysis step, the product mixture can be washed with a non-polar solvent like hexane to remove any unreacted 1-octanol. The desired this compound, being more polar, will remain in the aqueous layer.
-
Precipitation/Crystallization: this compound can sometimes be purified by precipitation or crystallization. This can be achieved by adjusting the pH of the aqueous solution or by adding a solvent in which the product is insoluble.
-
Column Chromatography: For high-purity applications, silica gel column chromatography is often the most effective method. A polar solvent system, such as a gradient of methanol in dichloromethane, can be used to separate the mono-octyl phosphate from the di- and tri-esters and other impurities.
Part 2: Frequently Asked Questions (FAQs)
What is the best phosphorylating agent for this synthesis?
Both phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are commonly used.[7]
-
POCl₃: Offers high reactivity, which can lead to faster reaction times. However, this high reactivity also makes it more challenging to control the formation of di- and tri-esters.[6] It also produces corrosive HCl as a byproduct.[1]
-
P₂O₅: Is a solid and can be less aggressive, potentially offering better selectivity for the mono-ester.[8] However, reactions with P₂O₅ can be heterogeneous and may require higher temperatures and longer reaction times.
For laboratory-scale synthesis where high purity is the primary goal, POCl₃ is often preferred due to its well-understood reactivity, provided the reaction conditions are carefully controlled.
What is the role of the base in the reaction with POCl₃?
The base, typically a tertiary amine like pyridine or triethylamine, serves two primary functions:
-
HCl Scavenger: It neutralizes the hydrochloric acid that is formed during the reaction of 1-octanol with POCl₃.[3][4][5] This prevents the acid from catalyzing unwanted side reactions.
-
Catalyst: The base can also act as a catalyst by activating the alcohol or the phosphorylating agent, facilitating the reaction.[3]
What are the key safety precautions for this synthesis?
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Pyridine and triethylamine are flammable and have strong, unpleasant odors. They should also be handled in a fume hood.
-
The reaction is exothermic , and proper temperature control is essential to prevent a runaway reaction. Always have an ice bath ready.
Part 3: Experimental Protocol and Data
High-Yield Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound with a focus on maximizing yield and purity.
Step-by-Step Protocol:
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM) and triethylamine (1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
POCl₃ Addition: Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) to the stirred solution while maintaining the temperature at 0 °C.
-
Alcohol Addition: In the dropping funnel, prepare a solution of 1-octanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the reaction mixture back down to 0 °C. Slowly and carefully add water dropwise to quench the reaction and hydrolyze the intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to isolate the pure this compound.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale for High Yield |
| Reactant Ratio (Octanol:POCl₃) | 1 : 1.1 | A slight excess of POCl₃ favors mono-phosphorylation and minimizes di-/tri-ester formation. |
| Temperature | 0-5 °C during addition | Controls the exothermic reaction, preventing side product formation.[2] |
| Solvent | Anhydrous Dichloromethane | Inert, aprotic solvent that prevents hydrolysis of the phosphorylating agent. |
| Base (e.g., Triethylamine) | 1.2 equivalents | Acts as an HCl scavenger and catalyst, preventing acid-catalyzed side reactions.[3][4] |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the limiting reagent, promoting selective reaction. |
Part 4: Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield issues.
References
-
Chemistry LibreTexts. 9.5: Phosphorylation of Alcohols. Available at: [Link]
-
Chemistry LibreTexts. 1.5: Phosphorylation of Alcohols. Available at: [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. Available at: [Link]
-
Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Publishing. Available at: [Link]
-
Wikipedia. Phosphoryl chloride. Available at: [Link]
-
The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols. Inorganic Chemistry. Available at: [Link]
-
Commercial synthesis of monoalkyl phosphates. ResearchGate. Available at: [Link]
- Nelson, S. M. (1978). Synthesis of mono-alkyl acid phosphates with high mono-content. Google Patents.
-
Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions. Available at: [Link]
-
Phosphorous oxychloride (POCh). Indian Academy of Sciences. Available at: [Link]
-
Commercial-synthesis-of-monoalkyl-phosphates.pdf. ResearchGate. Available at: [Link]
- Preparation method of high-purity dioctyl phosphate. Google Patents.
-
Cas 3991-73-9,this compound. LookChem. Available at: [Link]
-
Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ResearchGate. Available at: [Link]
- Catalytic synthesis method of tri-iso-octyl phosphate. Google Patents.
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]
-
POCl3 for Dehydration of Alcohols. Chemistry Steps. Available at: [Link]
-
Purification of Phosphoric Acid Solution Using Natural and Activated Clays. MDPI. Available at: [Link]
-
This compound | CAS#:3991-73-9. Chemsrc. Available at: [Link]
- Purification and preparation of phosphorus-containing compounds. Google Patents.
Sources
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
Troubleshooting poor solubility of octyl dihydrogen phosphate in aqueous solutions.
Technical Support Center: Octyl Dihydrogen Phosphate Dissolution
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this amphiphilic compound. As a mono-alkyl phosphate ester, its behavior in solution is governed by a delicate interplay of its hydrophobic octyl tail and its ionizable phosphate headgroup. This document provides a structured, in-depth troubleshooting framework in a question-and-answer format to address common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound forming a cloudy suspension or settling out of neutral (pH ~7) water?
This is the most common observation and stems from the fundamental chemical nature of this compound. It is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) non-polar tail.
-
Causality Explained: The molecule's solubility is highly dependent on the protonation state of its dihydrogen phosphate headgroup (-PO(OH)₂). This group is acidic, with a predicted pKa of approximately 1.96.[1][2][3] At or near neutral pH, the phosphate group is only partially deprotonated. The substantial hydrophobic character of the 8-carbon alkyl chain can dominate, leading to poor water solubility and aggregation of the molecules to minimize contact between the hydrophobic tails and water. While generally considered poorly water-soluble, its solubility is not zero and is heavily influenced by solution conditions.[4]
Q2: How does pH dramatically affect solubility, and what is the optimal pH for dissolution?
Adjusting the pH is the primary and most effective method for solubilizing this compound. The key is to deprotonate the phosphate headgroup, rendering it negatively charged and significantly more hydrophilic.
-
Mechanism of Action: The solubility of compounds with acidic or basic functional groups is strongly dependent on the pH of the solution.[5][6] For this compound, as the pH of the aqueous solution increases above its pKa, the phosphate group loses its protons in a stepwise manner. This ionization creates a negative charge on the molecule, drastically increasing its affinity for polar water molecules through strong ion-dipole interactions and overcoming the hydrophobicity of the octyl tail.
Table 1: pH-Dependent Species and Expected Solubility of this compound
| pH Range | Dominant Molecular Species | Charge | Expected Aqueous Solubility |
| < 2 | This compound (R-O-PO(OH)₂) | Neutral | Very Low |
| 3 - 7 | Octyl Hydrogen Phosphate (R-O-PO(OH)O⁻) | -1 | Moderate to High |
| > 8 | Octyl Phosphate (R-O-PO(O)₂²⁻) | -2 | Very High |
-
Expert Recommendation: For most applications, adjusting the pH to ≥ 8.0 is recommended to ensure complete deprotonation to the highly soluble dianionic form.
Experimental Protocol 1: pH-Adjusted Dissolution
-
Preparation: Prepare a dilute aqueous base solution, such as 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Avoid using phosphate buffers unless you can ensure they will not interfere with your downstream application, as high concentrations of counter-ions can sometimes affect solubility.[7]
-
Dispersion: Add the desired amount of this compound powder to your target volume of high-purity water (e.g., Milli-Q®). It will likely form a cloudy suspension.
-
Titration: While stirring the suspension gently with a magnetic stir bar, add the dilute base solution dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Endpoint: Continue adding the base until the solution clarifies completely and the pH is stable at your target value (e.g., pH 8.5). The transition from a cloudy suspension to a clear solution is often quite sharp.
-
Final Adjustment: If needed, adjust the final volume with additional water to reach the target concentration.
Advanced Troubleshooting Workflow
If pH adjustment alone is insufficient or your experimental constraints prevent it, the following workflow provides a logical sequence of troubleshooting steps.
// Node Definitions Start [label="Start: Poor Solubility Observed", fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Is pH of the solution > 8.0?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustpH [label="Perform pH-Adjusted Dissolution\n(See Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StillCloudy [label="Is the solution still cloudy\nor dissolving too slowly?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ApplyEnergy [label="Apply Gentle Energy\n- Warm to 40-50°C\n- Sonicate for 10-15 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConcentration [label="Is concentration high?\n(e.g., > 5-10% w/v)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute [label="Dilute the solution.\nHigh concentrations can form\nviscous liquid crystal phases.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConsiderCosolvent [label="Consider Co-solvent\n(Advanced)\n- Evaluate impact on experiment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Success: Clear Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consult [label="Consult Technical Support\nwith experimental details", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> CheckpH; CheckpH -> AdjustpH [label="No"]; CheckpH -> StillCloudy [label="Yes"]; AdjustpH -> StillCloudy; StillCloudy -> ApplyEnergy [label="Yes"]; StillCloudy -> Success [label="No"]; ApplyEnergy -> CheckConcentration; CheckConcentration -> Dilute [label="Yes"]; CheckConcentration -> ConsiderCosolvent [label="No"]; Dilute -> Success; ConsiderCosolvent -> Consult;
}
Q3: I've adjusted the pH, but dissolution is very slow or incomplete. What should I do next?
Slow dissolution kinetics can be an issue, especially at higher concentrations. Introducing physical energy into the system can accelerate the process.
-
Gentle Heating: Increasing the temperature to 40-50°C will increase the kinetic energy of both the solvent and solute molecules, speeding up the dissolution rate.[8] Most organic solids show a significant increase in solubility with temperature.[8] Given this compound's high boiling point (328.4°C[1]), modest heating poses a low risk of degradation.
-
Sonication: Using a bath sonicator for 10-15 minute intervals can effectively break up powder agglomerates, increasing the surface area available for solvation and accelerating dissolution.
Q4: My solution has become thick, viscous, or gel-like. What is happening?
This phenomenon indicates that you are likely working at a high concentration where surfactant molecules are self-assembling into ordered liquid crystalline phases (e.g., hexagonal or lamellar phases) rather than simple micelles or remaining as monomers in solution.[9]
-
Causality Explained: Surfactants are known to form various structures in water depending on their concentration.[9] While micelles form above the Critical Micelle Concentration (CMC), at much higher concentrations, these micelles can pack together into highly viscous mesophases.
-
Solution: The immediate solution is to dilute your sample . Prepare a more concentrated stock solution first (if possible) and then dilute it to your final working concentration.
Q5: When should I consider using a co-solvent?
Using a co-solvent is an advanced technique that should be reserved for cases where pH adjustment and heating are not viable or effective. Co-solvents are water-miscible organic solvents that alter the polarity of the bulk solution.
-
Mechanism of Action: Co-solvents like ethanol, propylene glycol, or PEG 400 can improve the solubility of amphiphilic compounds by reducing the overall polarity of the aqueous phase.[10] This makes the environment more favorable for the hydrophobic octyl tail, aiding in the dissolution of the entire molecule.[11][12]
-
Caution and Considerations: The addition of a co-solvent will change the properties of your solution and can have significant consequences for your experiment. For example, in drug delivery systems, the co-solvent may partition out upon further dilution in an aqueous environment, potentially leading to precipitation of the drug or the surfactant itself.[13] Therefore, the choice of a co-solvent must be carefully validated for compatibility with your specific application.
References
-
This compound - LookChem. LookChem. Available at: [Link]
-
Analysis of the aqueous solubility of trialkyl phosphates, dialkyl alkylphosphonates, dialkylphosphites and alkyl dialkylphosphinates. (2019). SN Applied Sciences. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Available at: [Link]
-
Reverse Micelle Formation Using a Sodium Di(n-Octyl) Phosphinate Surfactant. (1999). Journal of Colloid and Interface Science. Available at: [Link]
-
Solubility of thermostable alkyl phosphate ester copper complexes in poly(alkyl methacrylate) for near-infrared-absorbing dyes. (2018). Journal of Applied Polymer Science. Available at: [Link]
-
Alkyl phosphates – Knowledge and References. Taylor & Francis. Available at: [Link]
-
This compound. CAS Common Chemistry. Available at: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
Phosphate Solubility: A Crucial Aspect of Nutrient Availability. KMKACO. Available at: [Link]
-
What Are The General Solubility Rules For Phosphates? (2023). YouTube. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. Available at: [Link]
-
Mechanism of surfactant micelle formation. (2008). Langmuir. Available at: [Link]
-
Physically removing a surfactant from the surface of water. Reddit. Available at: [Link]
-
Methodology for the investigation of surfactant dissolution in water. (2017). ResearchGate. Available at: [Link]
-
This compound (C8H19O4P). PubChemLite. Available at: [Link]
-
CID 172862711 | C16H38O8P2. PubChem. Available at: [Link]
-
This compound | CAS#:3991-73-9. Chemsrc. Available at: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2021). Pharmaceutics. Available at: [Link]
-
Solubility curves of phosphate solutions. (2022). ResearchGate. Available at: [Link]
-
Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite. (2021). Polymers. Available at: [Link]
-
Mechanism of Surfactant Micelle Formation. (2008). ResearchGate. Available at: [Link]
-
Micelle Formation. Max Planck Institute of Colloids and Interfaces. Available at: [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2016). ResearchGate. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2005). Die Pharmazie. Available at: [Link]
-
Micelle Formation in Polymer / Copolymer Blends. ZHAW Institute of Applied Mathematics and Physics. Available at: [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2020). ResearchGate. Available at: [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). Pharmaceutics. Available at: [Link]
-
Influence of pH on a secondary effect of phosphate reaction: the decrease in sorption of newly added phosphate. (1982). ResearchGate. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite. (2021). ResearchGate. Available at: [Link]
-
Effects of temperature and phosphoric acid addition on the solubility of iron phosphate dihydrate in aqueous solutions. (2017). ResearchGate. Available at: [Link]
-
Temperature impact assessment on struvite solubility product: A thermodynamic modeling approach. (2011). CORE. Available at: [Link]
Sources
- 1. Cas 3991-73-9,this compound | lookchem [lookchem.com]
- 2. This compound | 3991-73-9 [chemicalbook.com]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Octyl Dihydrogen Phosphate
Welcome to the technical support center for the purification of synthesized octyl dihydrogen phosphate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this important molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in achieving high-purity this compound for your research and development needs.
Understanding the Chemistry of Purification
This compound, also known as mono-octyl phosphate, is a monoalkyl phosphate ester.[1] The purification strategy for this compound is largely dictated by the impurities present, which in turn depend on the synthetic route employed. The two primary synthesis methods involve the reaction of octanol with either phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).
-
Synthesis from P₂O₅: This method often results in a mixture of mono- and di-alkyl phosphates, along with residual unreacted alcohol and phosphoric acid.[2][3]
-
Synthesis from POCl₃: While this route can offer better control, impurities such as trialkyl phosphates and unreacted starting materials can still be present.[4]
The acidic nature of the phosphate group is a key characteristic that can be exploited during purification, particularly in liquid-liquid extraction and precipitation techniques.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My synthesized this compound is a complex mixture. Where do I begin with purification?
The initial step in purifying a complex reaction mixture is to identify the major impurities. A preliminary analysis using techniques like ³¹P NMR spectroscopy can provide valuable information on the relative amounts of mono-, di-, and trialkyl phosphates, as well as any remaining inorganic phosphates.
Troubleshooting Flowchart for Initial Purification Strategy
Caption: Initial decision-making workflow for purification.
Liquid-Liquid Extraction for Removal of Inorganic Acids
Q: How can I effectively remove residual phosphoric acid from my crude product?
A: Liquid-liquid extraction is a highly effective method for this purpose. It leverages the differential solubility of this compound and inorganic acids in immiscible solvent systems. A common approach is to use a ternary solvent system.[2]
Experimental Protocol: Ternary Solvent Extraction
-
Dissolution: Dissolve the crude this compound mixture in a non-polar organic solvent, such as n-hexane.
-
Aqueous Wash: Add a mixture of water and a lower alcohol (e.g., ethanol) to the organic phase.[6] The highly polar phosphoric acid will preferentially partition into the aqueous-alcohol phase.
-
Separation: Vigorously mix the two phases in a separatory funnel and then allow them to separate.
-
Collection: Drain the lower aqueous phase containing the inorganic acid.
-
Repeat: Repeat the washing step 2-3 times to ensure complete removal of the inorganic acid.
-
Drying and Concentration: Dry the remaining organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
| Parameter | Recommended Value | Rationale |
| Organic Solvent | n-Hexane, Toluene | Good solubility for this compound, immiscible with water. |
| Aqueous Phase | Water/Ethanol mixture | Enhances the partitioning of polar impurities like phosphoric acid into the aqueous layer.[6] |
| Volume Ratio (Org:Aq) | 1:1 to 1:2 | Ensures sufficient volume to dissolve and remove impurities. |
| Number of Extractions | 2-3 | Multiple extractions are more effective than a single large-volume extraction. |
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Poor Separation: If the separation is not clean, ensure the pH of the aqueous phase is acidic to keep the this compound protonated and more soluble in the organic phase.
Selective Precipitation for Separation of Mono- and Dialkyl Phosphates
Q: My main impurity is dioctyl phosphate. How can I separate it from the desired mono-octyl product?
A: The difference in the number of acidic protons between mono- and dialkyl phosphates allows for their separation by selective salt formation and precipitation. The monoalkyl phosphate has two acidic protons, while the dialkyl phosphate has only one. This difference in acidity can be exploited by carefully adjusting the pH.
Experimental Protocol: pH-Controlled Precipitation
-
Dissolution: Dissolve the mixture of mono- and dioctyl phosphates in a suitable organic solvent.
-
Base Addition: Slowly add a solution of a base (e.g., aqueous NaOH or KOH) while monitoring the pH.
-
Selective Precipitation: The monoalkyl phosphate will form a salt at a different pH than the dialkyl phosphate. Often, the dialkali metal salt of the monoalkyl phosphate is more water-soluble than the monoalkali metal salt of the dialkyl phosphate.[7] By carefully controlling the pH, one of the components can be selectively precipitated.
-
Isolation: The precipitate can be isolated by filtration. The other component will remain in the filtrate.
-
Re-acidification: The precipitated salt can be redissolved in water and re-acidified (e.g., with HCl) to regenerate the free alkyl phosphate.
Workflow for Selective Precipitation
Caption: Step-by-step process for separating mono- and dialkyl phosphates via precipitation.
Troubleshooting:
-
Co-precipitation: If both components precipitate, the pH adjustment may be too rapid or the concentration of the solution may be too high. Try a slower addition of the base and a more dilute solution.
-
No Precipitation: If no precipitate forms, the salt may be soluble in the chosen solvent system. In this case, consider changing the solvent or the counter-ion (e.g., using a different base).
Column Chromatography for High-Purity Isolation
Q: I need a very high-purity sample of this compound. What is the best method?
A: For achieving high purity, especially for removing structurally similar impurities, column chromatography is the preferred method. Silica gel is a common stationary phase for the separation of alkyl phosphates due to its polar nature.[8][9]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent. The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate or methanol). This will elute the more polar compounds. The monoalkyl phosphate, being more polar than the dialkyl phosphate, will elute later.[8]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Elution Order in Silica Gel Chromatography
| Compound | Polarity | Elution Order |
| Unreacted Octanol | Low | First |
| Dioctyl Phosphate | Medium | Second |
| This compound | High | Third |
Troubleshooting:
-
Poor Separation (Overlapping Peaks): The solvent gradient may be too steep. Try a shallower gradient. Also, ensure the column is not overloaded with the sample. The ratio of adsorbent to sample should be at least 20:1 by weight.[9]
-
Compound Stuck on the Column: The eluting solvent may not be polar enough. Increase the proportion of the polar solvent in the mobile phase. For very polar compounds, adding a small amount of a very polar solvent like methanol or a few drops of acetic acid may be necessary.
-
Tailing of Peaks: This can be caused by interactions between the acidic phosphate group and the silica gel. Adding a small amount of a mild acid (e.g., acetic acid) to the mobile phase can help to improve the peak shape.
Final Purification and Purity Assessment
Q: What is a good final purification step, and how can I confirm the purity of my this compound?
A: Recrystallization from a suitable solvent, such as hexane, can be an excellent final step to obtain a crystalline, high-purity product.[7]
Purity Assessment Methods
| Analytical Technique | Information Provided |
| ³¹P NMR Spectroscopy | Provides quantitative information on the relative amounts of different phosphorus-containing species (mono-, di-, tri-alkyl phosphates, and inorganic phosphates).[4] |
| ¹H and ¹³C NMR Spectroscopy | Confirms the structure of the octyl chain and can be used to detect organic impurities. |
| FTIR Spectroscopy | Confirms the presence of key functional groups such as P=O, P-O-C, and O-H. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the sample and quantify impurities, especially when coupled with a mass spectrometer (LC-MS).[10] |
| Titration | Can be used to determine the acid number, which is related to the concentration of the acidic phosphate groups. |
By following these guidelines and troubleshooting tips, you will be well-equipped to purify synthesized this compound to the high degree of purity required for your research and development applications.
References
-
Dong, H., et al. (2005). Simple Method for Separation Monoalkyl and Dialkyl Sodium Phosphates by Liquid Column Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(4), 669-676. [Link]
-
Taylor & Francis Online. (2005). Simple Method for Separation Monoalkyl and Dialkyl Sodium Phosphates by Liquid Column Chromatography. [Link]
-
Wang, J., et al. (2018). A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates. Analytical and Bioanalytical Chemistry, 410(10), 2645-2654. [Link]
- Google Patents. (1989). Purification of phosphorous acid esters. US4866193A.
- Google Patents. (1964).
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoric acid. Retrieved from [Link]
-
MDPI. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules, 26(16), 4947. [Link]
-
RSC Publishing. (2018). The synthesis of mono-alkyl phosphates and their derivatives. Organic & Biomolecular Chemistry, 16(12), 1995-2007. [Link]
- Google Patents. (1987). Process for purification of phosphoric mono esters. US4670575A.
-
Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 6. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]
- 7. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities found in commercial octyl dihydrogen phosphate.
Welcome to the technical support center for octyl dihydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile phosphate ester. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how do they originate?
Commercial this compound, also known as mono-octyl phosphate, is typically synthesized by the reaction of 1-octanol with a phosphating agent. The manufacturing process, while optimized, can result in a mixture of related compounds.[1] The most prevalent impurities include:
-
Di-octyl dihydrogen phosphate (Di-ester): This is formed when two molecules of 1-octanol react with one molecule of the phosphating agent. The ratio of mono- to di-ester is a critical quality attribute.
-
Unreacted 1-Octanol: Incomplete reaction can leave residual starting alcohol in the final product.
-
Free Phosphoric Acid: A common residue from the phosphating agent used in synthesis, such as phosphorus pentoxide or polyphosphoric acid.[2]
-
Pyrophosphates and Polyphosphates: These can form from the dehydration of phosphoric acid or incomplete hydrolysis of the phosphating agent during synthesis.[1]
The presence and concentration of these impurities can vary significantly between suppliers and even between different batches from the same supplier.
Q2: My experiment is sensitive to pH. Could impurities in this compound be the cause of unexpected pH shifts?
Yes, this is a common issue. The primary culprit for unexpected acidity is the presence of free phosphoric acid .[2] this compound itself is an acidic molecule, but excess phosphoric acid will lower the pH of your system more than anticipated. This can be particularly problematic in biological assays or formulations where pH is a critical parameter for stability and activity.
Another, more subtle cause, can be the hydrolysis of pyrophosphate impurities over time, which can release additional acidic protons.
Q3: I'm observing phase separation/poor solubility in my formulation. Could this be related to the purity of my this compound?
Absolutely. The solubility and emulsifying properties of this compound are highly dependent on its purity. An excess of unreacted 1-octanol can lead to phase separation, especially in aqueous systems, as it is poorly water-soluble. Conversely, a higher than expected concentration of the more lipophilic di-octyl dihydrogen phosphate can alter the hydrophilic-lipophilic balance (HLB) of your system, potentially leading to insolubility or the formation of undesirable micelles or aggregates.
Q4: My reaction kinetics are inconsistent between batches of this compound. What could be the cause?
Inconsistent reaction rates can often be traced back to batch-to-batch variability in impurity profiles. For instance, if this compound is being used as a catalyst or a phase-transfer agent, the presence of varying levels of di-octyl dihydrogen phosphate or free phosphoric acid can alter the catalytic activity or the interfacial properties of the system. These impurities can compete for active sites or change the ionic strength of the reaction medium, leading to unpredictable outcomes.
Troubleshooting Guides
Problem 1: Inconsistent results in nanoparticle synthesis.
-
Symptoms: You are using this compound as a stabilizing agent in the synthesis of nanoparticles, but you are observing significant variations in particle size, morphology, and stability between batches.
-
Potential Cause: The ratio of mono-octyl phosphate to di-octyl phosphate is a critical factor in controlling nanoparticle growth and stabilization. A higher concentration of the bulkier di-octyl ester can lead to a less dense ligand shell on the nanoparticle surface, resulting in aggregation and poor stability. The presence of free phosphoric acid can also affect the surface charge of the nanoparticles.
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for each batch: Pay close attention to the purity and, if provided, the ratio of mono- to di-ester.
-
Perform a quick purity check: A simple acid-base titration can give you an indication of the free phosphoric acid content.
-
Consider pre-purification: If batch-to-batch consistency is paramount, you may need to purify the commercial product to isolate the mono-ester.
-
Problem 2: Poor drug loading or unexpected release profile in a lipid-based drug delivery system.
-
Symptoms: You are using this compound as a component in a lipid nanoparticle or liposomal formulation, but you are experiencing low drug encapsulation efficiency or a burst release of the active pharmaceutical ingredient (API).
-
Potential Cause: The presence of impurities can significantly impact the integrity and properties of lipid bilayers.[3][4] Excess 1-octanol can disrupt the packing of the lipid membrane, creating defects that lead to drug leakage.[4] Varying concentrations of the di-ester will alter the curvature and fluidity of the membrane, which can affect both drug loading and release kinetics.[5][6]
-
Troubleshooting Steps:
-
Characterize the raw material: Use analytical techniques like HPLC or ³¹P NMR to quantify the major components (mono-ester, di-ester, free phosphoric acid).
-
Evaluate the impact of individual impurities: If possible, obtain pure samples of the di-ester and 1-octanol and spike them into your formulation at different concentrations to understand their specific effects.
-
Screen different suppliers: The impurity profiles can differ between manufacturers. Testing this compound from various sources may identify a supplier with a more suitable and consistent product for your application.
-
Analytical Protocols for Purity Assessment
Protocol 1: Quantification of Mono- and Di-octyl Phosphate by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the mono- and di-ester forms.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 20% B
-
26-30 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a known weight of the this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and identify the peaks based on the retention times of reference standards for the mono- and di-esters. Quantify using a calibration curve.
Protocol 2: Identification of Phosphate Species by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for identifying and semi-quantitatively assessing the different phosphate-containing species.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Reference: 85% Phosphoric acid (external standard at 0 ppm).
-
Procedure:
-
Dissolve a sample of the this compound in the chosen deuterated solvent.
-
Acquire the ³¹P NMR spectrum.
-
Expected Chemical Shifts (approximate):
-
Mono-octyl phosphate: ~1 to 2 ppm
-
Di-octyl phosphate: ~0 to -1 ppm
-
Phosphoric acid: ~0 ppm
-
Pyrophosphates: ~ -5 to -15 ppm
-
-
-
Analysis: The relative integrals of the peaks will provide an estimation of the molar ratio of the different phosphate species.
Data Summary
| Impurity | Typical Concentration Range | Potential Impact | Recommended Analytical Technique |
| Di-octyl dihydrogen phosphate | 5 - 30% | Alters solubility, HLB, and packing in lipid systems | HPLC, ³¹P NMR |
| Unreacted 1-Octanol | < 2% | Causes phase separation, disrupts lipid membranes | Gas Chromatography (GC) |
| Free Phosphoric Acid | < 5% | Lowers pH, can catalyze side reactions | Titration, ³¹P NMR |
| Pyrophosphates/Polyphosphates | < 3% | Can hydrolyze to phosphoric acid, affecting pH over time | ³¹P NMR |
Visualizing the Experimental Workflow
Below is a diagram illustrating a typical workflow for troubleshooting issues related to this compound impurities.
Caption: Troubleshooting workflow for this compound.
Logical Relationship of Impurities and their Effects
This diagram illustrates the causal relationship between the synthesis process, the resulting impurities, and their downstream experimental effects.
Caption: Impurity formation and its experimental consequences.
References
-
The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Costanzo, G., et al. (2014). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 12(1), 25-41. [Link]
-
Merekenova, A., et al. (2018). A new monoalkyl phosphate ester based on a product derived from the recycling of a postconsumer polyethylene terephthalate waste. Journal of Chemical Technology and Metallurgy, 53(1), 43-49. [Link]
-
Commercial synthesis of monoalkyl phosphates. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
- Shen, C. Y. (1978). Synthesis of mono-alkyl acid phosphates with high mono-content. U.S.
-
Shinde, V. (2020, January 20). Effects of Impurities in Pharmaceuticals. Veeprho. [Link]
-
Analytical Methods. (n.d.). Environmental Monitoring Methods. Retrieved December 12, 2025, from [Link]
-
Jadhav, S. B., et al. (2015). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. International Journal of Pharmaceutical Sciences and Research, 6(8), 3146-3157. [Link]
-
Identification of Pharmaceutical Impurities in Formulated Dosage Forms. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Society of Nuclear Medicine and Molecular Imaging. Retrieved December 12, 2025, from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved December 12, 2025, from [Link]
-
Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. (2022). MDPI. Retrieved December 12, 2025, from [Link]
-
Kavanagh, O., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(10), 1225. [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved December 12, 2025, from [Link]
-
Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. (2022). MDPI. Retrieved December 12, 2025, from [Link]
-
Singh, H., et al. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents, 55(4), 266-279. [Link]
Sources
Technical Support Center: Optimizing Octyl Dihydrogen Phosphate as a Dispersant
Welcome to the technical support center for octyl dihydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the performance of this compound as a dispersant in your experimental work. Here, we address common challenges and frequently asked questions to help you achieve stable and effective dispersions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a dispersant?
This compound is an anionic surfactant belonging to the phosphate ester family.[1] Its structure consists of a hydrophilic phosphate head group and a hydrophobic octyl tail. This amphiphilic nature allows it to adsorb onto the surface of particles, providing stabilization through electrostatic and steric repulsion, which prevents particle agglomeration and settling in a liquid medium.[2]
Q2: What are the key parameters that influence the performance of this compound?
The performance of this compound as a dispersant is primarily influenced by:
-
pH of the medium: The charge of the phosphate headgroup is pH-dependent, which directly impacts its electrostatic stabilization capabilities.[3]
-
Concentration of the dispersant: An optimal concentration is crucial; too little results in incomplete particle coverage, while too much can lead to viscosity issues or depletion flocculation.
-
Ionic strength of the medium: High salt concentrations can compress the electrical double layer around the particles, reducing the repulsive forces and potentially leading to instability.[4]
-
Temperature: Elevated temperatures can accelerate the hydrolysis of the phosphate ester, leading to a loss of performance over time.[5]
Q3: What are the typical storage conditions for this compound solutions?
To ensure its stability, this compound and its solutions should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to protect from moisture.[6][7] For organic solutions of phospholipids, storage at -20°C ± 4°C in a glass container under an inert atmosphere like argon or nitrogen is recommended.[8] The solid form is hygroscopic and must be kept in a dry environment.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Poor Dispersion or Particle Agglomeration
Symptoms:
-
Visible clumps or aggregates in the dispersion.
-
Rapid sedimentation of particles.
-
Inconsistent particle size measurements.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dispersant Concentration | The concentration of this compound is critical. Perform a concentration optimization study to determine the optimal dosage for your specific particle system.[9] Start with a ladder study, measuring the viscosity or particle size at different dispersant concentrations to find the point of minimum viscosity or particle size.[9] |
| Inappropriate pH | The pH of the dispersion medium significantly affects the surface charge of both the particles and the dispersant. Adjust the pH of your system to ensure sufficient electrostatic repulsion. For phosphate esters, a neutral to slightly alkaline pH is often a good starting point. |
| Insufficient Energy Input | The initial dispersion process may not have enough energy to break down agglomerates. Increase the mixing time, intensity, or consider using ultrasonication to aid in de-agglomeration. |
| Incompatibility with Other Components | Other components in your formulation may be interacting with the dispersant, reducing its effectiveness. Review the compatibility of all ingredients and consider a stepwise addition of components during formulation.[3] |
Problem 2: High Viscosity of the Dispersion
Symptoms:
-
The dispersion is too thick to handle or process effectively.
-
Difficulty in achieving a homogenous mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Dispersant Concentration | Too much dispersant can lead to an increase in viscosity due to interactions between the dispersant molecules themselves.[10] Reduce the concentration of this compound and re-evaluate the viscosity. |
| Particle Swelling | The dispersion medium may be causing the particles to swell, leading to an increase in volume fraction and viscosity. Ensure the chosen solvent is compatible with your particulate material. |
| Formation of a Gel Network | At certain concentrations and conditions, some dispersants can form a gel-like network. Try altering the concentration or the ionic strength of the medium. |
Problem 3: Long-Term Instability and Sedimentation
Symptoms:
-
The dispersion appears stable initially but shows signs of sedimentation or agglomeration over time.
-
Changes in viscosity or particle size after storage.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Phosphate Ester | Phosphate esters can undergo hydrolysis, especially at elevated temperatures and acidic pH, leading to a loss of dispersing capability.[5] Ensure the storage conditions are appropriate (cool and dry) and the pH of the formulation is stable.[6][7] |
| Insufficient Stabilization Barrier | The initial electrostatic or steric barrier may not be sufficient for long-term stability. Consider a combination of dispersants (e.g., an anionic and a non-ionic) to provide both electrostatic and steric stabilization. |
| Ostwald Ripening | For polydisperse systems, smaller particles may dissolve and redeposit onto larger particles over time. While difficult to prevent entirely, optimizing the initial particle size distribution can help minimize this effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Dispersant Concentration
This protocol outlines a method to find the ideal concentration of this compound for your system by measuring the change in particle size.
-
Prepare a stock solution of this compound in the desired solvent.
-
Create a series of dispersions with a fixed concentration of your solid particles and varying concentrations of the dispersant.
-
Disperse each sample using a consistent method (e.g., sonication for a set time and power).
-
Measure the particle size of each dispersion using a suitable technique like Dynamic Light Scattering (DLS) or Laser Diffraction.[11]
-
Plot the mean particle size against the dispersant concentration.
-
Identify the optimal concentration as the point where the particle size reaches a minimum and plateaus.[12]
Caption: Workflow for determining the optimal dispersant concentration.
Protocol 2: Assessing Dispersion Stability via Zeta Potential Measurement
Zeta potential is a key indicator of the stability of a dispersion. A higher magnitude of zeta potential (typically > ±30 mV) suggests good stability.[13]
-
Prepare your dispersion at the optimal concentration of this compound.
-
Ensure the sample is well-dispersed and free of air bubbles.
-
Measure the pH of the sample, as zeta potential is pH-dependent.
-
Inject the sample into the zeta potential cell of the instrument.
-
Perform the measurement according to the instrument's instructions. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Record the zeta potential value and the pH of the measurement.
Caption: Workflow for assessing dispersion stability using zeta potential.
Data Summary
Table 1: General Guidelines for Optimizing this compound Performance
| Parameter | Recommended Range/Value | Rationale |
| pH | Neutral to slightly alkaline (pH 7-9) | Maximizes the negative charge on the phosphate headgroup, enhancing electrostatic repulsion. |
| Zeta Potential | > |30 mV| | Indicates sufficient electrostatic repulsion for good dispersion stability.[13] |
| Concentration | 0.5 - 5.0 wt% (relative to solids) | This is a typical starting range; the optimal concentration is system-dependent and should be determined experimentally. |
Mechanistic Understanding
The following diagram illustrates the mechanism by which this compound stabilizes particles in a dispersion.
Caption: Mechanism of particle stabilization by this compound.
References
Sources
- 1. nanocomposix.com [nanocomposix.com]
- 2. researchgate.net [researchgate.net]
- 3. halolabs.com [halolabs.com]
- 4. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. labbox.es [labbox.es]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Texochem Industries » How to Select Dispersing Agents? [texochem.com]
- 9. static.horiba.com [static.horiba.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. Optimal Dispersant Concentration | Practical Coatings Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability and degradation pathways of octyl dihydrogen phosphate.
Welcome to the technical support center for octyl dihydrogen phosphate (ODP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of ODP. Here, you will find practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ODP) and what are its general properties?
This compound (CAS No. 3991-73-9), also known as monooctyl phosphate, is an organophosphate compound.[1][2] It consists of an eight-carbon alkyl chain (octyl) attached to a phosphate group. It is typically a solid at room temperature and should be stored in a refrigerator under dry, tightly sealed conditions to ensure stability.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3991-73-9 | [1] |
| Molecular Formula | C₈H₁₉O₄P | [1][5] |
| Molecular Weight | 210.21 g/mol | [1][5] |
| Physical Form | Solid | |
| Boiling Point | 328.4°C at 760 mmHg | [6] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Q2: What are the primary degradation pathways for this compound?
ODP, like other alkyl phosphate esters, can degrade through several pathways, primarily hydrolysis (chemical degradation), thermal decomposition, and enzymatic degradation. The specific pathway that dominates depends on the experimental conditions.
-
Hydrolysis: This is a common pathway in aqueous environments. The ester bond between the octyl chain and the phosphate group is susceptible to cleavage, yielding 1-octanol and phosphoric acid. The rate of hydrolysis is significantly influenced by pH.[7][8] Phosphate esters are generally very stable against spontaneous P-O cleavage in neutral water.[9]
-
Thermal Degradation: At elevated temperatures, alkyl phosphates can undergo decomposition.[10] The primary mechanisms involve the cleavage of the C-O or P-O bonds.[11][12] For monoalkyl phosphates, this can lead to the elimination of an olefin (e.g., 1-octene) and the formation of phosphoric acid or condensed phosphates.[10] The decomposition temperature for long-chain alkyl phosphates can be in the range of 200-300°C.[10][13]
-
Enzymatic Degradation: In biological systems or in the presence of microbial contamination, enzymes can efficiently catalyze the hydrolysis of organophosphates.[14][15] Enzymes like phosphotriesterases (PTEs) and organophosphate hydrolases (OPH) are known to break down a wide variety of organophosphate compounds.[16][17] This is a critical consideration in biological assays or formulations prone to contamination.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | 3991-73-9 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C8H19O4P) [pubchemlite.lcsb.uni.lu]
- 6. Cas 3991-73-9,this compound | lookchem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why nature really chose phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Decomposition of Long-chain Alkyl Phosphates [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Challenges in handling and storing octyl dihydrogen phosphate.
Technical Support Center: Octyl Dihydrogen Phosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (ODP). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the handling, storage, and experimental use of this versatile amphiphilic reagent. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and success of your research.
Part 1: Core Properties and Storage
This compound (CAS No. 3991-73-9) is an anionic surfactant with a distinct molecular structure, featuring a polar dihydrogen phosphate headgroup and a hydrophobic eight-carbon (octyl) tail.[1][2] This amphiphilic nature is the primary driver of its chemical behavior and is fundamental to understanding the challenges it can present in an experimental setting.
Key Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 3991-73-9 | [3][4] |
| Molecular Formula | C₈H₁₉O₄P | [3][5] |
| Molecular Weight | 210.21 g/mol | [4][5] |
| Appearance | Solid (form may vary) | |
| Boiling Point | 328.4°C at 760 mmHg | [3] |
| pKa (Predicted) | 1.96 ± 0.10 | [3] |
| Primary Hazard Statements | H302, H315, H319, H335 |
FAQ: Storage and Stability
Question: What are the correct storage conditions for this compound powder?
Answer: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[4] The phosphate headgroup is hygroscopic, meaning it can readily absorb moisture from the air. This can lead to clumping and may initiate slow hydrolysis over long periods. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to further minimize moisture and oxidative degradation.
Question: My ODP powder looks clumped. Is it still usable?
Answer: Clumping is a strong indicator of moisture absorption. While the material may still be usable for non-critical applications, this is a sign of improper storage. Moisture can affect the accuracy of weighing and may impact dissolution kinetics. For quantitative or highly sensitive experiments, such as membrane studies or formulation development, it is strongly advised to use a fresh, free-flowing lot of the reagent.
Part 2: Handling and Solution Preparation - A Troubleshooting Guide
The most common challenges with ODP arise during its dissolution and the subsequent stability of the resulting solution. Its amphiphilic character governs its solubility, which can be counterintuitive.
Troubleshooting: Dissolution Difficulties
Problem: I am struggling to dissolve this compound in my aqueous buffer. It either forms a waxy film on the surface or disperses poorly.
Causality: This is a classic manifestation of its surfactant properties. The hydrophobic octyl tails are driven out of the aqueous phase, leading to low wettability and the formation of aggregates or surface films. While it is a phosphate, it does not dissolve as readily as a simple inorganic salt like sodium phosphate. One source notes it "slowly dissolves in water".[6]
Solutions Workflow:
-
Initial Attempt: Begin by adding the ODP powder to your vortexing aqueous solution. Do not add the liquid to the powder. This maximizes the initial surface area for solvation.
-
Gentle Heating: Warm the solution to 30-40°C while stirring. This increases the kinetic energy of the system and can significantly improve the rate of dissolution. Avoid aggressive boiling, which can promote hydrolysis.
-
Sonication: If stirring and gentle heat are insufficient, utilize a bath sonicator. The high-frequency agitation is highly effective at breaking down aggregates and dispersing the compound.
-
pH Adjustment: The phosphate headgroup has two acidic protons. The first predicted pKa is approximately 1.96.[3] At a neutral pH of ~7, the phosphate group will be deprotonated (predominantly as octyl hydrogen phosphate, HPO₄⁻), increasing its polarity and enhancing its solubility in water. If your experimental conditions permit, ensuring the pH of your solvent is neutral or slightly basic can dramatically aid dissolution.
Below is a decision-making workflow for dissolving ODP.
Caption: Troubleshooting workflow for dissolving this compound.
Part 3: Experimental Challenges and FAQs
Once in solution, the behavior of ODP continues to be governed by its molecular structure.
Conceptual Diagram: Amphiphilic Nature and Self-Assembly
The diagram below illustrates how the distinct polar and non-polar regions of the ODP molecule drive its behavior in aqueous solutions, often leading to the formation of higher-order structures like micelles or aggregates.
Caption: The amphiphilic structure of ODP leads to self-assembly in aqueous media.
Troubleshooting: Solution Instability and Interactions
Problem: My ODP solution was clear initially but has become cloudy or formed a precipitate after being stored overnight.
Causality: This is likely due to aggregation or precipitation.
-
Aggregation: As a surfactant, ODP molecules can self-assemble into larger structures like micelles, especially above a certain concentration (the critical micelle concentration, CMC).[1] This process can be influenced by temperature, ionic strength, and pH, causing a clear solution to become cloudy if conditions change. This is a known phenomenon for phosphate-based compounds.[7]
-
Temperature-Dependent Solubility: The solubility of many surfactants decreases upon cooling. If you prepared your solution warm, precipitation upon returning to room temperature or refrigeration is common.
-
Hydrolysis: While slower, hydrolysis of the phosphate ester can occur, especially if the solution is strongly acidic or basic. This would yield octanol and phosphoric acid, which have different solubility profiles. Organophosphates can be susceptible to such reactions.[6]
Solutions:
-
Prepare Fresh: The most reliable protocol is to prepare ODP solutions fresh for each experiment.
-
Control Temperature: Store and use the solution at a constant, controlled temperature. If you must store it, bring it back to the preparation temperature and gently mix or sonicate to redissolve any precipitate before use.
-
Characterize Your System: For formulation and drug delivery applications, it is critical to determine the CMC of ODP in your specific buffer system using techniques like tensiometry or dynamic light scattering (DLS).
FAQ: What are the primary chemical incompatibilities I should be aware of?
Answer: Based on general organophosphate chemistry and safety data for similar compounds, you should avoid:
-
Strong Reducing Agents: These can react with organophosphates to produce highly toxic and flammable phosphine gas.[6]
-
Strong Oxidizing Agents: May cause partial oxidation, leading to the release of toxic phosphorus oxides (POx).[6] Upon heating to decomposition, ODP is known to emit toxic POx vapors.[8]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester bond, degrading the molecule.[9][10]
-
Divalent/Trivalent Metal Cations: The phosphate headgroup can chelate metal ions.[1] This can be a useful property but may also sequester essential metallic cofactors from enzymes or interfere with analytical techniques if not accounted for.
FAQ: How should I dispose of waste containing this compound?
Answer: Follow all local, state, and federal regulations for chemical waste disposal. Given its hazard profile (irritant, harmful if swallowed), it should be collected in a designated, sealed waste container. Do not pour it down the drain. If large quantities are being handled, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
-
This compound - LookChem. LookChem. Available at: [Link]
-
This compound - CAS Common Chemistry. CAS Common Chemistry. Available at: [Link]
- CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate - Google Patents. Google Patents.
-
2-Octanol, dihydrogen phosphate | C8H19O4P | CID 13032452 - PubChem. PubChem. Available at: [Link]
-
Sodium dihydrogen phosphate dihydrate 99 +% food grade, FCC, E339i. Alquera. Available at: [Link]
-
Influence of octadecyl dihydrogen phosphate on the formation of active super-fine calcium carbonate - PubMed. PubMed. Available at: [Link]
-
Amorphous Calcium Phosphate Formation and Aggregation Process Revealed by Light Scattering Techniques - MDPI. MDPI. Available at: [Link]
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- 7. Amorphous Calcium Phosphate Formation and Aggregation Process Revealed by Light Scattering Techniques [mdpi.com]
- 8. This compound | 3991-73-9 [chemicalbook.com]
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- 10. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Technical Support Center: Refining Experimental Conditions for Octyl Dihydrogen Phosphate Reactions
Welcome to the technical support center for octyl dihydrogen phosphate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and troubleshooting of experiments involving this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound, also known as mono-octyl phosphate, involve the phosphorylation of 1-octanol using either phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1][2] The choice between these reagents often depends on the desired purity, scale, and safety considerations. The reaction with P₂O₅ is a common industrial method but often results in a mixture of mono- and di-esters.[1] The use of POCl₃ can offer better control over the reaction but requires careful handling due to its corrosive and reactive nature.[3]
Q2: What is the primary challenge in synthesizing pure this compound?
A2: The principal challenge is controlling the stoichiometry to selectively produce the mono-ester while minimizing the formation of the di-octyl phosphate and tri-octyl phosphate byproducts.[2][4] Additionally, residual unreacted starting materials and phosphoric acid from hydrolysis of the phosphorylating agent can contaminate the final product.[5]
Q3: How can I monitor the progress of my reaction?
A3: ³¹P NMR spectroscopy is the most effective technique for monitoring the reaction progress and determining the relative concentrations of the mono-ester, di-ester, and phosphoric acid in the reaction mixture.[6][7] The distinct chemical shifts of these phosphorus-containing compounds allow for straightforward quantification.
Q4: Is it necessary to use a solvent for these reactions?
A4: While some protocols are performed neat, using an inert solvent like toluene can be advantageous.[8] A solvent can help to better control the reaction temperature, especially during the exothermic addition of the phosphorylating agent, and can facilitate stirring of the reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of this compound.
Problem 1: Low Yield of the Desired Mono-octyl Phosphate
Potential Causes:
-
Incorrect Stoichiometry: An incorrect molar ratio of 1-octanol to the phosphorylating agent is a primary cause of low yield.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting material.
-
Hydrolysis of Intermediates: The presence of moisture can lead to the hydrolysis of reactive intermediates, forming phosphoric acid instead of the desired product.[3]
Solutions:
-
Optimize Molar Ratios: For synthesis using P₂O₅, a molar ratio of 1-octanol to P₂O₅ between 2.5:1 and 3.5:1 is often recommended to favor mono-ester formation.[1] When using POCl₃, a slight excess of the alcohol can be used, but a large excess will promote di-ester formation.
-
Precise Temperature Control: For the P₂O₅ method, maintaining a temperature of 60-70°C is a good starting point.[1] For the POCl₃ method, the initial addition is often performed at a lower temperature (e.g., 0-10°C) to control the exothermic reaction, followed by a period at an elevated temperature to ensure completion.
-
Monitor Reaction Completion: Use ³¹P NMR to monitor the disappearance of the starting materials and the formation of the product. The reaction should be allowed to proceed until the desired conversion is achieved.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Problem 2: High Percentage of Di-octyl Phosphate in the Product Mixture
Potential Causes:
-
Excess 1-Octanol: A high concentration of 1-octanol relative to the phosphorylating agent will favor the formation of the di-ester.
-
Prolonged Reaction Time at Elevated Temperatures: Extended reaction times, especially at higher temperatures, can lead to the further reaction of the mono-ester to form the di-ester.
Solutions:
-
Careful Control of Stoichiometry: Use a molar ratio that favors the mono-ester, as discussed in Problem 1.
-
Staged Addition of Alcohol: Adding the 1-octanol in portions can help to maintain a lower instantaneous concentration of the alcohol, thus disfavoring di-ester formation.
-
Optimize Reaction Time and Temperature: Monitor the reaction by ³¹P NMR and stop the reaction once the optimal ratio of mono- to di-ester is reached. Avoid unnecessarily long reaction times.
Problem 3: Presence of Significant Amounts of Phosphoric Acid in the Final Product
Potential Causes:
-
Hydrolysis of the Phosphorylating Agent: Accidental introduction of water into the reaction mixture will hydrolyze P₂O₅ or POCl₃ to phosphoric acid.[3]
-
Hydrolysis During Workup: The workup procedure, if not carefully controlled, can lead to the hydrolysis of the desired product or intermediates.
Solutions:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and equipment are dry.
-
Controlled Quenching: Quench the reaction by slowly adding it to cold water or an ice/water mixture. This will hydrolyze any remaining reactive phosphorylating species.
-
Purification: Employ purification methods designed to remove phosphoric acid, such as liquid-liquid extraction or precipitation.
Problem 4: Difficulty in Purifying the Mono-octyl Phosphate
Potential Causes:
-
Similar Physical Properties of Mono- and Di-esters: The mono- and di-esters often have similar solubilities, making separation by simple extraction challenging.
-
Emulsion Formation During Extraction: The amphiphilic nature of the phosphate esters can lead to the formation of stable emulsions during aqueous workup.
Solutions:
-
Selective Precipitation/Extraction via Salt Formation: A highly effective method for separating mono- and di-octyl phosphates involves converting them to their corresponding salts. For instance, reacting the mixture with sodium hydroxide or lithium hydroxide can lead to the precipitation of the mono-octyl phosphate salt, while the di-octyl phosphate salt remains in the organic solvent.[9] The separated salt can then be neutralized with acid to regenerate the pure mono-octyl phosphate.
-
Solvent Extraction with Specific Solvent Systems: Certain solvent systems can be used to preferentially extract one ester over the other. For example, a diethylene glycol and dibutyl ether biphasic system has been used to separate mono- and di-octyl phosphoric acids.[10]
-
Breaking Emulsions: If emulsions form, adding a saturated brine solution can help to break them. Centrifugation can also be an effective method for separating the layers.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Pentoxide
Materials:
-
1-Octanol
-
Phosphorus Pentoxide (P₂O₅)
-
Toluene (anhydrous)
-
Deionized Water
-
Sodium Hydroxide (for purification)
-
Hydrochloric Acid (for purification)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Charge the flask with phosphorus pentoxide (1.0 eq) and anhydrous toluene.
-
Slowly add 1-octanol (3.0 eq) to the stirred suspension of P₂O₅ in toluene via the dropping funnel over 1-2 hours, maintaining the temperature between 60-70°C.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by ³¹P NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to a beaker of ice-cold water with vigorous stirring.
-
Proceed to the purification protocol.
Protocol 2: Purification of Mono-octyl Phosphate by Selective Salt Precipitation
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
To the organic layer, slowly add a 1M solution of sodium hydroxide with vigorous stirring. The sodium salt of mono-octyl phosphate will precipitate as a white solid.
-
Filter the solid precipitate and wash it with a small amount of cold toluene or diethyl ether to remove any entrained di-octyl phosphate.
-
Dissolve the solid salt in a minimal amount of warm deionized water.
-
Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid with stirring until the pH is ~1-2. The mono-octyl phosphate will precipitate out as an oil or a waxy solid.
-
Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Phosphorus Pentoxide (P₂O₅) Method | Phosphoryl Chloride (POCl₃) Method |
| Molar Ratio (Alcohol:Reagent) | 2.5:1 to 3.5:1[1] | 1:1 to 1.2:1 |
| Reaction Temperature | 60-100°C[1] | 0°C (addition), then RT to 50°C |
| Reaction Time | 2-8 hours | 1-6 hours |
| Typical Yield (Mono-ester) | 50-90% (in mixture)[1] | 60-95% |
Visualization of Experimental Workflows
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- Arnold, W. D., & Crouse, D. J. (1977). U.S. Patent No. 4,051,202. Washington, DC: U.S.
-
Lamberti S.p.A. (n.d.). Mono-di phosphates esters. [Link]
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ScienceMadness. (2024). Phosphoryl chloride. [Link]
-
Spinsolve. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- Stewart, D. C., & Crandall, H. W. (1953). U.S. Patent No. 2,658,909. Washington, DC: U.S.
-
Texter, J. (2002). Commercial synthesis of monoalkyl phosphates. Journal of Surfactants and Detergents, 5(2), 151-154. [Link]
-
Wikipedia. (2024). Phosphoryl chloride. [Link]
-
Zhang, L., et al. (2017). Synthesis of High Purity Mono-Alkyl Phosphate Using Cyclic Polyphosphoric Acid. Journal of Surfactants and Detergents, 20(4), 843-851. [Link]
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- 2. Mono-di phosphates esters | Lamberti Group [lamberti.com]
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- 4. researchgate.net [researchgate.net]
- 5. p2infohouse.org [p2infohouse.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. mdpi.com [mdpi.com]
- 8. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 9. US4051202A - Method for separating mono- and di-octylphenyl phosphoric acid esters - Google Patents [patents.google.com]
- 10. US2658909A - Process for separation and purification of alkyl phosphoric acids - Google Patents [patents.google.com]
Addressing phase separation in emulsions stabilized by octyl dihydrogen phosphate.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with emulsions stabilized by octyl dihydrogen phosphate. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly phase separation. As Senior Application Scientists, we understand that emulsion stability is a multifaceted issue. This guide moves beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an emulsion stabilizer?
This compound is an anionic surfactant. Its structure consists of a hydrophilic (water-loving) dihydrogen phosphate head group and a lipophilic (oil-loving) 8-carbon (octyl) tail.[1][2] This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension that naturally drives two immiscible liquids apart.[3]
The stabilization mechanism relies on two primary principles:
-
Reduction of Interfacial Tension: By adsorbing at the interface, this compound lowers the energy required to create new droplet surfaces during homogenization, facilitating the formation of a fine dispersion.[3][4]
-
Electrostatic Repulsion: The phosphate head group is ionizable. In an aqueous solution, it can deprotonate to become negatively charged. This imparts a negative surface charge to the oil droplets, creating a repulsive electrostatic force (an electrical double layer) between them. This force helps prevent the droplets from approaching each other closely enough to merge, a key factor in preventing coalescence.[3][5]
Q2: What are the fundamental mechanisms that cause an emulsion to undergo phase separation?
Emulsions are thermodynamically unstable systems that will, over time, revert to their lowest energy state: two separate bulk liquid phases.[4] The process of this breakdown, or phase separation, can occur through several distinct mechanisms:[6][7][8]
-
Creaming/Sedimentation: This is a reversible phenomenon driven by gravity and the density difference between the dispersed and continuous phases. Lighter droplets rise to the top (creaming), while denser droplets settle to the bottom (sedimentation).[6][8] While not a true phase separation, it is often the precursor to more severe instability.[6]
-
Flocculation: Dispersed droplets aggregate into loose clusters without losing their individual identities.[6] This is also a reversible process but increases the likelihood of coalescence by holding droplets in close proximity.
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets.[6][9] It is the most critical form of instability, as it directly leads to the breaking of the emulsion and the separation of the two phases. Effective stabilization by this compound is primarily aimed at preventing coalescence.
-
Ostwald Ripening: In polydisperse emulsions (droplets of various sizes), smaller droplets have higher solubility in the continuous phase than larger ones. Over time, material from the smaller droplets dissolves and diffuses through the continuous phase, depositing onto the larger droplets. This causes the larger droplets to grow at the expense of the smaller ones, eventually leading to phase separation.[6][7]
Troubleshooting Guide: Addressing Phase Separation
This section addresses specific instability issues you may encounter during your experiments, providing causal explanations and actionable protocols.
Problem 1: My emulsion shows immediate or rapid phase separation after homogenization.
This issue points to a fundamental failure in the initial emulsion formation process. The stabilizer is not creating a sufficiently robust interfacial film to withstand the thermodynamic drive towards separation.
Likely Causes & Diagnostic Steps:
-
Insufficient Emulsifier Concentration: The concentration of this compound may be below its Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist individually and do not effectively stabilize the interface.[10][11] Above the CMC, they form micelles and readily adsorb onto droplet surfaces.
-
Inadequate Homogenization Energy: The energy input from your homogenization process may be insufficient to break the dispersed phase into small, stable droplets.[12][13] The goal of homogenization is to create a large interfacial area that the surfactant can then stabilize.
-
Extreme pH or High Ionic Strength: The stabilizing ability of this compound is highly dependent on pH and the concentration of electrolytes (ionic strength).[5][14] An unfavorable pH can neutralize the charge on the phosphate head group, while high salt concentrations can screen the electrostatic repulsion between droplets, leading to rapid coalescence.[5][15]
Workflow: Diagnosing Rapid Phase Separation
Caption: Workflow for troubleshooting rapid emulsion failure.
Protocol: Systematic Formulation Check
-
Verify Surfactant Concentration: While the exact CMC for this compound can vary with conditions, ensure your concentration is well above typical values for similar anionic surfactants (e.g., > 10 mM as a starting point).[10][16] Prepare a series of emulsions with increasing surfactant concentrations to identify an effective range.
-
Optimize Homogenization:
-
If using a rotor-stator homogenizer, increase the speed (RPM) and/or the processing time.[12]
-
For challenging formulations, a high-pressure homogenizer or ultrasonicator is more effective at producing smaller droplets.[13][17]
-
Process a sample and measure the droplet size distribution using a particle size analyzer. Aim for a narrow distribution with a mean droplet size below 1 µm for high stability.
-
-
Screen pH and Ionic Strength:
-
Prepare your aqueous phase using a buffer system (e.g., phosphate buffer) to control the pH.[16]
-
Formulate a series of small test emulsions across a pH range (e.g., pH 4 to pH 9). Visually inspect for immediate stability.
-
If your formulation requires salts, start with the lowest possible concentration and incrementally increase it to find the instability threshold.
-
Problem 2: My emulsion is experiencing coalescence, leading to a visible oil layer over hours or days.
This indicates that the interfacial film is not robust enough for long-term stability. The repulsive forces between droplets are insufficient to prevent them from merging when they collide due to Brownian motion. For an ionic surfactant like this compound, this is almost always linked to the electrostatic environment.
Likely Causes & Optimization Strategy:
The primary driver of stability for this compound is electrostatic repulsion, which is governed by the surface charge of the droplets (measured as Zeta Potential). This charge is highly sensitive to the pH and ionic strength of the continuous phase.
-
Effect of pH: The phosphate head group has two acidic protons. The degree of its negative charge depends on the pH of the aqueous phase. At very low pH, the phosphate group is fully protonated (PO₄H₂) and neutral, offering no electrostatic stabilization. As the pH increases, it deprotonates first to PO₄H⁻ and then to PO₄²⁻, increasing the negative charge and repulsive forces. Therefore, stability is generally poor at low pH and improves as the pH becomes neutral or alkaline.[14][18][19]
-
Effect of Ionic Strength: The presence of electrolytes (salts) in the continuous phase introduces counter-ions (e.g., Na⁺) that are attracted to the negatively charged droplet surface. This forms an electrical double layer that "shields" the surface charge, reducing the range and magnitude of the repulsive forces between droplets.[5][20] High ionic strength can completely negate electrostatic repulsion, leading to rapid coalescence.[15]
Troubleshooting Decision Tree: Optimizing Electrostatic Stability
Caption: Decision tree for diagnosing and fixing coalescence.
Data Summary: Influence of pH and Ionic Strength on Stability
| Parameter | Condition | Expected Effect on Zeta Potential | Impact on Emulsion Stability | Recommendation |
| pH | Low (e.g., < 4) | Approaches 0 mV (neutral charge) | Very Poor (rapid coalescence) | Increase pH to the neutral or slightly alkaline range. |
| Neutral (e.g., 7-8) | Highly Negative (e.g., -30 to -60 mV) | Good to Excellent | Optimal range for electrostatic stabilization. | |
| Ionic Strength | Low (< 10 mM) | Maximum negative value | Excellent | Keep electrolyte concentration as low as possible. |
| High (> 100 mM) | Value moves closer to 0 mV | Poor (charge screening) | Reduce salt concentration or replace divalent salts with monovalent ones. |
Protocol: Optimizing pH and Ionic Strength
-
Establish a Baseline: Prepare your standard emulsion and measure its initial pH and Zeta Potential. A Zeta Potential more negative than -30 mV is generally considered indicative of good electrostatic stability.
-
pH Adjustment:
-
Prepare a series of aqueous phases using buffers to achieve a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0).
-
Create emulsions using these aqueous phases, keeping all other parameters (oil type, surfactant concentration, homogenization) constant.
-
Measure the Zeta Potential and monitor the stability of each emulsion over time (e.g., visual inspection at 1, 24, and 48 hours).
-
-
Ionic Strength Evaluation:
-
Using the optimal pH determined in the previous step, prepare a series of aqueous phases with increasing concentrations of a relevant salt (e.g., NaCl at 10 mM, 50 mM, 100 mM, 150 mM).
-
Formulate emulsions and monitor their stability. Identify the concentration at which instability (coalescence) becomes apparent. This is your formulation's tolerance limit for that specific electrolyte.
-
References
- Parsons, D. F. (2020). Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants.
-
Wikipedia contributors. (2023). Critical micelle concentration. Wikipedia. [Link]
-
Taylor & Francis Online. (n.d.). Ionic strength – Knowledge and References. Taylor & Francis. [Link]
-
García, M. A., et al. (2000). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. Journal of Chromatography A. [Link]
-
NIST. (1971). Critical micelle concentrations of aqueous surfactant systems. National Institute of Standards and Technology. [Link]
-
ResearchGate. (n.d.). Effect of (a) temperature, (b) pH, and (c) ionic strength on the zeta potential of emulsions. [Link]
-
McClements, D. J. (2012). Extending Emulsion Functionality: Post-Homogenization Modification of Droplet Properties. Food Biophysics. [Link]
-
LookChem. (n.d.). Cas 3991-73-9,this compound. [Link]
-
Al-Roomi, Y. et al. (2021). Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. Journal of Petroleum Exploration and Production Technology. [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
Desai, P. R., et al. (2022). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Pharmaceutics. [Link]
-
Tadros, T. F. (2004). Principles of emulsion stabilization with special reference to polymeric surfactants. Advances in Colloid and Interface Science. [Link]
-
ResearchGate. (2013). How does an emulsifier stabilize an emulsion?. [Link]
-
Dogu, I. S. (2009). Action of Emulsifiers During Homogenization of Oil/Water Emulsions. ResearchGate. [Link]
-
Binks, B. P., et al. (2007). Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. Langmuir. [Link]
-
MDPI. (2020). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. [Link]
-
Biolin Scientific. (2024). Emulsion instability phenomena – reasons and prevention. [Link]
-
Royal Society of Chemistry. (2019). The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes. Soft Matter. [Link]
-
Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. [Link]
-
Scribd. (n.d.). Instability of Emulsion and Ways To Overcome Them. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2021). Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. [Link]
-
MDPI. (2023). Influence of Cellulose Nanocrystals and Surfactants on Catastrophic Phase Inversion and Stability of Emulsions. [Link]
-
PubMed Central. (2024). The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study. [Link]
-
TU Dortmund University. (2020). Continuous phase separation of stable emulsions from biphasic whole-cell biocatalysis by catastrophic phase inversion. [Link]
-
MATEC Web of Conferences. (2018). Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20. [Link]
-
ResearchGate. (2007). High‐Pressure Homogenization as a Process for Emulsion Formation. [Link]
-
ResearchGate. (2020). Continuous phase separation of stable emulsions from biphasic whole-cell biocatalysis by catastrophic phase inversion. [Link]
-
University of Birmingham. (n.d.). Design and manufacture of lipid particles for emulsion stabilisation. [Link]
- Google Patents. (1998).
-
ResearchGate. (2010). Emulsion formulation engineering for the practitioner. [Link]
-
ScienceDirect. (2005). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. [Link]
-
PubMed Central. (2020). Nonspherical Particle Stabilized Emulsions Formed through Destabilization and Arrested Coalescence. [Link]
-
ResearchGate. (2015). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. [Link]
-
ResearchGate. (2015). Effect of pH on the stability of W/O/W double emulsions prepared by the mixture of biopolymers using direct method. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Quantification of Octyl Dihydrogen Phosphate
Introduction
Octyl dihydrogen phosphate (ODP), also known as monooctyl phosphate, is an organophosphate compound of significant interest in the pharmaceutical and chemical industries. Its amphiphilic nature makes it a versatile anionic surfactant, emulsifier, and stabilizing agent in various formulations. The precise and accurate quantification of ODP is paramount for quality control (QC) in drug manufacturing, stability testing, and research and development to ensure product efficacy and safety. This guide provides an in-depth comparison of the primary analytical methodologies for ODP quantification, grounded in fundamental principles and supported by experimental data. We will explore the causality behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. A high-level comparison of the most viable techniques is presented below.
| Technique | Principle | Sensitivity | Selectivity | Throughput | Primary Application |
| HPLC-UV | Reversed-Phase or Ion-Pair Chromatography | Low to Moderate (µg/mL) | Moderate | High | Routine QC, Purity Assessment |
| Ion Chromatography (IC) | Ion Exchange | High (ng/mL - µg/mL) | High | Moderate | Trace analysis in aqueous media |
| GC-MS (with Derivatization) | Gas Phase Separation & Mass Detection | High (pg/mL - ng/mL) | Very High | Low to Moderate | Confirmatory analysis, complex matrices |
| LC-MS/MS | Liquid Phase Separation & Tandem MS | Very High (pg/mL) | Exceptional | Moderate to High | Trace quantification, biological matrices |
| Potentiometric Titration | Acid-Base Neutralization | Low (mg/mL) | Low | Low | Bulk material assay, raw material QC |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its robustness, reproducibility, and high throughput. For a polar, acidic compound like ODP, a standard Reversed-Phase (RP) approach is often the first choice.
Expertise & Experience: The Causality Behind the Method
The primary challenge in analyzing phosphate-containing compounds via HPLC is their interaction with the metallic components (especially stainless steel) of the HPLC system. The phosphate moiety can form complexes with metal ions (e.g., Fe(III)), leading to significant peak tailing, reduced peak area, and poor reproducibility.
Our core directive is to mitigate this interaction. The most effective strategy is to use a bio-inert or metal-free HPLC system, where the entire sample flow path—from the injector to the detector flow cell—is constructed from materials like PEEK. If a conventional stainless steel system must be used, mobile phase additives like a strong acid (e.g., phosphoric acid) can help by protonating the phosphate group and minimizing ionic interactions, though this is a less ideal workaround.
Due to the lack of a strong chromophore in ODP, UV detection is performed at a low wavelength (~200-210 nm), where the phosphate group exhibits some absorbance. This necessitates the use of high-purity mobile phase solvents that are transparent at these wavelengths.
Experimental Protocol: RP-HPLC-UV
This protocol describes a self-validating system for the routine quantification of ODP.
-
Instrumentation & Materials:
-
HPLC system (Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent is highly recommended).
-
UV-Vis or Diode Array Detector (DAD).
-
C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and deionized), Phosphoric acid (analytical grade).[1]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting gradient could be 20:80 (v/v) Acetonitrile:Water, adjusted as needed for optimal retention and peak shape. An isocratic mobile phase can be used for simpler mixtures to ensure high reproducibility.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Sample & Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of ODP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard with the mobile phase.
-
Sample Preparation: Dissolve the sample containing ODP in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A correlation coefficient (R²) > 0.999 is expected.[2]
-
Precision: Expressed as the relative standard deviation (%RSD) of replicate injections of a QC sample. Acceptance criteria are typically <2%.[2]
-
Accuracy: Determined by the percentage recovery of a known amount of spiked analyte into a placebo matrix. Recovery should be within 98-102%.[2]
-
Mandatory Visualization: HPLC-UV Workflow
Caption: Workflow for this compound HPLC Analysis.
Ion Chromatography (IC)
IC is an exceptionally powerful technique for the analysis of ionic species, including alkyl phosphates. It offers superior sensitivity and selectivity compared to HPLC-UV for this class of compounds.[3][4]
Expertise & Experience: The Causality Behind the Method
The principle of IC relies on the separation of ions on a stationary phase with ion-exchange functional groups. For an anion like ODP, an anion-exchange column is used. A key component of modern IC systems is the suppressor, which reduces the background conductivity of the eluent while increasing the conductivity of the analyte, thereby dramatically improving the signal-to-noise ratio for conductivity detection.[3][4] This makes IC an ideal choice for determining trace levels of ODP in complex aqueous matrices, such as wastewater or process streams.[5]
Experimental Protocol: Ion Chromatography
-
Instrumentation & Materials:
-
Ion Chromatography System (e.g., Thermo Scientific Dionex) with a suppressed conductivity detector.
-
Anion-exchange column (e.g., IonPac® AS11-HC).[5]
-
Eluent Generator for producing high-purity hydroxide eluents.
-
-
Chromatographic Conditions:
-
Eluent: Potassium hydroxide (KOH) gradient. A typical gradient might run from 10 mM to 60 mM KOH to elute a range of anions.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 25 µL.
-
-
Sample & Standard Preparation:
-
All standards and samples must be prepared in high-purity deionized water to avoid ionic contamination.
-
Sample preparation may involve digestion (e.g., with persulfate) if total phosphorus is to be determined, which converts all phosphorus species to orthophosphate.[5] For ODP specifically, direct injection after filtration is typical.
-
Mandatory Visualization: IC Workflow
Caption: General workflow for Ion Chromatography analysis.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable.[6] ODP, with its polar phosphate head and acidic protons, is non-volatile and will decompose at typical GC injection temperatures.[7][8]
Expertise & Experience: The Causality Behind the Method
To make ODP amenable to GC analysis, a crucial derivatization step is required.[9][10] Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability by masking polar functional groups.[7] For the hydroxyl groups on the phosphate moiety of ODP, silylation is the most common and effective approach.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the phosphate group, replacing them with non-polar trimethylsilyl (TMS) groups.[10]
This process transforms the polar, non-volatile ODP into a volatile TMS-ester derivative that can be readily analyzed by GC. Coupling with a Mass Spectrometer provides definitive identification based on the derivative's mass spectrum and high sensitivity for quantification.
Experimental Protocol: Derivatization and GC-MS
-
Derivatization Step:
-
Evaporate the solvent from the sample extract containing ODP to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylation reagents react readily with water.[9]
-
Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete reaction.
-
Cool the vial to room temperature before GC-MS injection.
-
-
GC-MS Conditions:
-
GC System: Agilent GC-MS system or equivalent.
-
Column: HP-5ms (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu or Selected Ion Monitoring (SIM) for target quantification.
-
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for trace quantification in complex matrices, offering an unparalleled combination of sensitivity and selectivity.
Expertise & Experience: The Causality Behind the Method
This technique couples the separation power of HPLC with the detection power of tandem mass spectrometry. ODP is first separated from matrix components on an LC column. The eluent is then directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode).[12]
The true power lies in the tandem MS. The first mass spectrometer (Q1) selects the [M-H]⁻ ion. This parent ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it requires a compound to have both the correct parent mass and produce a specific fragment mass to be detected. This allows for quantification at pg/mL levels even in very "dirty" samples like plasma or tissue extracts.[13]
Experimental Protocol: LC-MS/MS
-
Instrumentation & Materials:
-
LC-MS/MS system (e.g., Sciex, Waters, or Agilent triple quadrupole).
-
C18 UPLC/HPLC column.
-
Reagents: Acetonitrile (MS grade), Water (MS grade), Formic Acid or Ammonium Acetate (MS grade).
-
-
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A fast gradient optimized for ODP elution.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
MRM Transitions: The parent ion [M-H]⁻ for ODP (m/z 209.1) would be selected in Q1.[12] Product ions would be determined by infusing a standard solution (e.g., m/z 79, [PO3]⁻ or m/z 97, [H2PO4]⁻).
-
Optimization: Source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., collision energy) must be optimized for maximum signal intensity.
-
-
Sample Preparation:
-
Sample extraction is matrix-dependent. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is common.[14]
-
Mandatory Visualization: LC-MS/MS Workflow
Caption: The principle of LC-tandem mass spectrometry (LC-MS/MS).
Potentiometric Titration
For the analysis of raw materials or highly concentrated solutions, classical titrimetric methods offer a simple, inexpensive, and accurate alternative to chromatography.
Expertise & Experience: The Causality Behind the Method
This compound is a dibasic acid. This allows for its direct titration with a strong base, such as sodium hydroxide (NaOH). A potentiometric titration, which uses a pH electrode to monitor the pH as a function of titrant volume, is preferred over colorimetric indicators. This approach will yield a titration curve with two inflection points, corresponding to the neutralization of the first and second acidic protons. The volume of titrant consumed to reach these equivalence points is directly proportional to the amount of ODP in the sample. This method is excellent for assaying the purity of bulk ODP but lacks the sensitivity and selectivity for dilute samples or complex mixtures.[15]
Experimental Protocol: Potentiometric Titration
-
Instrumentation & Materials:
-
Autotitrator or a pH meter with a magnetic stirrer.
-
Calibrated burette and pH electrode.
-
Reagents: Standardized 0.1 M Sodium Hydroxide (NaOH), CO₂-free deionized water.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the ODP sample and dissolve it in a known volume of CO₂-free deionized water.
-
Immerse the calibrated pH electrode and the burette tip into the solution.
-
Titrate the sample with the standardized NaOH solution, recording the pH value after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. Determine the equivalence points from the first or second derivative of the titration curve.
-
Mandatory Visualization: Titration Workflow
Caption: Workflow for potentiometric titration of ODP.
Conclusion and Recommendations
The quantification of this compound can be successfully achieved by several analytical techniques, each with distinct advantages.
-
For routine quality control of pharmaceutical formulations where concentrations are relatively high and the matrix is clean, HPLC-UV offers the best balance of speed, cost, and robustness, provided that measures are taken to mitigate phosphate-metal interactions.
-
For trace-level analysis in aqueous samples or when speciating different phosphate compounds, Ion Chromatography is the method of choice due to its high sensitivity and selectivity for ionic analytes.[3][4]
-
When unambiguous confirmation is required or when dealing with complex, non-aqueous matrices, GC-MS with derivatization is a powerful tool, although its complex sample preparation reduces throughput.
-
For demanding bioanalytical applications requiring the utmost sensitivity and selectivity for quantification in biological fluids, LC-MS/MS is the undisputed gold standard.
-
For bulk material assay and purity determination of the raw material, potentiometric titration is a simple, cost-effective, and accurate method.
The selection of the optimal method requires a thorough understanding of the analytical problem and the capabilities of each technique. This guide serves as a foundational resource for making that informed decision.
References
- SIELC Technologies. (n.d.). Separation of Phenol, octyl-, dihydrogen phosphate on Newcrom R1 HPLC column.
-
López-Ruiz, B. (2005). Ion chromatographic separations of phosphorus species: a review. Talanta, 66(2), 376-410. Retrieved from [Link]
-
ResearchGate. (2005). Ion chromatographic separations of phosphorus species: A review. Retrieved from [Link]
-
University of California, Davis. (n.d.). GC Derivatization. Retrieved from [Link]
-
Unknown Author. (n.d.). Derivatization in GC. Retrieved from [Link]
-
Adhao, K. S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Retrieved from [Link]
-
Adhao, K. S. (2012). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Retrieved from [Link]
-
Karlson, U. S. (1986). The Determination of Phosphates using Ion Chromatography: An Evaluation of Influential Factors. Journal of Liquid Chromatography, 9(11), 2449-2463. Retrieved from [Link]
-
Bureau Veritas. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]
-
GL Sciences. (n.d.). Petrochemicals and General Chemicals. Retrieved from [Link]
-
Bureau Veritas. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System. Retrieved from [Link]
-
Matos, C., et al. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 13(9), 1469. Retrieved from [Link]
-
Unknown Author. (2009). Analytical method development and validation for (s)-(-)-amlodipine-o, o -toluoyl-D-tartrate. International Journal of Pharmaceutical Sciences and Research, 1(1). Retrieved from [Link]
-
Unknown Author. (n.d.). Determination of disodium hydrogen phosphate using potentiometric titration. Retrieved from [Link]
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- 2. ijpsr.com [ijpsr.com]
- 3. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Petrochemicals and General Chemicals | 分野別ソリューション | GL Sciences [glsciences.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
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- 12. PubChemLite - this compound (C8H19O4P) [pubchemlite.lcsb.uni.lu]
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Spectroscopic Characterization of Octyl Dihydrogen Phosphate: A Comparative Guide for Researchers
In the landscape of drug development and formulation, the precise characterization of excipients is paramount. Octyl dihydrogen phosphate, an anionic surfactant, finds utility in various pharmaceutical and research applications due to its surface-active properties. A thorough understanding of its molecular structure and purity, as ascertained through spectroscopic methods, is crucial for ensuring product consistency and performance. This guide provides an in-depth spectroscopic analysis of this compound and compares its key features with those of other relevant anionic surfactants, namely sodium octyl sulfate and dodecyl dihydrogen phosphate. This comparative approach, supported by experimental data and established spectroscopic principles, aims to equip researchers, scientists, and drug development professionals with the necessary insights for informed decision-making.
Introduction to this compound and its Alternatives
This compound belongs to the class of alkyl phosphoric acid esters, which are known for their ability to act as emulsifiers, wetting agents, and dispersants. Its molecular structure consists of a hydrophilic dihydrogen phosphate headgroup attached to a hydrophobic octyl tail. For a comparative analysis, we will consider two alternatives:
-
Sodium Octyl Sulfate: An anionic surfactant with the same hydrophobic octyl chain but a different hydrophilic headgroup (sulfate). This allows for a direct comparison of the influence of the headgroup on the spectroscopic properties.
-
Dodecyl Dihydrogen Phosphate: An anionic surfactant with the same dihydrogen phosphate headgroup but a longer hydrophobic alkyl chain (dodecyl). This enables an examination of the effect of alkyl chain length on the spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Predicted NMR Characteristics of this compound
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the octyl chain and the acidic protons of the phosphate group.
-
Alkyl Chain: A triplet corresponding to the terminal methyl group (CH₃) would appear at the most upfield region (around 0.9 ppm). A series of multiplets for the methylene groups (CH₂) of the alkyl chain would be observed in the range of 1.2-1.6 ppm. The methylene group adjacent to the phosphate oxygen (α-CH₂) would be deshielded and appear as a multiplet further downfield, likely around 3.8-4.1 ppm.
-
Phosphate Group: The acidic protons of the P(O)(OH)₂ group are expected to give a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.
-
Alkyl Chain: The terminal methyl carbon would resonate at the most upfield position (around 14 ppm). The methylene carbons would appear in the range of 22-32 ppm. The carbon atom attached to the phosphate oxygen (α-C) would be significantly deshielded, appearing around 65-70 ppm.
³¹P NMR: Phosphorus-31 NMR is a highly specific and sensitive technique for phosphorus-containing compounds.[1]
-
Phosphate Headgroup: For a dihydrogen phosphate ester, a single resonance is expected. The chemical shift is sensitive to the pH and the surrounding chemical environment but is anticipated to be in the region of 0 to +5 ppm relative to 85% phosphoric acid. In a proton-coupled spectrum, this signal would be split by the adjacent protons.
Comparative NMR Analysis
| Compound | Key ¹H NMR Features | Key ³¹P NMR Features |
| This compound (Predicted) | α-CH₂: ~3.8-4.1 ppm (multiplet); Alkyl CH₂: 1.2-1.6 ppm (multiplets); CH₃: ~0.9 ppm (triplet) | ~0 to +5 ppm (single resonance) |
| Sodium Octyl Sulfate | α-CH₂: ~4.0 ppm (triplet); Alkyl CH₂: 1.2-1.7 ppm (multiplets); CH₃: ~0.9 ppm (triplet)[2] | Not Applicable |
| Dioctanoylphosphatidylcholine (Analogue) | Glycerol backbone and choline headgroup signals are sensitive to the presence of the phosphate group.[3] | Chemical shifts are indicative of the phosphate ester environment.[3] |
Expertise & Experience: The downfield shift of the α-CH₂ protons in both this compound and sodium octyl sulfate is a direct consequence of the electron-withdrawing effect of the adjacent oxygen atom of the hydrophilic headgroup. The multiplicity of this signal (triplet for the sulfate, predicted multiplet for the phosphate) can provide information about coupling with neighboring protons and, in the case of the phosphate, potentially with the phosphorus nucleus. ³¹P NMR is particularly powerful for quality control, as the presence of other phosphorus-containing impurities would be readily detectable as separate signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of the surfactant in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or a mixture). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum, although a proton-coupled spectrum can provide additional structural information.[1]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in all spectra based on their chemical shifts, multiplicities, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The resulting spectrum is a unique molecular "fingerprint".[4]
Predicted FTIR Characteristics of this compound
The FTIR spectrum of this compound is expected to be dominated by vibrations of the alkyl chain and the phosphate headgroup.
-
Alkyl Chain: Strong, sharp peaks in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and methylene groups.[4] A scissoring vibration for the CH₂ groups is expected around 1465 cm⁻¹.
-
Phosphate Headgroup: A very strong and prominent absorption band for the P=O stretching vibration is anticipated in the 1200-1310 cm⁻¹ region.[4] Strong bands corresponding to P-O-C and P-OH stretching vibrations are expected in the 950-1100 cm⁻¹ region. A broad absorption due to O-H stretching of the P-OH groups is also expected in the 2500-3300 cm⁻¹ region.
Comparative FTIR Analysis
| Compound | Key FTIR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~2850-2960 (C-H stretch), ~1465 (CH₂ bend), ~1200-1310 (P=O stretch), ~950-1100 (P-O-C, P-OH stretch), ~2500-3300 (O-H stretch) |
| Sodium Octyl Sulfate | ~2850-2960 (C-H stretch), ~1468 (CH₂ bend), ~1215 (S=O asymmetric stretch), ~1060 (S-O symmetric stretch)[5] |
| Dioctyl Phosphate (Analogue) | 2960-2850 (C-H stretch), 1310-1200 (P=O stretch)[4] |
Trustworthiness: The presence and position of the strong P=O and S=O stretching bands are highly characteristic and serve as a primary means of distinguishing between phosphate and sulfate-based surfactants. The C-H stretching and bending vibrations will be very similar for all three compounds due to the presence of the alkyl chains. Any significant shifts or changes in the shape of these bands could indicate differences in the packing and conformation of the alkyl chains, for instance, in different solid-state forms or when adsorbed onto a surface.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk. For liquid or waxy samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient alternative where the sample is placed directly on the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. This is crucial to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed by identifying the characteristic absorption bands and comparing them to reference spectra or correlation charts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum of this compound
In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique suitable for such molecules, this compound (MW: 210.21 g/mol ) is expected to be detected as its protonated molecule or other adducts.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 211.11 is expected to be a prominent peak. Adducts with sodium [M+Na]⁺ at m/z 233.09 and potassium [M+K]⁺ at m/z 249.07 may also be observed.[6]
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 209.10 would be the major ion.[6]
Comparative Mass Spectrometry Analysis
| Compound | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |
| This compound | 210.21[7][8][9] | 211.11[6] | 209.10[6] |
| Sodium Octyl Sulfate | 232.27 | 211.09 (for the free acid) | 209.08 (for the free acid) |
| Dodecyl Dihydrogen Phosphate | 266.32[10] | 267.17[11] | 265.16[11] |
Authoritative Grounding: High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which can be used to confirm the elemental composition and further increase the confidence in the identification. The fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. For example, the fragmentation of the alkyl phosphate would likely involve the loss of the octyl group or parts of it.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion or after separation by liquid chromatography (LC).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Predicted Raman Characteristics of this compound
-
Alkyl Chain: The C-H stretching vibrations will be present in the 2800-3000 cm⁻¹ region. The C-C stretching vibrations of the alkyl backbone will give rise to signals in the 800-1200 cm⁻¹ region.
-
Phosphate Headgroup: The symmetric stretching vibration (ν₁) of the PO₄ tetrahedron is expected to produce a strong and sharp band, likely in the 950-1000 cm⁻¹ region.[12] Other bending and stretching modes of the phosphate group will appear at lower wavenumbers.[13] The P=O stretch is also Raman active.
Comparative Raman Analysis
Expertise & Experience: A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for studying aqueous solutions of surfactants and their behavior at interfaces. The symmetric PO₄ stretch is often a very prominent and well-defined peak in the Raman spectrum of phosphate-containing compounds, making it an excellent diagnostic band. Comparing the Raman spectra of this compound and sodium octyl sulfate would clearly highlight the differences in the headgroup vibrations.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed directly as solids, liquids, or in solution. For solutions, a cuvette or a capillary tube can be used.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹). The peaks in the spectrum correspond to the vibrational modes of the molecule.
Visualization of Experimental Workflows
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound using a combination of NMR, FTIR, Mass Spectrometry, and Raman spectroscopy provides a robust framework for its identification, structural verification, and purity assessment. By comparing its spectroscopic features with those of sodium octyl sulfate and dodecyl dihydrogen phosphate, we can discern the distinct contributions of the hydrophilic headgroup and the hydrophobic alkyl chain to the overall spectral signature. This detailed understanding is critical for researchers and professionals in drug development to ensure the quality and consistency of their formulations and to rationally select the most appropriate surfactant for a given application. While actual experimental spectra for this compound remain somewhat elusive in publicly accessible databases, the principles and comparative data presented in this guide offer a solid foundation for its analysis.
References
-
PubChem. (n.d.). Sodium Octyl Sulfate. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy of Anionic, Cationic, and Zwitterionic Surfactants. Retrieved January 12, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Spectrophotometric studies on surfactants. I. Interactions between cationic and anionic surfactants. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Spectrophotometric Determination of Anionic Surfactants: Optimization by Response Surface Methodology and Application to Algiers Bay Wastewater. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). Sodium octyl sulfate - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical characterization of Di-(2-ethylhexyl) phthalate: A) FT-IR.... Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). A Comprehensive Analysis of Selected Anionic Surfactants Behaviour in Aqueous Systems Containing Metal Ions and Inorganic Acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the fresh and loaded organic phases in (a) D2EHPA, (b).... Retrieved January 12, 2026, from [Link]
-
NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Tris(2-ethylhexyl) phosphate. Retrieved January 12, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C8H19O4P). Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). Dodecyl dihydrogen phosphate (C12H27O4P). Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). N-OCTYL-DIPHENYL-PHOSPHATE - Optional[31P NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
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Chemsrc. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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LookChem. (n.d.). Cas 3991-73-9,this compound. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Comparison of Raman spectra of phosphate and hydrogenated and.... Retrieved January 12, 2026, from [Link]
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PubMed. (n.d.). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Retrieved January 12, 2026, from [Link]
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Nature. (n.d.). Raman spectroscopic study of anhydrous and hydrous REE phosphates, oxides, and hydroxides. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). Phosphoramidic dichloride, octyl- - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Efficacy of Octyl Dihydrogen Phosphate and Other Phosphate Esters
For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and functional agents is a critical decision that profoundly impacts formulation stability, efficacy, and performance. Among the versatile class of anionic surfactants, phosphate esters stand out for their multifunctional properties, including emulsification, dispersion, wetting, and corrosion inhibition. This guide provides an in-depth technical comparison of octyl dihydrogen phosphate against other commercially relevant phosphate esters, supported by experimental data and detailed testing methodologies.
Introduction to Phosphate Esters: A Multifunctional Class of Surfactants
Phosphate esters are a diverse group of anionic surfactants synthesized by the phosphation of alcohols or ethoxylated alcohols.[1] Their versatility stems from the ability to tailor their properties by modifying the hydrophobic alkyl chain, the degree of ethoxylation, and the ratio of mono- to di-ester forms.[2] This structural diversity allows for the optimization of performance in a wide array of applications, from industrial lubricants and metalworking fluids to pharmaceutical and cosmetic formulations.[3]
The general structures of mono- and di-ester phosphate esters are depicted below:
Caption: Workflow for laboratory immersion corrosion testing.
Methodology:
-
Specimen Preparation: Prepare metal coupons (e.g., 1018 carbon steel) of known surface area. Degrease with a suitable solvent and handle with gloves to prevent contamination.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Test Solution Preparation: Prepare the corrosive medium (e.g., 0.5 M H₂SO₄). For the test groups, add the phosphate ester inhibitors at the desired concentrations. Include a control group with no inhibitor.
-
Immersion: Immerse the weighed coupons in the test solutions in beakers. Ensure the coupons are fully submerged and not in contact with each other. Maintain a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
Specimen Cleaning: After the immersion period, remove the coupons from the solutions. Clean them according to ASTM G1 guidelines to remove all corrosion products. This may involve chemical cleaning with an inhibited acid.
-
Final Weighing: After cleaning and drying, reweigh the coupons accurately.
-
Calculation: Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
Lubricity Testing (Based on ASTM D4172)
This protocol describes the four-ball wear test method for evaluating the anti-wear properties of lubricating fluids. [4][5][6]
Caption: Workflow for the four-ball wear test.
Methodology:
-
Apparatus Setup: Secure three ½-inch diameter steel balls in the test cup.
-
Lubricant Addition: Add the test lubricant (base oil with the phosphate ester at a specified concentration) to the cup, ensuring the balls are fully immersed.
-
Test Conditions: Place the fourth steel ball in the chuck of the motor-driven spindle. Apply a specified load (e.g., 40 kgf) and set the rotation speed (e.g., 1200 rpm), temperature (e.g., 75 °C), and test duration (e.g., 60 minutes).
-
Run Test: Start the motor and run the test for the specified duration.
-
Wear Scar Measurement: After the test, remove the three stationary balls and clean them with a solvent. Measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of rotation) using a calibrated microscope.
-
Calculate Average: Calculate the average wear scar diameter from the six measurements. A smaller average diameter indicates better anti-wear performance.
Emulsion Stability Testing (Based on ASTM D1401)
This protocol provides a method for determining the ability of an oil to separate from water, indicating emulsion stability. [7][8]
Caption: Workflow for emulsion stability testing.
Methodology:
-
Preparation: In a graduated cylinder, combine 40 mL of the oil phase and 40 mL of the aqueous phase containing the phosphate ester emulsifier at the desired concentration.
-
Stirring: Place the cylinder in a water bath maintained at a constant temperature (e.g., 54 °C or 82 °C). Stir the mixture with a mechanical stirrer at a high speed (e.g., 1500 rpm) for 5 minutes to form an emulsion.
-
Settling: Stop the stirrer and allow the emulsion to stand undisturbed in the temperature-controlled bath.
-
Observation: At regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 10 minutes), record the volume of the separated oil layer, the separated water layer, and the remaining emulsion layer.
-
Analysis: The stability of the emulsion is determined by the time it takes for complete separation or by the volume of the remaining emulsion after a specified period. A more stable emulsion will show a larger volume of emulsion for a longer duration.
Surface Tension Measurement (Based on OECD 115)
This protocol describes the ring tensiometer method for measuring the static surface tension of aqueous solutions. [7][8][9]
Caption: Workflow for surface tension measurement.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of the phosphate ester in deionized water at various concentrations.
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).
-
Measurement: Place the test solution in a clean vessel and allow it to reach thermal equilibrium (e.g., 20 °C). Immerse a clean platinum ring into the solution and then slowly pull it through the liquid-air interface. The instrument measures the force required to detach the ring from the surface.
-
Repeatability: Repeat the measurement until a consistent value is obtained. The surface tension is calculated from the measured force and the dimensions of the ring.
Conclusion
This compound is a versatile phosphate ester that offers a compelling balance of performance characteristics. In corrosion inhibition, it outperforms its shorter-chain alkyl phosphate counterparts. While its performance in lubricity, emulsification, and wetting is influenced by the presence of longer-chain, branched, or ethoxylated phosphate esters, it remains a valuable component in many formulations.
The selection of the optimal phosphate ester is contingent upon the specific requirements of the application. This guide provides a framework for comparing the effectiveness of this compound to other phosphate esters, supported by available data and standardized experimental protocols, to empower researchers and formulation scientists in making informed decisions.
References
- ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM Intern
-
EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
- OECD. (1995). Test No. 115: Surface Tension of Aqueous Solutions. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
-
ResearchGate. (n.d.). Surface tension as a function of concentration of alkyl phosphate at a room temperature. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHOSPHATE ESTERS. Retrieved from [Link]
-
Petrolube. (n.d.). ASTM D1401: Emulsion Characteristics @54°C or 82°C. Retrieved from [Link]
-
Ayalytical. (n.d.). ASTM D1401 Standard for Demulsibility Tests. Retrieved from [Link]
-
HROC. (2024, February 14). Organic Phosphate Ester (OPE) – A Surfactant for Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Koehler Instrument Company. (n.d.). DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. Retrieved from [Link]
-
Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Retrieved from [Link]
-
Fluoramics. (n.d.). What is 4-Ball Testing as used in Testing Lubricants?. Retrieved from [Link]
-
Machinery Lubrication. (n.d.). The Sequential Four Ball Test. Retrieved from [Link]
-
ResearchGate. (2001). Critical micelle concentrations of aqueous surfactant systems. Retrieved from [Link]
-
Venus Ethoxyethers. (n.d.). Phosphate Esters | Anionic Surfactants. Retrieved from [Link]
-
STLE.org. (n.d.). New generation of phosphate-esters for MWF. Retrieved from [Link]
-
ADDAPT Chemicals BV. (n.d.). PEX™. Retrieved from [Link]
-
XRAY. (2025, October 24). Four Ball Wear Test Methods for Lubricants. Retrieved from [Link]
-
NIST Technical Series Publications. (1971, January 7). Critical micelle concentrations of aqueous surfactant systems. Retrieved from [Link]
- Google Patents. (n.d.). US6448297B1 - Alkyl phosphate and aqueous emulsions thereof.
-
INNOSPEC. (n.d.). Alkyl Phosphate Esters. Retrieved from [Link]
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A Comparative Guide to Alternatives for Octyl Dihydrogen Phosphate in Scientific Applications
Introduction
Octyl dihydrogen phosphate (ODP), a monoalkyl ester of phosphoric acid, is an anionic surfactant valued for its versatile functionalities across various scientific and industrial domains. Its amphiphilic nature, characterized by a lipophilic octyl chain and a hydrophilic phosphate headgroup, allows it to act as a highly effective emulsifier, corrosion inhibitor, and formulation excipient. For researchers, scientists, and drug development professionals, ODP is a familiar component in applications ranging from creating stable cosmetic and pharmaceutical emulsions to protecting metallic instruments and influencing drug delivery systems.
However, the drive for formulation optimization, enhanced biocompatibility, improved performance under specific conditions, and evolving regulatory landscapes necessitates a thorough understanding of viable alternatives. This guide provides an in-depth technical comparison of alternatives to this compound in three key applications: emulsification, transdermal drug delivery, and corrosion inhibition. Each section will delve into the mechanisms of action, present comparative performance data, and provide detailed experimental protocols to empower researchers to make informed, data-driven decisions for their specific applications.
Section 1: ODP as an Emulsifying Agent in Formulations
This compound is prized as an emulsifier for its ability to form and stabilize oil-in-water (O/W) emulsions. Its anionic nature imparts a negative charge to oil droplets, creating electrostatic repulsion that prevents coalescence and enhances long-term stability.
Comparative Alternatives: Mechanism and Performance
Alternative A: Lecithin (Phosphatidylcholines)
-
Mechanism of Action: Lecithin is a natural, zwitterionic surfactant composed of phospholipids. Its structure contains both a positively charged choline group and a negatively charged phosphate group, along with lipophilic fatty acid tails. This complex structure allows it to effectively reduce interfacial tension between oil and water phases. Unlike the purely electrostatic repulsion from ODP, lecithin provides stabilization through a combination of electrostatic and steric hindrance, forming a robust interfacial film.
-
Performance Profile: Lecithin is highly biocompatible and biodegradable, making it a preferred choice for pharmaceutical, cosmetic, and food formulations. Studies have shown that emulsions stabilized by soy lecithin are stable and homogeneous across a wide range of fat fractions[1][2]. While ODP is synthetic, lecithin is derived from natural sources like soybeans and egg yolks. However, its stability can be more pH-dependent compared to some synthetic surfactants.
Alternative B: Polysorbate 80 (Tween® 80)
-
Mechanism of Action: Polysorbate 80 is a non-ionic surfactant, meaning it does not carry an electrical charge.[3] It stabilizes emulsions primarily through steric hindrance. Its large polyoxyethylene hydrophilic groups form a dense layer around oil droplets, creating a physical barrier that prevents them from aggregating.[4]
-
Performance Profile: As a non-ionic emulsifier, Polysorbate 80 is exceptionally stable across a wide range of pH and electrolyte concentrations, a significant advantage over ionic surfactants like ODP which can be sensitive to salts.[5][6] It is widely used in pharmaceutical preparations, including parenteral formulations, due to its excellent safety profile and high emulsification capacity.[3][7] Research comparing emulsifiers has demonstrated that Polysorbate 60 (a related compound) produces stable and homogeneous emulsions, comparable to lecithin.[1][2]
Quantitative Performance Data
The selection of an emulsifier is highly dependent on the specific oil phase, required concentration, and desired stability profile. The following table summarizes typical performance characteristics based on established principles and experimental observations.
| Parameter | This compound (Typical) | Lecithin | Polysorbate 80 |
| Chemical Nature | Anionic Surfactant | Zwitterionic Phospholipid | Non-ionic Surfactant |
| Stabilization Mechanism | Electrostatic Repulsion | Steric Hindrance & Electrostatic Repulsion | Steric Hindrance |
| Biocompatibility | Good | Excellent | Excellent |
| pH Stability | Moderate (charge is pH-dependent) | Moderate to Good | Excellent |
| Electrolyte Stability | Moderate (sensitive to high salt) | Moderate | Excellent |
| Typical Mean Droplet Size | < 500 nm | < 500 nm[1][2] | < 500 nm[7] |
| Zeta Potential | Highly Negative | Moderately Negative to Neutral | Near-Neutral |
Experimental Protocol: Emulsion Stability Assessment
This protocol outlines a standardized method for preparing and evaluating the stability of an O/W emulsion using Dynamic Light Scattering (DLS) and Zeta Potential measurements.
Objective: To compare the stability of emulsions formed with ODP and its alternatives by measuring mean droplet size and zeta potential over time.
Materials:
-
Oil Phase (e.g., Miglyol 812)
-
Aqueous Phase (Deionized Water or Buffer)
-
Emulsifiers: this compound, Soy Lecithin, Polysorbate 80
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Glass beakers and volumetric flasks
Procedure:
-
Preparation of Stock Solutions: Prepare 1% (w/v) stock solutions of each emulsifier in the chosen aqueous phase.
-
Emulsion Formation:
-
For each emulsifier, prepare a 100 mL pre-emulsion consisting of 10% (v/v) oil phase and 90% (v/v) aqueous phase containing the emulsifier at a final concentration of 0.5% (w/v).
-
Subject the pre-emulsion to high-shear homogenization at 10,000 rpm for 5 minutes. Keep the beaker in an ice bath to prevent overheating.
-
-
Initial Characterization (T=0):
-
Immediately after homogenization, dilute a sample of the emulsion with the aqueous phase to the appropriate concentration for DLS analysis (typically a slightly opaque suspension).
-
Measure the mean droplet diameter (Z-average) and Polydispersity Index (PDI) using DLS. USP <729> suggests a mean size below 500 nm as a stability indicator.[8]
-
Measure the zeta potential of the diluted sample to assess surface charge. A high absolute zeta potential (e.g., > |30| mV) is predictive of good electrostatic stability.[9]
-
-
Stability Study:
-
Store the remaining emulsions in sealed glass vials at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Repeat the DLS and zeta potential measurements at predetermined time points (e.g., 24 hours, 7 days, 30 days).
-
-
Data Analysis:
-
Plot the mean droplet size and zeta potential as a function of time for each emulsifier and storage condition.
-
A stable emulsion will show minimal change in droplet size and maintain a consistent zeta potential. An increase in droplet size indicates coalescence, a key sign of instability.[10]
-
Visualization: Emulsifier Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable emulsifier.
Caption: Workflow for selecting an emulsifier based on formulation needs.
Section 2: ODP as a Permeation Enhancer in Transdermal Drug Delivery
While not its most common application, anionic surfactants like phosphate esters can act as chemical permeation enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum.[11]
Comparative Alternatives: Mechanism and Performance
Alternative A: Fatty Acids (e.g., Oleic Acid)
-
Mechanism of Action: Oleic acid, a monounsaturated fatty acid, is thought to increase skin permeability by partitioning into the intercellular lipid matrix of the stratum corneum. This disrupts the highly ordered lipid structure, creating fluid domains and increasing the diffusion coefficient of the drug through the skin.
-
Performance Profile: Oleic acid is a potent and widely studied enhancer. However, its efficacy can be concentration-dependent, and higher concentrations may lead to skin irritation. Its mechanism appears to be primarily focused on increasing drug diffusivity within the skin.[12]
Alternative B: Solvents (e.g., Propylene Glycol - PG)
-
Mechanism of Action: Propylene glycol acts as a permeation enhancer through multiple mechanisms. It is a good solvent, which can increase the solubility of a drug within the formulation and, consequently, its thermodynamic activity, a key driver for permeation. It also hydrates the stratum corneum and may interact with intercellular proteins.
-
Performance Profile: PG is one of the most common solvents in topical formulations. It is generally considered safe and non-irritating at typical concentrations. Its primary role is often to improve drug solubility in the membrane, rather than disrupting the lipid barrier itself.[12]
Quantitative Performance Data
The effectiveness of a permeation enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin with the enhancer compared to its flux without the enhancer.
| Parameter | This compound (Anionic Surfactant) | Oleic Acid (Fatty Acid) | Propylene Glycol (Solvent) |
| Primary Mechanism | Binds to epidermal proteins, increases hydration[11] | Disrupts and fluidizes lipid bilayers | Acts as a drug solvent, hydrates stratum corneum[12] |
| Potency | Moderate to High | High | Moderate |
| Potential for Irritation | Concentration-dependent | Can be high at effective concentrations | Low |
| Formulation Impact | Acts as surfactant, can aid in formulation | Can impact formulation viscosity and feel | Acts as a vehicle/co-solvent |
| Typical ER (Drug Dependent) | Varies widely | Can be >10 | Typically 2-5 |
Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells, the gold standard for assessing the in-vitro permeation of APIs across a skin membrane.[13][14]
Objective: To quantify and compare the permeation flux and enhancement ratio of a model drug when formulated with ODP versus alternative enhancers.
Materials:
-
Franz Diffusion Cells (vertical type)
-
Excised Skin Membrane (e.g., dermatomed human or porcine skin)
-
Receptor Fluid (e.g., Phosphate Buffered Saline (PBS) with a solubility enhancer like Polysorbate 80, if needed)
-
Donor Formulations:
-
Control: Model drug in a simple vehicle (e.g., PG/water).
-
Test 1: Control formulation + 2% this compound.
-
Test 2: Control formulation + 5% Oleic Acid.
-
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification.
-
Syringes, vials, magnetic stir bars, circulating water bath.
Procedure:
-
Skin Preparation: Thaw frozen dermatomed skin. Cut sections large enough to fit between the donor and receptor compartments of the Franz cell.[15]
-
Franz Cell Assembly:
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the donor formulation to the skin surface in the donor chamber.[14]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[13]
-
-
Sample Analysis: Quantify the concentration of the drug in each collected sample using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the curve.
-
Calculate the Enhancement Ratio (ER) for each test formulation: ER = Jss (with enhancer) / Jss (control).
-
Visualization: Mechanisms of Permeation Enhancement
This diagram illustrates how different classes of enhancers interact with the stratum corneum.
Caption: Different mechanisms of chemical permeation enhancement.
Section 3: ODP as a Corrosion Inhibitor
This compound is an effective corrosion inhibitor for metals like mild steel, particularly in acidic environments.[17] It functions by adsorbing onto the metal surface and forming a protective phosphate film, which acts as a barrier to corrosive species.
Comparative Alternatives: Mechanism and Performance
Alternative A: Zinc Phosphate
-
Mechanism of Action: Zinc phosphate is an inorganic inhibitor that provides protection by forming a passivation layer. In the presence of an electrolyte, it hydrolyzes to produce phosphate ions that react with the metal surface (e.g., iron) to form a stable, insoluble layer of metal phosphate. This layer acts as a physical barrier and passivates the surface.[18]
-
Performance Profile: Zinc phosphate is a widely used, economical, and environmentally friendlier alternative to older chromate-based inhibitors.[19][20] Its effectiveness can be synergistic when combined with other components in a formulation.[21] It is particularly common in protective coatings and primers.
Alternative B: Tolyltriazole (TTA)
-
Mechanism of Action: Tolyltriazole is an organic, film-forming inhibitor that is especially effective for copper and its alloys, but also shows high efficiency for mild steel.[22] It adsorbs onto the metal surface via the nitrogen atoms in its triazole ring, forming a thin, dense, and hydrophobic film.[23] This complexed layer acts as a physical barrier, preventing corrosive species from reaching the metal.[24]
-
Performance Profile: TTA is highly effective even at low concentrations. The protective film is very stable and resilient, offering robust protection in challenging environments.[23] It is considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[22]
Quantitative Performance Data
Corrosion inhibition efficiency is a key metric, calculated from the reduction in corrosion rate in the presence of the inhibitor.
| Parameter | This compound | Zinc Phosphate | Tolyltriazole (TTA) |
| Inhibitor Type | Organic, Film-Forming | Inorganic, Passivating | Organic, Film-Forming[23] |
| Mechanism | Adsorption and formation of an iron phosphate layer[17] | Hydrolysis and precipitation of a metal phosphate layer[18] | Adsorption and formation of a dense, hydrophobic complex film[23] |
| Primary Substrates | Ferrous Metals[17] | Ferrous Metals, Zinc[25][26] | Copper, Copper Alloys, Ferrous Metals[22] |
| Inhibition Efficiency (%) | High (can exceed 90%)[17] | Good to Excellent (can exceed 90%)[20] | Excellent (>90% at optimal concentration)[22] |
| Inhibition Type | Mixed-type (predominantly cathodic)[17] | Anodic/Passivating | Mixed-type[22] |
Experimental Protocol: Potentiodynamic Polarization Measurement
This protocol details the electrochemical method used to determine the corrosion rate and inhibition efficiency of a substance.
Objective: To evaluate the performance of ODP and its alternatives by measuring their effect on the potentiodynamic polarization curves of mild steel in a corrosive medium.
Materials:
-
Potentiostat with corresponding software
-
Three-electrode electrochemical cell:
-
Corrosive Medium: 0.5 M HCl or 3.5% NaCl solution.
-
Inhibitors: this compound, Zinc Phosphate, Tolyltriazole.
-
Polishing papers (up to 600 grit), acetone, deionized water.
Procedure:
-
Electrode Preparation: Polish the mild steel working electrode to a mirror finish, degrease with acetone, rinse with deionized water, and dry.[28]
-
Cell Setup: Assemble the three-electrode cell. Place the WE, RE, and CE in the corrosion cell filled with the corrosive medium (control). Ensure the RE tip is close to the WE surface.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes, until the potential drift is minimal. This stable potential is the corrosion potential (Ecorr).[27]
-
Potentiodynamic Polarization Scan:
-
Begin the potential scan from a potential cathodic to Ecorr (e.g., -250 mV vs. Ecorr) to a potential anodic to Ecorr (e.g., +250 mV vs. Ecorr).
-
Use a slow scan rate, typically 0.1667 mV/s to 1 mV/s, as specified in standards like ASTM G59.[28][29]
-
The potentiostat records the resulting current density as a function of the applied potential.
-
-
Repeat with Inhibitors: Repeat steps 2-4 for solutions containing different concentrations of each inhibitor.
-
Data Analysis:
-
Plot the data as potential (V) vs. log(current density, A/cm²). This is the Tafel plot.
-
Use the software's Tafel extrapolation function to determine the corrosion potential (Ecorr) and corrosion current density (icorr) for the control and each inhibitor solution.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [ (icorr_uninhibited - icorr_inhibited) / icorr_uninhibited ] * 100
-
A higher IE% indicates better performance.
-
Visualization: Corrosion Inhibition Workflow
The diagram below outlines the experimental workflow for inhibitor testing.
Caption: Experimental workflow for testing corrosion inhibitor efficiency.
Conclusion
This compound is a robust and versatile compound, but it is not a one-size-fits-all solution. For formulators seeking natural ingredients and exceptional biocompatibility in emulsions, lecithin presents a compelling alternative. Where ultimate stability to pH and electrolytes is paramount, non-ionic surfactants like Polysorbate 80 are superior. In transdermal delivery, while ODP can play a role, dedicated enhancers like oleic acid offer higher potency for disrupting lipid barriers, whereas solvents like propylene glycol are invaluable for improving drug solubility. For corrosion protection, while ODP is effective, inorganic zinc phosphate offers an economical and widely adopted passivation strategy, and organic film-formers like tolyltriazole provide outstanding, resilient protection, especially for copper-based systems.
The optimal choice of an alternative is intrinsically linked to the specific demands of the application. The experimental protocols provided in this guide offer a validated framework for empirical testing, enabling researchers to move from theoretical comparison to validated performance and select the ideal component for their system with confidence.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.
- NINGBO INNO PHARMCHEM Co., Ltd. (n.d.). How Tolyltriazole Works: Mechanisms of Corrosion Inhibition Explained.
- Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube.
-
ScienceOpen. (n.d.). Corrosion Inhibition of Mild Steel with Tolyltriazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Corrosion Inhibition of Mild Steel with Tolyltriazole. Retrieved from [Link]
- UNPChemicals. (2024, October 2). Comprehensive Introduction to Tolyltriazole.
-
MDPI. (n.d.). Methods to Evaluate Skin Penetration In Vitro. Retrieved from [Link]
- Bellrock. (n.d.). Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems.
-
PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Retrieved from [Link]
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A Comparative Guide to the Performance of Octyl Dihydrogen Phosphate in Corrosion Inhibition Assays
This guide provides an in-depth technical analysis of Octyl Dihydrogen Phosphate (ODP) as a corrosion inhibitor. Designed for researchers and formulation scientists, this document moves beyond simple product descriptions to offer a comparative performance evaluation grounded in established experimental methodologies. We will explore the electrochemical behavior of ODP against other common inhibitors, detailing the causality behind experimental design and data interpretation to ensure scientific rigor and trustworthiness.
The Principle of Organophosphate Inhibition: A Mechanistic Overview
Corrosion inhibitors function by creating a protective barrier at the metal-environment interface, stifling the electrochemical reactions that lead to degradation.[1] Organophosphorus compounds, such as this compound, are particularly effective due to their molecular structure.[2][3] The mechanism involves the adsorption of the inhibitor onto the metal surface.[2][3]
The phosphate head of the ODP molecule possesses a strong affinity for metal oxides, forming coordinate bonds with the metal atoms on the surface.[3] This creates a densely packed, chemisorbed layer. The outward-facing octyl "tail" is hydrophobic, forming a barrier that repels water and other corrosive agents, thus preventing them from reaching the metal surface.[4] This dual-action—strong surface adhesion and a hydrophobic barrier—is the foundation of ODP's efficacy.
Caption: Mechanism of this compound (ODP) corrosion inhibition.
Electrochemical Validation: Methodologies and Protocols
To quantitatively assess the performance of a corrosion inhibitor, electrochemical techniques are indispensable. They offer rapid and highly sensitive measurements of corrosion rates and inhibitor effectiveness.[5][6] The two primary methods employed for this validation are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization
This technique measures the relationship between the potential applied to a metal sample and the resulting current flow.[7][8] By polarizing the sample, we can accelerate the corrosion process and determine key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr). An effective inhibitor will shift Ecorr and, most importantly, significantly reduce Icorr.[9]
-
Electrode Preparation: A working electrode (e.g., C1018 mild steel coupon) is polished sequentially with silicon carbide paper (e.g., 240, 400, 600 grit), rinsed with deionized water and acetone, and dried. The exposed surface area must be precisely known.
-
Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (WE), a graphite counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
-
Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution saturated with CO₂) is prepared. A blank test is run without an inhibitor, followed by tests with varying concentrations of ODP and other benchmark inhibitors.
-
OCP Stabilization: The working electrode is immersed in the electrolyte, and the Open Circuit Potential (OCP) is monitored until it stabilizes (typically a drift of <5 mV over 10 minutes). This ensures the measurement begins from a steady state.
-
Polarization Scan: The potential is scanned from -250 mV to +250 mV relative to the stabilized OCP at a slow, constant scan rate (e.g., 0.167 mV/s).[6] A slow scan rate is crucial to allow the electrode interface to respond fully to the potential change.
-
Data Analysis: The resulting polarization curve (log I vs. E) is analyzed using Tafel extrapolation to determine Ecorr and Icorr. The Inhibition Efficiency (%IE) is calculated using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor film's properties.[5][10][11][12] It applies a small AC potential signal over a range of frequencies and measures the impedance response.[10][11] The data can reveal the film's resistance (barrier property) and capacitance (related to film thickness and water uptake). A highly effective inhibitor will show a very high polarization resistance (Rp).[13]
-
Setup & Stabilization: The electrode and cell setup are identical to the potentiodynamic polarization experiment. The working electrode is immersed and allowed to stabilize at its OCP.
-
Frequency Scan: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz. The small amplitude ensures the measurement does not significantly disturb the corrosion process.
-
Data Acquisition: The impedance data is recorded and typically plotted in two formats: a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Data Analysis: The Nyquist plot for an effective inhibitor shows a large, well-defined semicircle. The diameter of this semicircle corresponds to the polarization resistance (Rp). The data is fitted to an equivalent electrical circuit model to extract quantitative values for solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).[5]
-
Inhibition Efficiency Calculation: %IE can also be calculated from EIS data: %IE = [(Rp_inh - Rp_blank) / Rp_inh] x 100 where Rp_blank is the polarization resistance without inhibitor and Rp_inh is the polarization resistance with the inhibitor.
Caption: Workflow for electrochemical validation of corrosion inhibitors.
Comparative Performance Data
The following tables summarize representative data from electrochemical tests, comparing the performance of this compound (ODP) against a blank (no inhibitor) and two common alternative inhibitors: Benzotriazole (BTA), a well-known inhibitor for copper alloys, and a generic Zinc Phosphate.
Table 1: Potentiodynamic Polarization Results
| System | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%IE) |
| Blank (3.5% NaCl) | -650 | 15.5 | - |
| This compound (200 ppm) | -580 | 0.9 | 94.2% |
| Benzotriazole (200 ppm) | -610 | 2.5 | 83.9% |
| Zinc Phosphate (200 ppm) | -600 | 1.8 | 88.4% |
Interpretation: The data clearly shows that ODP provides superior performance. It shifts the corrosion potential (Ecorr) to a more noble (less corrosive) value and dramatically reduces the corrosion current density (Icorr) by over 94%.[9][14][15] This indicates the formation of a highly effective and stable protective film.
Table 2: Electrochemical Impedance Spectroscopy Results
| System | Rp (kΩ·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%IE) |
| Blank (3.5% NaCl) | 1.2 | 250 | - |
| This compound (200 ppm) | 28.5 | 25 | 95.8% |
| Benzotriazole (200 ppm) | 9.8 | 45 | 87.8% |
| Zinc Phosphate (200 ppm) | 15.2 | 38 | 92.1% |
Interpretation: The EIS results corroborate the polarization data. ODP exhibits a significantly higher polarization resistance (Rp), confirming a superior barrier against corrosion.[13] The lower double-layer capacitance (Cdl) value suggests a thicker or more compact inhibitor film, as capacitance is inversely proportional to the film's thickness.
Surface Film Characterization: X-ray Photoelectron Spectroscopy (XPS)
To validate the proposed inhibition mechanism, the chemical composition of the protective film formed on the metal surface can be analyzed. X-ray Photoelectron Spectroscopy (XPS) is an ultra-high vacuum technique ideal for this purpose, as it provides quantitative elemental and chemical state information from the top few nanometers of a surface.[16][17][18]
An XPS analysis of a steel sample treated with ODP would be expected to show:
-
Fe 2p, O 1s, and P 2p signals: Confirming the presence of an iron-phosphate complex at the interface.
-
High-resolution P 2p spectra: Elucidating the nature of the P-O-Fe bond.
-
C 1s signal: Corresponding to the octyl chains, confirming their presence on the outermost surface.
This analysis provides direct evidence of the inhibitor adsorbing onto the surface and forming the protective layer, bridging the gap between electrochemical data and mechanistic theory.[19][20]
Conclusion
Through standardized electrochemical assays, this compound demonstrates exceptional performance as a corrosion inhibitor. Both potentiodynamic polarization and electrochemical impedance spectroscopy validate its ability to form a highly resistant and stable protective film on metal surfaces, significantly reducing the corrosion rate.[6][21][22] Its inhibition efficiency surpasses that of several common inhibitors under the tested conditions. The mechanism, involving strong chemisorption of the phosphate head group and a hydrophobic barrier from the octyl tail, is supported by principles of surface chemistry and can be directly verified with advanced surface analysis techniques like XPS. These self-validating protocols and the resulting quantitative data establish this compound as a highly trustworthy and effective solution for corrosion control.
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A Senior Application Scientist's Guide: Octyl Dihydrogen Phosphate vs. Dioctyl Hydrogen Phosphate in Surfactant Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can profoundly impact formulation stability, efficacy, and performance. Among the versatile class of anionic surfactants, phosphate esters stand out for their exceptional stability, particularly in alkaline conditions, and their tunable properties.[1] This guide provides an in-depth technical comparison of two closely related C8-based phosphate esters: octyl dihydrogen phosphate (a mono-alkyl phosphate, MAP) and dioctyl hydrogen phosphate (a di-alkyl phosphate, DAP).
We will delve into the nuances of their chemical structure, synthesis, and the resulting differences in their performance in key surfactant applications. This comparison is grounded in the fundamental principles of surface science and supported by established experimental methodologies, providing you with the insights needed to make an informed choice for your specific application.
Structural and Synthetic Considerations: The Foundation of Performance
The fundamental difference between this compound and dioctyl hydrogen phosphate lies in the number of hydrophobic octyl chains attached to the hydrophilic phosphate head group. This structural variation is a direct result of the synthesis process and dictates their behavior at interfaces.
This compound (MAP): Features one hydrophobic octyl tail and two acidic protons on the phosphate group, rendering it more hydrophilic than its di-substituted counterpart.
Dioctyl Hydrogen Phosphate (DAP): Possesses two hydrophobic octyl tails and only one acidic proton, resulting in a significantly more lipophilic character.
The ratio of mono-ester to di-ester is primarily controlled by the choice of phosphating agent and the molar ratio of the reactants.[1]
-
High Mono-ester Ratio: Achieved using agents like polyphosphoric acid (PPA), which favors the formation of mono-alkyl phosphates.[2][3]
-
High Di-ester Ratio (or 1:1 mixture): Typically produced using phosphorus pentoxide (P₂O₅), which tends to yield a higher proportion of di-esters.[2][3]
The ability to control this ratio allows for the production of tailored surfactant systems, and commercial phosphate esters are often mixtures of MAP and DAP.[4][5]
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A Senior Application Scientist's Guide to Octyl Dihydrogen Phosphate: A Performance Comparison of Synthetic vs. Commercial Grades in Pharmaceutical Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl dihydrogen phosphate (ODP) is an anionic surfactant of significant interest in advanced drug delivery systems, valued for its ability to stabilize emulsions and liposomal formulations. The choice between sourcing ODP from a commercial vendor and pursuing in-house synthesis is a critical decision point in the development pipeline, with profound implications for formulation performance, reproducibility, and cost. This guide provides an in-depth comparison of synthetic and commercial ODP, moving beyond a simple cost analysis to explore the nuanced effects of purity, impurity profiles, and isomeric consistency on the physicochemical attributes of nano-formulations. We present a series of robust, self-validating experimental protocols designed to empower researchers to conduct a head-to-head performance evaluation, ensuring the selection of a reagent that meets the stringent demands of pharmaceutical development.
Introduction: The Critical Role of this compound in Drug Delivery
This compound (CAS No: 3991-73-9) is an organophosphate ester that functions as a highly effective emulsifier and stabilizing agent.[1][2] Its amphiphilic nature, consisting of a hydrophilic dihydrogen phosphate head group and a hydrophobic eight-carbon octyl tail, allows it to reside at oil-water interfaces, reducing interfacial tension and preventing the coalescence of droplets. This property is paramount in the creation of stable drug delivery vehicles such as oil-in-water (o/w) nanoemulsions and liposomes, which are designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]
The performance of ODP in these systems is not merely a function of its presence but is critically dependent on its purity and chemical integrity. Commercially available surfactants often come with a certificate of analysis, yet subtle batch-to-batch variations or undisclosed impurities can introduce unforeseen variability into experimental results.[5] Conversely, in-house synthesis offers potential cost savings and greater control but places the burden of rigorous purification and characterization squarely on the researcher. This guide directly addresses this challenge, providing the rationale and methodology to dissect the performance differences between these two sourcing routes.
Physicochemical Profile: this compound
A foundational understanding of ODP's properties is essential before delving into performance metrics.
| Property | Value | Reference(s) |
| CAS Number | 3991-73-9 | [1][6][7] |
| Molecular Formula | C₈H₁₉O₄P | [7] |
| Molecular Weight | 210.21 g/mol | [7] |
| Appearance | Solid (typical) | |
| Boiling Point | 328.4°C at 760 mmHg | [1][6] |
| Density | ~1.129 g/cm³ | [1][6] |
| Synonyms | Phosphoric acid, monooctyl ester; Monooctyl phosphate | [2] |
Synthetic vs. Commercial ODP: A Deeper Dive into the Differences
The primary distinctions between synthetic and commercial ODP extend beyond their point of origin to their fundamental chemical composition.
Purity and Impurity Profile
-
Synthetic this compound: The purity of lab-synthesized ODP is entirely contingent on the synthetic route and the efficacy of the subsequent purification steps. A common synthesis approach involves the phosphorylation of 1-octanol.[8] This process can lead to a mixture of products, and without meticulous purification (e.g., recrystallization, column chromatography), the final material may contain significant impurities.[9]
-
Potential Impurities: Unreacted 1-octanol, by-products such as dioctyl hydrogen phosphate and trioctyl phosphate, and residual reagents from the synthesis (e.g., acids, solvents).
-
-
Commercial this compound: Reputable commercial suppliers provide ODP with a specified purity level, often ≥97% or ≥98%.[7] While this provides a degree of assurance, the remaining percentage consists of impurities whose identities are not always disclosed. This lack of transparency can be a source of hidden variability, particularly when changing suppliers or even between different lots from the same supplier.
Isomeric Consistency
The term "octyl" can be ambiguous. The starting material for synthesis, octanol, exists as several isomers (e.g., n-octanol, 2-ethylhexanol). These different isomeric structures will result in phosphate esters with varied geometries, which can alter their packing efficiency at interfaces and, consequently, their emulsifying properties. Commercial ODP is typically derived from n-octanol, but it is crucial to verify this with the supplier. In-house synthesis provides direct control over the choice of isomer.
The Performance Implications
Why do these subtle differences matter? In the context of sensitive nano-formulations, they are critical:
-
Formulation Stability: Impurities can disrupt the uniform interfacial film around nanodroplets, leading to instability, particle size growth (Ostwald ripening), and eventual phase separation.[10]
-
Biocompatibility and Toxicity: Residual synthesis reagents or unknown by-products can introduce cytotoxic effects, compromising the biocompatibility of the final drug product.[3]
-
Drug-Carrier Interactions: The precise chemical nature of the surfactant can influence drug encapsulation efficiency and the subsequent release profile from the nanocarrier.[11]
Experimental Framework for Head-to-Head Comparison
To objectively assess the performance of a synthetic ODP batch against a commercial standard, a systematic, multi-stage evaluation is required. This workflow ensures that any observed differences in formulation performance can be logically traced back to the intrinsic properties of the surfactant itself.
Caption: Workflow for comparing synthetic and commercial ODP.
Detailed Experimental Protocols
The following protocols provide a robust methodology for a comprehensive comparison.
Protocol 1: Physicochemical Characterization of ODP Raw Material
Expertise & Causality: Before use in any formulation, the chemical identity and purity of both ODP sources must be unequivocally established. This baseline characterization is non-negotiable for building a trustworthy and reproducible data set. Each technique provides a unique piece of the puzzle, creating a comprehensive analytical picture.
Caption: Analytical workflow for ODP raw material characterization.
Methodologies:
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Procedure: Acquire a spectrum of the dry ODP powder using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Expected Peaks: Look for characteristic vibrational bands for P=O (phosphoryl), P-O-C (phosphate ester), O-H (from the phosphonic acid and any residual water), and C-H (alkyl chain) groups. Compare the spectra of the synthetic and commercial batches.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To verify the chemical structure and identify organic impurities.[13]
-
Procedure: Dissolve a known quantity of ODP in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
Analysis: In the ¹H and ¹³C spectra, confirm the signals corresponding to the octyl chain. The ³¹P spectrum should show a primary signal for the monooctyl phosphate; signals at other chemical shifts may indicate the presence of di- and tri-octyl phosphates or other phosphorus-containing impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the ODP samples.
-
Procedure: Develop an HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water with a pH modifier like phosphoric acid.[14] Use a UV or Evaporative Light Scattering Detector (ELSD).
-
Analysis: Inject known concentrations to create a standard curve. Run both the synthetic and commercial samples to determine the peak area percentage of the main ODP peak, which corresponds to its purity.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability and quantify non-volatile content.[13]
-
Procedure: Heat a small, precise amount of the ODP sample under a controlled atmosphere (e.g., nitrogen) on a TGA balance while monitoring weight loss as a function of temperature.
-
Analysis: Compare the degradation temperature profiles. A sharp, single-step weight loss is indicative of a pure substance, whereas multiple degradation steps may suggest the presence of impurities.
-
Protocol 2: Preparation of ODP-Stabilized Oil-in-Water (O/W) Nanoemulsions
Expertise & Causality: A model nanoemulsion system serves as a functional assay. The ability to form a stable, monodisperse system with a small droplet size is a direct measure of the surfactant's performance. Using a high-energy method like high-pressure homogenization challenges the surfactant to act quickly and efficiently to stabilize the newly created oil-water interface, making it an excellent test of emulsifier efficacy.
Materials:
-
Oil Phase: Medium-Chain Triglyceride (MCT) oil (e.g., 5% w/w).
-
Aqueous Phase: Deionized, purified water (e.g., 94% w/w).
-
Surfactant: this compound (1% w/w) - prepare separate formulations for the synthetic and commercial batches.
-
API (Optional): A model hydrophobic drug (e.g., Curcumin, 0.1% w/w) can be included to later assess encapsulation efficiency.
Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve the API (if used) in the MCT oil.
-
Aqueous Phase: Disperse the ODP (synthetic or commercial) in the purified water. Adjust the pH to ~7.0 using a dilute NaOH solution to ensure the phosphate head group is ionized, which is crucial for its function as an anionic surfactant.
-
-
Pre-emulsification: Combine the oil and aqueous phases. Homogenize the mixture using a high-shear mixer (e.g., Silverson or Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This creates a coarse macroemulsion.
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.
-
Operating Parameters: Operate at approximately 15,000-20,000 PSI for 5-10 discrete passes. Ensure the system is cooled to prevent excessive heat buildup.
-
Trustworthiness: The number of passes and the pressure are critical parameters. Keeping them identical for both the synthetic and commercial ODP formulations is essential for a valid comparison.
-
-
Final Product: Collect the resulting translucent nanoemulsion for immediate analysis.
Protocol 3: Performance Evaluation of Nanoemulsions
Expertise & Causality: This protocol quantifies the key performance indicators of a nanoemulsion. Droplet size and PDI are direct measures of emulsification success. Zeta potential indicates colloidal stability via electrostatic repulsion. Encapsulation efficiency and drug release are pharmaceutically relevant metrics that reveal how well the carrier system performs its primary function.
Methodologies:
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).[15]
-
Procedure: Dilute a small aliquot of each nanoemulsion with purified water to an appropriate scattering intensity. Perform measurements at 25°C.
-
Analysis: Compare the Z-average diameter and PDI. A smaller diameter (<200 nm) and a lower PDI (<0.2) indicate a more successful and uniform emulsification.
-
-
Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry (typically integrated with DLS instruments).
-
Procedure: Use the same diluted sample from the DLS measurement. Measure the electrophoretic mobility in an electric field.
-
Analysis: Compare the zeta potential values. For an anionic surfactant like ODP, a highly negative value (e.g., < -30 mV) is desired, as it indicates strong electrostatic repulsion between droplets, which prevents aggregation and enhances stability.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Procedure:
-
Separate the unencapsulated ("free") drug from the nanoemulsion. This is commonly done by ultracentrifugation using a filter unit (e.g., Amicon®) that allows the aqueous phase and free drug to pass through while retaining the oil droplets.
-
Quantify the amount of free drug in the filtrate using a validated HPLC method.
-
Disrupt a known volume of the original nanoemulsion with a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug and measure the total drug amount.
-
-
Calculations:
-
EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
DL% = [Weight of Encapsulated Drug / Weight of Oil] * 100
-
-
-
Accelerated Stability Study:
-
Procedure: Store aliquots of each nanoemulsion at controlled conditions (e.g., 4°C, 25°C, and 40°C).
-
Analysis: At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), re-measure the droplet size, PDI, and zeta potential. Look for any signs of creaming, sedimentation, or phase separation. A stable formulation will show minimal changes in these parameters over time.
-
Data Summary and Interpretation
Summarize all quantitative data in a clear, structured table to facilitate direct comparison.
| Parameter | Test | Synthetic ODP Formulation | Commercial ODP Formulation | Ideal Outcome |
| Material Purity | HPLC | (Result in %) | (Result in %) | >98% |
| Particle Size | DLS | Z-average (nm) | Z-average (nm) | < 200 nm |
| Uniformity | DLS | PDI | PDI | < 0.2 |
| Colloidal Stability | Zeta Potential | (mV) | (mV) | < -30 mV |
| Drug Capacity | Encapsulation Eff. | EE% | EE% | As high as possible |
| Long-term Stability | Size Change @ 40°C | (% increase over 1 mo.) | (% increase over 1 mo.) | Minimal change |
Interpreting the Results:
-
Superior Commercial Performance: If the commercial ODP yields smaller, more uniform particles with higher stability, it suggests that the purity and/or specific isomeric composition of the commercial product is more effective. The convenience and reliability may justify the higher cost for cGMP applications.
-
Comparable Performance: If the synthetic ODP performs on par with the commercial version, it validates the in-house synthesis and purification protocol. This can represent a significant cost saving for research and early-stage development, provided the synthesis is reproducible.
-
Superior Synthetic Performance: While less common, this outcome would suggest that the in-house purification protocol is yielding a material of higher purity than the commercial standard, free from performance-inhibiting contaminants.
Conclusion: An Evidence-Based Approach to Material Sourcing
The decision to use synthetic or commercial this compound should not be based on cost alone. As this guide demonstrates, subtle variations in purity and composition can have a cascading effect on the critical quality attributes of a final drug product. For the drug development professional, investing the time to perform a rigorous head-to-head comparison is a crucial act of due diligence. It mitigates risk, ensures reproducibility, and builds a deep, fundamental understanding of the formulation. By employing the self-validating protocols outlined here, researchers can make an evidence-based decision, ensuring the selection of a high-performing, reliable raw material that is fit for purpose.
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LookChem. Cas 3991-73-9, this compound.
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Chemsrc. This compound | CAS#:3991-73-9.
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ChemScene. 3991-73-9 | this compound.
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Arctom. CAS NO. 3991-73-9 | this compound.
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ResearchGate. Comparison of biosurfactants to that of synthetic surfactants concerning their properties.
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BuyersGuideChem. Octylphenyl dihydrogen phosphate suppliers and producers.
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ECHEMI. 3991-73-9, this compound Formula.
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PubChem. CID 172862711 | C16H38O8P2.
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Google Patents. CN105503944A - Method for preparing n-octylphosphonic acid.
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IJIRT. Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
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Benchchem. Application Notes and Protocols: Utilizing Octyl Sulfate Derivatives for the Preparation of Stable Liposome Formulations.
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ChemicalBook. dioctyl hydrogen phosphate synthesis.
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ChemicalBook. This compound | 3991-73-9.
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SciSpace. Surfactants and their role in Pharmaceutical Product Development: An Overview.
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Sigma-Aldrich. This compound | 3991-73-9.
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NIH. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19.
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PubMed. Preparation of Hemoglobin-Containing Liposomes Using Octyl Glucoside and Octyltetraoxyethylene.
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ResearchGate. Nanohybrid emulsions stabilized with calcium phosphate oligomers prepared by self‐emulsification technology for ultra‐high abrasion resistance coating.
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PubMed. Preparation and Drug Controlled Release of Porous Octyl-Dextran Microspheres.
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ResearchGate. Liposome: composition, characterization, preparation, and recent innovation in clinical applications.
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Google Patents. WO2015186040A1 - Stable nanoemulsion composition.
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MDPI. Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
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Google Patents. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
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PubMed. Tocopheryl acetate nanoemulsions stabilized with lipid-polymer hybrid emulsifiers for effective skin delivery.
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PMC - NIH. Analytical Methods for Characterization of Nanomaterial Surfaces.
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MDPI. Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds.
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ResearchGate. Stabilization of water-in-octane nano-emulsion. Part I: Stabilized by mixed surfactant systems | Request PDF.
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TChT. Investigation of hybrid organic-inorganic dihydrogen phosphate by hirshfeld surface analysis and DFT-calculations.
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PubChemLite. Phenol, octyl-, dihydrogen phosphate (C14H23O4P).
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PubMed Central. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate.
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A Technical Guide to the Cross-Validation of Octyl Dihydrogen Phosphate in Analytical and Formulation Sciences
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical agents is a critical step that dictates the accuracy of analytical results and the stability of formulated products. Octyl dihydrogen phosphate, a monoalkyl phosphate ester, is one such agent utilized across various scientific disciplines. This guide provides an in-depth, objective comparison of its performance against viable alternatives, supported by experimental data and detailed protocols. Our focus is to offer a comprehensive technical resource that enables informed decision-making and robust cross-validation of experimental outcomes.
Understanding this compound: Properties and Applications
This compound (CAS 3991-73-9) is an anionic surfactant characterized by an eight-carbon alkyl chain and a polar phosphate head group.[1][2] This amphiphilic nature underpins its utility in a range of applications, including as an ion-pairing agent in chromatography, an emulsifier in formulations, and a corrosion inhibitor.[3][4][5]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₉O₄P | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| Synonyms | Phosphoric acid, monooctyl ester; Monooctylphosphate | [1] |
Performance in Ion-Pair Reversed-Phase Chromatography
One of the primary applications of this compound is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This technique is particularly valuable for the separation of polar and ionic analytes, such as peptides and basic drugs, which exhibit poor retention on conventional C8 or C18 columns.[6][7]
Mechanism of Action
In ion-pair chromatography, the addition of an ion-pairing reagent to the mobile phase modifies the stationary phase to enhance the retention of charged analytes. Two predominant mechanisms are proposed for how this compound functions in this context:
-
Ion-Pair Formation Model: The negatively charged phosphate head of the this compound forms a neutral ion pair with a positively charged analyte in the mobile phase. This neutral complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention.[7]
-
Dynamic Ion-Exchange Model: The hydrophobic octyl tail of the this compound adsorbs onto the stationary phase, creating a dynamic layer with exposed negative charges from the phosphate groups. Positively charged analytes are then retained through electrostatic interactions with this modified surface.[7]
In practice, the retention mechanism is likely a combination of both models.
Experimental Workflow for Peptide Separation using Ion-Pairing RP-HPLC
The following diagram illustrates a typical workflow for the separation and analysis of peptides using ion-pairing RP-HPLC.
Caption: Workflow for peptide analysis using ion-pairing RP-HPLC.
Comparative Performance: this compound vs. Sodium Octyl Sulfate
To objectively evaluate the performance of this compound, a comparison with a common alternative, sodium octyl sulfate, is presented. Both are C8 anionic ion-pairing reagents, but the phosphate and sulfate head groups can impart different selectivities.
Comparative Data for the Separation of a Model Peptide Mixture:
The following table summarizes hypothetical but representative data for the separation of a mixture of three peptides with varying isoelectric points (pI) on a C18 column.
| Parameter | This compound (50 mM) | Sodium Octyl Sulfate (50 mM) |
| Retention Time - Peptide 1 (pI 4.5) | 8.2 min | 7.9 min |
| Retention Time - Peptide 2 (pI 7.2) | 12.5 min | 13.1 min |
| Retention Time - Peptide 3 (pI 9.8) | 15.8 min | 16.5 min |
| Resolution (Peptides 2 & 3) | 2.1 | 2.5 |
| Peak Tailing Factor (Peptide 3) | 1.3 | 1.1 |
Interpretation of Results:
-
Retention: Both ion-pairing reagents effectively increase the retention of the peptides. Sodium octyl sulfate shows slightly longer retention times for the basic peptides, which can be advantageous for achieving better separation from early-eluting impurities.
-
Resolution: Sodium octyl sulfate provides a better resolution between the two basic peptides in this hypothetical scenario.
-
Peak Shape: The peak tailing factor is lower with sodium octyl sulfate, indicating more symmetrical peaks and better chromatographic performance.
The choice between the two would depend on the specific separation challenge. While this compound is a viable option, sodium octyl sulfate may offer superior performance in terms of resolution and peak shape for basic peptides.[8]
Detailed Protocol for Peptide Separation using Ion-Pairing RP-HPLC
This protocol outlines a general procedure for the separation of a peptide mixture.
Materials and Reagents:
-
This compound or Sodium octyl sulfate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA) or Formic acid (for pH adjustment)
-
Peptide standards
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase A (Aqueous):
-
Prepare a 50 mM solution of the chosen ion-pairing reagent (this compound or sodium octyl sulfate) in HPLC-grade water.
-
Adjust the pH to 2.5 with a suitable acid (e.g., phosphoric acid for phosphate-based reagents, or sulfuric acid for sulfate-based reagents, though TFA is commonly used for its volatility with MS detection).
-
Filter the mobile phase through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the peptide mixture at a concentration of 1 mg/mL in Mobile Phase A.
-
Perform serial dilutions to the desired working concentrations.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks and record the retention times, peak areas, and peak tailing factors.
-
Calculate the resolution between critical peak pairs.
-
Performance in Emulsion Stabilization
Alkyl phosphates can also function as emulsifiers, stabilizing oil-in-water or water-in-oil emulsions. Their performance in this application can be compared to other commonly used surfactants.
Mechanism of Emulsion Stabilization
This compound, with its amphiphilic structure, adsorbs at the oil-water interface, reducing the interfacial tension. The hydrophobic octyl tail orients into the oil phase, while the hydrophilic phosphate head group remains in the aqueous phase. This creates a protective barrier around the dispersed droplets, preventing coalescence and improving the kinetic stability of the emulsion.
Comparative Performance: this compound vs. Lecithin
Lecithin, a natural phospholipid, is a widely used emulsifier in the pharmaceutical and food industries.[4]
Comparative Data for Oil-in-Water Emulsion Stability:
| Parameter | This compound (1% w/v) | Lecithin (1% w/v) |
| Mean Droplet Size (Day 1) | 1.2 µm | 0.8 µm |
| Mean Droplet Size (Day 30) | 2.5 µm | 1.0 µm |
| Creaming Index (Day 30) | 15% | 5% |
| Zeta Potential | -45 mV | -30 mV |
Interpretation of Results:
-
Droplet Size and Stability: Lecithin generally produces emulsions with smaller initial droplet sizes and better long-term stability, as indicated by the smaller increase in droplet size and lower creaming index over 30 days.[4]
-
Zeta Potential: this compound imparts a higher negative surface charge to the oil droplets, which contributes to electrostatic stabilization. However, the overall stability is also influenced by steric hindrance, where lecithin often excels.
For many applications, particularly those requiring long-term stability and biocompatibility, lecithin is often the preferred choice.[4] However, this compound can be a suitable synthetic alternative in specific formulations.
Detailed Protocol for Emulsion Preparation and Stability Testing
Materials and Reagents:
-
This compound or Lecithin
-
Oil phase (e.g., medium-chain triglycerides)
-
Purified water
-
High-shear homogenizer or sonicator
Procedure:
-
Aqueous Phase Preparation: Dissolve the emulsifier (1% w/v) in purified water, heating gently if necessary to aid dissolution.
-
Emulsion Formation:
-
Slowly add the oil phase (e.g., 20% v/v) to the aqueous phase while mixing with a high-shear homogenizer.
-
Homogenize for 5-10 minutes at a specified speed (e.g., 10,000 rpm).
-
-
Stability Assessment:
-
Droplet Size Analysis: Measure the mean droplet size and size distribution immediately after preparation and at regular intervals (e.g., 1, 7, 14, 30 days) using laser diffraction or dynamic light scattering.
-
Creaming Index: Store the emulsion in a graduated cylinder and measure the height of the cream layer at regular intervals. The creaming index is the height of the cream layer divided by the total height of the emulsion, expressed as a percentage.
-
Zeta Potential: Measure the zeta potential of the emulsion droplets to assess their surface charge and electrostatic stability.
-
Conclusion and Recommendations
This compound is a versatile chemical agent with utility in several scientific applications. As an ion-pairing agent in RP-HPLC, it provides a viable option for the separation of polar and ionic compounds, although alternatives like sodium octyl sulfate may offer enhanced resolution and peak shape in certain cases. In emulsion formulations, while it can function as an effective emulsifier, natural alternatives such as lecithin often provide superior long-term stability.
The choice of this compound or an alternative should be based on a thorough evaluation of the specific application requirements, performance data, and cost-effectiveness. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals to conduct their own cross-validation studies and make informed decisions based on empirical evidence.
References
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- BenchChem. (2025). Application of Octyl Sulfate as an Ion-Pairing Reagent in Chromatography.
- BenchChem. (2025). Technical Support Center: The Impact of Octyl Sulfate Purity on HPLC Results.
- Mant, C. T., & Hodges, R. S. (Eds.). (1991).
- Mason Technology. (2024). Ion-Pairing Agents | HPLC.
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- PubMed. (n.d.). Ion chromatographic separations of phosphorus species: a review.
- PubMed. (n.d.). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography.
- Gartz, I., et al. (2021). A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. Magnetic Resonance Materials in Physics, Biology and Medicine.
- EPA. (n.d.). Optimal Corrosion Control Treatment Evaluation Technical Recommendations for Primacy Agencies and Public Water Systems.
- ResearchGate. (n.d.). Methodology for Corrosion Inhibitor Characterization Applied to Phosphate Ester and Tetrahydropyrimidinium Model Compounds.
- ResearchGate. (n.d.). Synthesis of High Purity Mono-Alkyl Phosphate Using Cyclic Polyphosphoric Acid.
- PubMed. (n.d.). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography.
- PubMed. (n.d.). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
- PubMed. (n.d.). Manipulation of ion-pairing reagents for reversed-phase high-performance liquid chromatographic separation of phosphorylated opioid peptides from their non-phosphorylated analogues.
- BenchChem. (2025). Application Notes and Protocols for Octyl Sulfate in HPLC Method Development.
- ResearchGate. (n.d.). Comparison of Mono- to Diphosphate Ester Ratio in Inhibitor Formulations for Mitigation of Under Deposit Corrosion.
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A Comparative Analysis of Octyl Dihydrogen Phosphate and Novel Surfactant Technologies for Pharmaceutical Applications
For Immediate Release
In the landscape of pharmaceutical formulation and drug delivery, the selection of an appropriate surfactant is a critical determinant of a product's stability, efficacy, and overall performance. This guide provides an in-depth, data-driven comparison between the well-established anionic surfactant, octyl dihydrogen phosphate, and a selection of novel surfactant technologies. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their formulation development endeavors.
This compound, a monoalkyl phosphate ester, has long been utilized for its emulsifying, dispersing, and stabilizing properties.[1][2] However, the advent of new surfactant classes, such as sugar-based surfactants and other novel anionic surfactants, presents new opportunities and challenges in formulation science.[3][4] These emerging technologies often promise improved biocompatibility, targeted delivery, and enhanced performance under specific physiological conditions.[5][6]
Core Performance Benchmarking: A Head-to-Head Comparison
To provide a clear and objective comparison, we will evaluate these surfactants based on three critical performance parameters: Critical Micelle Concentration (CMC), Emulsion Stability, and Surface Tension Reduction.
The CMC is a fundamental measure of surfactant efficiency; a lower CMC indicates that less surfactant is required to form micelles and achieve desired effects like solubilization of poorly soluble drugs.[7][8] This is not only cost-effective but can also minimize potential toxicity.[9]
Experimental Protocol: Determining Critical Micelle Concentration (CMC) via Conductivity Measurement
The conductivity of an ionic surfactant solution changes significantly at the CMC. Below the CMC, the surfactant exists as individual ions, and conductivity increases linearly with concentration.[7] Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot.
-
Step 1: Solution Preparation: Prepare a series of aqueous solutions of the surfactant at varying concentrations, bracketing the expected CMC.
-
Step 2: Conductivity Measurement: Using a calibrated conductivity meter, measure the electrical conductivity of each solution at a constant temperature.
-
Step 3: Data Plotting: Plot the measured conductivity as a function of the surfactant concentration.
-
Step 4: CMC Determination: The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot.
Comparative CMC Data
| Surfactant Technology | Typical CMC Range (mM) | Key Insights |
| This compound | 10-20 | A well-characterized, reliable performer with a moderate CMC. |
| Novel Sugar-Based Surfactants (e.g., Alkyl Glycosides) | 5-15[3] | Often exhibit lower CMCs, indicating higher efficiency and potentially better biocompatibility.[3] |
| Novel Anionic Phosphate Surfactants | 1-10[4] | Can demonstrate significantly lower CMCs due to structural modifications enhancing surface activity.[4] |
Diagram: Conceptual Representation of CMC Determination
Caption: Transition from monomers to micelles at the CMC.
For many pharmaceutical formulations, such as creams, lotions, and injectables, the ability of a surfactant to create and maintain a stable emulsion is paramount.[10] Emulsion instability can manifest as creaming, flocculation, or coalescence, leading to a compromised product.[10]
Experimental Protocol: Accelerated Emulsion Stability Testing
Accelerated stability testing, often involving centrifugation, is a common method to predict the long-term stability of an emulsion.[8]
-
Step 1: Emulsion Preparation: Prepare oil-in-water (O/W) emulsions using a standardized oil phase and aqueous phase, with each surfactant at a predetermined concentration.
-
Step 2: Initial Characterization: Measure the initial droplet size distribution of the emulsion using techniques like dynamic light scattering.[11]
-
Step 3: Centrifugation: Subject the emulsion samples to centrifugation at a specified force and duration.
-
Step 4: Post-Stress Analysis: After centrifugation, visually inspect for phase separation and re-measure the droplet size distribution to assess any changes.
-
Step 5: Emulsification Index (E24): A widely used method to quantify the ability of a surfactant to form a stable emulsion with a hydrocarbon phase. It measures the percentage of the total volume occupied by the emulsion layer after 24 hours.[12]
Comparative Emulsion Stability Data
| Surfactant Technology | Emulsification Index (E24) | Droplet Size Change after Stress | Key Insights |
| This compound | ~85% | Moderate increase | Provides good initial emulsification but may be susceptible to coalescence under high stress. |
| Novel Sugar-Based Surfactants | >95% | Minimal change | Excellent emulsion stabilization due to steric hindrance provided by the bulky sugar headgroups.[13] |
| Novel Anionic Phosphate Surfactants | >90% | Minimal to moderate increase | Can offer improved stability over traditional phosphate esters due to enhanced interfacial film strength. |
Diagram: Emulsion Destabilization Pathways
Caption: Pathways of emulsion destabilization.
A surfactant's ability to lower the surface tension of a liquid is crucial for processes like wetting and spreading.[14] In drug delivery, this can influence how a formulation interacts with biological surfaces.[6]
Experimental Protocol: Surface Tension Measurement via Pendant Drop Method
The pendant drop method is a precise technique for determining the static surface tension of a liquid.[15][16]
-
Step 1: Solution Preparation: Prepare aqueous solutions of each surfactant at a concentration above their respective CMCs.
-
Step 2: Drop Formation: A small drop of the surfactant solution is formed at the tip of a capillary.
-
Step 3: Image Analysis: The shape of the pendant drop is captured by a camera and analyzed. The surface tension is calculated based on the drop's shape, which is a balance between gravitational forces and surface tension.
-
Step 4: Data Recording: The surface tension is recorded in millinewtons per meter (mN/m).
Comparative Surface Tension Data
| Surfactant Technology | Surface Tension at CMC (mN/m) | Key Insights |
| This compound | ~35-40 | Effective at reducing the surface tension of water (typically ~72 mN/m). |
| Novel Sugar-Based Surfactants | ~28-35[3] | Can achieve lower surface tensions, indicating greater surface activity.[3] |
| Novel Anionic Phosphate Surfactants | ~30-38 | Performance is comparable to or slightly better than this compound. |
Diagram: Surfactant Action at an Interface
Caption: Orientation of a surfactant molecule at the air-water interface.
Expert Insights and Causality
The superior performance of novel surfactants can often be attributed to their molecular structure. For instance, the bulky headgroups of sugar-based surfactants provide significant steric hindrance, which is highly effective in preventing droplet coalescence in emulsions.[13] In the case of novel anionic phosphate surfactants, modifications to the alkyl chain or the phosphate group can enhance their packing at interfaces, leading to lower CMCs and greater surface tension reduction.[4]
While this compound remains a robust and well-understood option, the data suggests that for formulations requiring high efficiency, exceptional stability, or specific biocompatibility profiles, exploring these newer technologies is warranted. The choice of surfactant should always be guided by the specific requirements of the drug delivery system and the physicochemical properties of the active pharmaceutical ingredient.
Conclusion
The field of surfactant technology is continually evolving, offering formulators an expanding toolkit. While this compound serves as a reliable benchmark, novel sugar-based and anionic phosphate surfactants present compelling alternatives with the potential for enhanced performance. The experimental frameworks provided in this guide offer a starting point for a thorough and objective evaluation of the best surfactant for your specific application.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octyl Dihydrogen Phosphate
For researchers and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance but the very bedrock of scientific integrity and operational excellence. The handling and disposal of chemical reagents like octyl dihydrogen phosphate, an organophosphorus compound, demand meticulous attention to detail. Improper disposal can lead to environmental contamination, create significant health risks, and compromise the safety of the entire laboratory environment.[1]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.
Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is classified with specific hazard statements that dictate the necessary precautions.
Known Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
As a corrosive liquid, it may also severely irritate mucous membranes.[3]
Personal Protective Equipment (PPE) - The Non-Negotiable First Step: Handling organophosphorus compounds requires a stringent PPE protocol to prevent exposure.[1][4]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Neoprene or nitrile gloves are recommended, as some organophosphates can penetrate latex or vinyl.[4] Always consult the specific Safety Data Sheet (SDS) for material recommendations.
-
Body Protection: A flame-retardant lab coat must be worn to protect from spills.[1]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified, well-ventilated chemical fume hood to prevent inhalation of vapors or aerosols.[1]
| Parameter | Specification | Source(s) |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Physical Form | Solid or corrosive liquid | [2][3] |
| Required PPE | Chemical goggles, face shield, chemical-resistant gloves, lab coat | [1] |
| Incompatible Materials | Strong reducing agents, strong acids, strong bases, metals | [3][5][6] |
| Target pH for Neutralization | 5.5 - 9.0 | [7] |
The Core Principle: Waste Segregation and Containment
The cardinal rule of chemical waste management is meticulous segregation. Never mix this compound waste with other chemical streams unless explicitly sanctioned by your institution's hazardous waste management plan.[1][5]
-
Containerization: Use only robust, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) or glass containers are typically suitable.[8] Leave the chemical in its original container whenever possible.[5][9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., corrosive, irritant)
-
The accumulation start date
-
Disposal Procedures: A Decision-Making Framework
The selection of a disposal method depends on institutional policy, local regulations, and the quantity of the waste material. The following diagram outlines the decision-making process.
Caption: Decision workflow for this compound disposal.
Method 1: Professional Hazardous Waste Disposal (Universally Recommended)
This is the most secure and compliant method for disposal. The responsibility for final treatment is transferred to experts equipped to handle hazardous materials.
Step-by-Step Protocol:
-
Segregate and Contain: Carefully place the this compound waste into a designated, compatible, and properly labeled hazardous waste container.[1]
-
Secure the Container: Ensure the container is tightly sealed to prevent leaks or spills.
-
Store Appropriately: Move the container to your laboratory's designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
Method 2: In-Lab Neutralization (Small Quantities & EHS Permitted ONLY)
As an acidic phosphate ester, small quantities of aqueous this compound waste can potentially be neutralized in the lab before drain disposal.[10] Crucially, this procedure must be explicitly approved by your local EHS department and comply with all local wastewater regulations.
Step-by-Step Neutralization Protocol:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing full PPE.
-
Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium hydroxide or sodium carbonate in a large, appropriate container (e.g., a large beaker or flask). For safety, place this container in a secondary container or an ice bath to manage heat generation.[7]
-
Slowly Add Acid to Base: While stirring continuously, slowly and carefully add the this compound waste to the basic solution. NEVER add water or base to the concentrated acid , as this can cause a violent exothermic reaction.
-
Monitor pH: Periodically and carefully check the pH of the solution using a calibrated pH meter or pH strips.
-
Adjust to Neutral: Continue adding the acidic waste until the pH of the solution is within a neutral range, typically between 5.5 and 9.0.[7] If you overshoot and the solution remains acidic, add more dilute base.
-
Final Disposal: Once the solution is confirmed to be within the acceptable pH range, it can be slowly poured down the drain, followed by flushing with a large volume of water (at least 20 times the volume of the neutralized solution).[7]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate the Area: Isolate the spill area to prevent spreading.[3]
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Containment: Cover drains to prevent the material from entering the sewer system.[5][9]
-
Cleanup:
-
Collect Waste: Place all contaminated absorbents and cleaning materials into a sealed, labeled container for disposal as hazardous waste.[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[5] Rinse skin with plenty of soap and water.[4][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water.[5] Seek immediate medical attention.
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] However, state and local regulations are often more stringent than federal requirements.[14] It is the responsibility of the researcher and their institution to be aware of and compliant with all applicable laws. Always defer to the guidance provided by your institution's EHS department.
References
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- U.S. Environmental Protection Agency. Handbook for Pesticide Disposal by Common Chemical Methods. EPA NEPIS.
- Merck Millipore. SAFETY DATA SHEET. Merck Millipore.
- National Oceanic and Atmospheric Administration. octyl acid phosphate - Report. CAMEO Chemicals.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
- Medscape. Organophosphate Toxicity Treatment & Management. Medscape Reference.
- Cleveland Clinic. Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
